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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1212995-13-5)

Executive Summary (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1212995-13-5) is a highly versatile, enantiopure chiral building block extensively utilized in asymmetric synthesis and medicinal chemistry[1]. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1212995-13-5) is a highly versatile, enantiopure chiral building block extensively utilized in asymmetric synthesis and medicinal chemistry[1]. Characterized by a 1,2-amino alcohol moiety and a di-halogenated phenyl ring, this compound offers multiple orthogonal sites for functionalization. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale behind its reactivity, outline self-validating experimental protocols, and provide a comprehensive framework for its integration into complex drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of CAS 1212995-13-5 is critical for reaction design, particularly concerning solubility, steric hindrance, and electronic effects during catalysis[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
CAS Registry Number 1212995-13-5
Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
SMILES NC1=CC=C(Br)C=C1Cl
Stereochemistry (S)-enantiomer
Typical Purity ≥95% (HPLC/NMR)

Mechanistic Utility & Synthetic Applications

The strategic value of this molecule lies in its orthogonal reactivity. The primary amine, primary alcohol, aryl bromide, and aryl chloride can be selectively targeted without cross-interference if the correct thermodynamic and kinetic conditions are employed.

  • The 1,2-Amino Alcohol Motif: The adjacent amine and alcohol groups are classic precursors for the formation of nitrogen-containing heterocycles, most notably oxazolidinones. The chemoselectivity of the initial reaction (N-acylation vs. O-acylation) is dictated by the superior nucleophilicity of the primary amine. When reacted with phosgene equivalents (e.g., trichloromethyl chloroformate or triphosgene), N-acylation occurs first, followed by base-catalyzed intramolecular cyclization by the hydroxyl group ()[3].

  • Aryl Halide Orthogonality: The phenyl ring contains both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond due to its lower bond dissociation energy. This allows for site-selective coupling at the 4-position, leaving the 2-chloro substituent intact for subsequent transformations.

G Core (S)-2-Amino-2-(4-bromo- 2-chlorophenyl)ethan-1-ol Amine N-Derivatization (Amides, Sulfonamides) Core->Amine Acylation/Alkylation Alcohol O-Derivatization (Ethers, Esters) Core->Alcohol Protection/Activation Ring Heterocycle Formation (Oxazolidinones) Core->Ring Triphosgene/CDI Coupling Cross-Coupling (Suzuki, Heck at C-Br) Core->Coupling Pd Catalyst, Boronic Acid

Orthogonal functionalization pathways for CAS 1212995-13-5.

Table 2: Reactivity Hierarchy and Chemoselectivity
Functional GroupRelative ReactivityPreferred Reagents for Selective Targeting
Primary Amine (-NH2) Highest (Nucleophile)Acyl chlorides, Sulfonyl chlorides, Aldehydes (reductive amination)
Primary Alcohol (-OH) Moderate (Nucleophile)Silyl chlorides (with imidazole), Alkyl halides (post-N-protection)
Aryl Bromide (C-Br) High (Electrophile in Pd-catalysis)Pd(PPh3)4, Pd(dppf)Cl2 + Boronic acids/Amines (80 °C)
Aryl Chloride (C-Cl) Low (Electrophile in Pd-catalysis)Requires specialized ligands (e.g., XPhos) and higher heat (>100 °C)

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are integrated to ensure mechanistic fidelity and prevent downstream failures.

Protocol 1: Synthesis of an Oxazolidinone Derivative

Objective: Convert the 1,2-amino alcohol into a chiral oxazolidinone using triphosgene. Causality: Triphosgene is selected over phosgene gas for safety and precise stoichiometric control. Triethylamine (Et3N) acts as an acid scavenger to drive the equilibrium forward and facilitate the intramolecular cyclization ()[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of anhydrous Triethylamine (Et3N). Cool the reaction mixture to 0 °C using an ice bath to control the highly exothermic N-acylation step.

  • Reagent Addition: Slowly add 0.4 eq of triphosgene (equivalent to 1.2 eq of reactive phosgene) dissolved in DCM dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Validation (IPC): Monitor the disappearance of the starting material via LC-MS. The formation of the cyclized product (M+26) should be observed, validating the successful elimination of HCl.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Mechanism Start 1,2-Amino Alcohol + Triphosgene Intermediate1 N-Chloroformyl Intermediate Start->Intermediate1 N-Acylation (Fast) Intermediate2 Intramolecular Attack by Hydroxyl Group Intermediate1->Intermediate2 Base Catalysis (Et3N) Product Oxazolidinone Derivative + HCl Intermediate2->Product Cyclization / -HCl

Mechanism of oxazolidinone formation from a 1,2-amino alcohol.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C-Br position while preserving the C-Cl bond. Causality: Pd(dppf)Cl2 is chosen as the catalyst because its large bite angle promotes efficient reductive elimination, and it provides excellent selectivity for C-Br over C-Cl bonds at moderate temperatures.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1.0 eq of the starting material, 1.1 eq of the desired aryl boronic acid, and 3.0 eq of K2CO3.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The presence of water is mechanistically crucial for the activation of the boronic acid to the reactive boronate species.

  • Catalyst: Add 0.05 eq of Pd(dppf)Cl2.

  • Reaction: Heat the mixture to 80 °C for 6 hours. Critical Note: Do not exceed 90 °C to prevent background oxidative addition into the C-Cl bond.

  • Validation (IPC): Analyze via HPLC. The selective mono-coupled product should constitute >90% of the product mixture, validating the site-selectivity of the catalyst.

  • Work-up: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with water, dry, and purify via flash chromatography.

References

Sources

Exploratory

Physicochemical properties of halogenated phenylaminoethanols

Physicochemical Properties and Structural Dynamics of Halogenated Phenylaminoethanols: An In-Depth Technical Guide Executive Summary Halogenated phenylaminoethanols represent a highly potent class of synthetic β2-adrener...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties and Structural Dynamics of Halogenated Phenylaminoethanols: An In-Depth Technical Guide

Executive Summary

Halogenated phenylaminoethanols represent a highly potent class of synthetic β2-adrenergic receptor (B2AR) agonists. Originally developed for clinical use as bronchodilators and tocolytics, compounds such as clenbuterol, brombuterol, and mabuterol have garnered significant attention in pharmacokinetics, sports doping, and agricultural residue analysis due to their pronounced lipophilicity, metabolic stability, and muscle-repartitioning effects[1]. This technical guide provides a comprehensive analysis of their physicochemical properties, structure-activity relationships (SAR), and the self-validating analytical workflows required for their precise quantification in complex biological matrices.

Core Structural Motif & Mechanism of Action

The fundamental scaffold of these compounds is the 1-(4-amino-phenyl)-2-aminoethanol moiety. Unlike endogenous catecholamines (e.g., epinephrine) which feature a catechol ring that is highly susceptible to rapid degradation by the enzyme catechol-O-methyltransferase (COMT), halogenated derivatives substitute the vulnerable hydroxyl groups with highly electronegative halogens—typically chlorine, bromine, or trifluoromethyl groups[2][3].

Mechanistically, these agonists selectively bind to the transmembrane domains of the B2AR. This binding event induces a conformational shift that activates the stimulatory G-protein (Gs), subsequently upregulating adenylate cyclase. The resulting surge in intracellular cyclic AMP (cAMP) activates Protein Kinase A (PKA), triggering a phosphorylation cascade that ultimately lowers intracellular calcium and induces smooth muscle relaxation[4][5].

B2AR_Pathway Agonist Halogenated Agonist Receptor Beta-2 Adrenergic Receptor (B2AR) Agonist->Receptor Binds & Activates Gs Gs Protein (alpha subunit) Receptor->Gs Conformational Change AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Smooth Muscle Relaxation) PKA->Response Phosphorylation Cascade

Caption: Beta-2 Adrenergic Receptor (B2AR) signaling pathway activated by halogenated agonists.

Comparative Physicochemical Properties

The pharmacokinetic profile of a β2-agonist is heavily dictated by its acid-base chemistry (pKa) and lipophilicity (LogP)[6]. The secondary amine in the ethanolamine chain is highly basic, typically exhibiting a pKa between 9.5 and 9.6[7][8]. Consequently, at physiological pH (7.4), these molecules exist predominantly in a protonated (cationic) state.

The substitution of halogens on the phenyl ring drastically alters the partition coefficient (LogP). While non-halogenated analogs like salbutamol are highly hydrophilic (LogP ~0.6), the introduction of chlorine (clenbuterol), bromine (brombuterol), or trifluoromethyl groups (mabuterol) pushes the LogP into the 2.6–3.2 range[9][10]. This enhanced lipophilicity is the primary driver for their ability to cross the blood-brain barrier, accumulate in adipose and muscle tissues, and exhibit prolonged biological half-lives[1][11].

Table 1: Physicochemical Parameters of Key Halogenated Phenylaminoethanols

CompoundStructural Modification (Phenyl Ring)Molecular Weight ( g/mol )pKa (Amine)LogP (Lipophilicity)
Salbutamol (Control)Hydroxymethyl (Non-halogenated)239.31~9.3~0.6
Clenbuterol 3,5-dichloro277.19~9.6~2.6
Mabuterol 3-chloro, 5-trifluoromethyl310.75~9.6~3.1
Brombuterol 3,5-dibromo366.09~9.5~3.2

Structure-Activity Relationships (SAR) & Halogen Bonding

The strategic placement of halogens at the 3- and 5-positions of the aniline ring serves a dual pharmacological purpose:

  • Metabolic Shielding: The bulky, electronegative halogens sterically hinder enzymatic degradation and prevent the conjugation reactions (such as sulfation and glucuronidation) that typically clear standard catecholamines from the systemic circulation[11].

  • Receptor Affinity: Halogens withdraw electron density from the aromatic ring via inductive effects. This electron-deficient pi-system forms stronger π-π stacking interactions with aromatic residues (e.g., Phe193) within the B2AR binding pocket[3]. Furthermore, the polarizability of heavier halogens (such as the bromine atoms in brombuterol) allows for highly directional halogen bonding with the receptor's peptide backbone, significantly increasing the intrinsic efficacy and binding affinity compared to lighter analogs[12].

Experimental Workflows & Analytical Methodologies

To accurately study these compounds, analytical methods must account for their pH-dependent ionization and high affinity for non-polar surfaces. The following protocols are designed as self-validating systems, ensuring data integrity through built-in internal controls.

Protocol 1: Shake-Flask LC-MS/MS Method for LogP Determination

Objective: To empirically determine the octanol-water partition coefficient (LogP) of novel halogenated derivatives. Causality & Design: The shake-flask method remains the gold standard for lipophilicity. Pre-saturating the solvent phases is a critical, yet frequently overlooked step; failing to do so results in microscopic volume shifts during equilibration, which mathematically skews the final concentration ratio.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously mix equal volumes of LC-MS grade n-octanol and water for 24 hours. Allow phase separation to achieve mutual thermodynamic saturation.

  • Sample Preparation: Dissolve the target analyte (e.g., mabuterol) and a reference standard of known LogP (e.g., propranolol, LogP 3.48) in the saturated aqueous phase at a concentration of 10 µg/mL. Self-Validation: The parallel recovery of the reference standard confirms that the system has reached true thermodynamic equilibrium without emulsion artifacts.

  • Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of saturated n-octanol into a silanized glass centrifuge tube. Shake mechanically at a constant 25°C for 60 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases. Dilute the octanol phase 1:100 in methanol to ensure compatibility with the reverse-phase LC-MS/MS system. Quantify the analyte concentration in both phases using Multiple Reaction Monitoring (MRM).

  • Calculation: LogP=Log10​([ConcentrationOctanol​]/[ConcentrationWater​]) .

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Biological Matrices

Objective: Extraction and concentration of halogenated phenylaminoethanols from biological matrices (urine or tissue homogenates) prior to UHPLC-MS/MS analysis[13]. Causality & Design: Because these compounds possess both a hydrophobic aromatic ring and a highly basic amine (pKa ~9.6), a Mixed-Mode Cation Exchange (MCX) sorbent is optimal. By manipulating the pH, we selectively lock the analyte onto the sorbent via ionic bonds, wash away lipids with strong organics, and release the analyte by neutralizing its charge.

Step-by-Step Methodology:

  • Matrix Spiking (Internal Control): Spike the biological sample with a deuterated internal standard (e.g., Clenbuterol-d9) at 1 ng/mL. Self-Validation: This internal standard corrects for matrix-induced ion suppression and extraction losses during the MS ionization phase[14].

  • Sample Pre-treatment: Adjust the sample pH to 6.0 using a 0.1 M phosphate buffer. Causality: At pH 6.0, the secondary amine is fully protonated, ensuring maximum retention on the negatively charged cation-exchange sites of the sorbent.

  • SPE Conditioning: Condition the MCX cartridge with 3 mL methanol followed by 3 mL LC-MS water.

  • Loading: Pass the pH-adjusted sample through the cartridge at a controlled flow rate of 1 mL/min.

  • Washing Strategy:

    • Wash 1: 3 mL 0.1 M HCl (Removes highly polar, non-basic interferences).

    • Wash 2: 3 mL 100% Methanol (Removes neutral hydrophobic lipids). The analyte remains firmly bound via strong ionic interactions.

  • Elution: Elute the target compounds using 3 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH (>10.5) deprotonates the amine, breaking the ionic bond and allowing the organic solvent to sweep the now-neutral molecule off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for UHPLC-MS/MS injection.

SPE_Workflow Prep 1. Sample Preparation (Hydrolysis & Centrifugation) Condition 2. SPE Conditioning (MeOH & H2O) Prep->Condition Load 3. Sample Loading (pH Adjusted to 6.0) Condition->Load Wash 4. Washing (Aqueous & Organic Washes) Load->Wash Elute 5. Elution (5% NH4OH in MeOH) Wash->Elute LC 6. UHPLC Separation (C18 Column) Elute->LC MS 7. MS/MS Detection (MRM Mode) LC->MS

Caption: Solid-Phase Extraction (SPE) and LC-MS/MS analytical workflow for biological matrices.

Conclusion

The physicochemical properties of halogenated phenylaminoethanols represent a masterclass in rational drug design. By manipulating the halogen substituents, researchers can fine-tune lipophilicity, metabolic resistance, and receptor binding affinity. Understanding these parameters is not only crucial for therapeutic development but also forms the foundational logic required to design robust analytical extraction and quantification methodologies.

Sources

Foundational

1H NMR and 13C NMR Characterization of Substituted Phenylacyl Bromides: A Comprehensive Technical Guide

Executive Summary Substituted phenylacyl bromides (commonly known as α-bromoacetophenones or phenacyl bromides) are highly versatile electrophilic intermediates. They are foundational to the synthesis of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylacyl bromides (commonly known as α-bromoacetophenones or phenacyl bromides) are highly versatile electrophilic intermediates. They are foundational to the synthesis of biologically active heterocycles, including thiazoles, imidazoles, and pyrimidines[1]. For researchers and drug development professionals, the precise structural elucidation of these intermediates via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

This technical guide provides an in-depth analysis of the 1 H and 13 C NMR characterization of substituted phenacyl bromides. By examining the causality behind chemical shifts—specifically electronic and steric substituent effects—this paper establishes a self-validating framework for synthetic validation and structural analysis.

Core NMR Handles: The Anatomy of Phenacyl Bromides

The structural anatomy of a phenacyl bromide consists of a phenyl ring conjugated to a carbonyl group, which is directly attached to a brominated methylene ( −CH2​Br ) group[2]. This unique electronic environment creates highly diagnostic NMR signatures.

H NMR Signatures: The Methylene Protons

The most critical diagnostic feature in the 1 H NMR spectrum of a phenacyl bromide is the methylene ( −CH2​− ) group.

  • Chemical Shift Range: These protons typically appear as a sharp, highly deshielded singlet in the range of 4.40 to 4.70 ppm (in CDCl3​ )[3][4].

  • Causality: This profound downfield shift is driven by a dual effect. First, the highly electronegative bromine atom exerts a strong inductive electron-withdrawing effect ( −I ). Second, the adjacent carbonyl π -system causes anisotropic deshielding. The absence of adjacent protons ensures this signal remains a sharp singlet, making it an ideal handle for monitoring reaction progress.

C NMR Signatures: The Carbonyl and Methylene Carbons
  • Carbonyl Carbon ( C=O ): The carbonyl carbon resonates far downfield, typically between 190.0 and 195.0 ppm [5][6]. Its exact position is highly sensitive to the electron density of the conjugated phenyl ring.

  • Methylene Carbon ( −CH2​Br ): The carbon directly attached to the bromine atom typically appears between 30.0 and 35.0 ppm [4].

The Causality of Substituent Effects

The introduction of substituents onto the phenyl ring fundamentally alters the electron density and structural conformation of the phenacyl bromide, which is directly reflected in the NMR spectra.

Electronic Effects (Para and Meta Substitution)

Substituents at the para or meta positions influence the carbonyl group primarily through resonance and inductive effects:

  • Electron-Withdrawing Groups (EWGs): Substituents such as −NO2​ , −CN , or halogens pull electron density away from the conjugated system. This deshields the carbonyl carbon, shifting its 13 C signal further downfield (e.g., >192 ppm). Consequently, the methylene protons also experience reduced electron density, pushing their 1 H shift toward 4.60–4.70 ppm.

  • Electron-Donating Groups (EDGs): Substituents like −OCH3​ or −CH3​ push electron density into the ring. This increased shielding shifts the carbonyl carbon upfield (e.g., <191 ppm) and the methylene protons slightly upfield (closer to 4.40 ppm).

Steric Inhibition of Resonance (The Ortho Effect)

Substituents at the ortho position introduce significant steric bulk. As demonstrated by Kalendra and Sickles, ortho-substitution forces the carbonyl group to twist out of coplanarity with the phenyl ring[7].

  • Causality: This "out-of-plane" twist breaks the π -conjugation (steric inhibition of resonance). Without the shielding resonance contribution from the phenyl ring, the carbonyl carbon becomes significantly more deshielded.

  • Diagnostic Result: Ortho-substituted phenacyl bromides exhibit anomalously downfield 13 C carbonyl shifts compared to their para-substituted counterparts, and they demonstrate diminished reactivity toward nucleophilic displacement[7].

SubstituentEffects Core Substituted Phenacyl Bromide EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Core->EWG EDG Electron-Donating Group (e.g., -OCH3, -CH3) Core->EDG Ortho Ortho-Substitution (Steric Hindrance) Core->Ortho ShiftEWG Deshielding Effect: 1H -CH2- Shifts Downfield 13C C=O Shifts Downfield EWG->ShiftEWG ShiftEDG Shielding Effect: 1H -CH2- Shifts Upfield 13C C=O Shifts Upfield EDG->ShiftEDG ShiftOrtho Steric Inhibition of Resonance: Out-of-plane twist alters C=O 13C shift & reactivity Ortho->ShiftOrtho

Diagram 1: Logical relationship of electronic and steric substituent effects on NMR chemical shifts.

Quantitative Data Summary

The following table summarizes the expected 1 H and 13 C NMR chemical shifts for various substituted phenacyl bromides in CDCl3​ at 298 K. This data serves as a reference for structural validation[3][5][7].

Substituent ProfileExample Compound 1 H NMR: −CH2​− (ppm) 13 C NMR: C=O (ppm)Primary Effect Driver
Unsubstituted Phenacyl bromide4.45 (s, 2H)191.0Baseline
Strong EDG (Para) 4-Methoxyphenacyl bromide4.39 (s, 2H)189.5Resonance shielding
Mild EDG (Para) 4-Methylphenacyl bromide4.42 (s, 2H)190.5Inductive shielding
Strong EWG (Para) 4-Nitrophenacyl bromide4.65 (s, 2H)192.5Inductive & resonance deshielding
Steric Bulk (Ortho) 2-Chlorophenacyl bromide4.55 (s, 2H)194.0Steric inhibition of resonance[7]

Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of phenacyl bromides must be treated as a self-validating system. The disappearance of starting material signals and the appearance of target signals confirm successful transformation.

Protocol 1: Synthesis of Substituted Phenacyl Bromides

Adapted from standard bromination procedures of acetophenones[7][8].

  • Reaction Setup: Dissolve the substituted acetophenone (10 mmol) in glacial acetic acid (or dichloromethane) (15 mL) and cool to 0 °C in an ice bath.

  • Bromine Addition: Add a catalytic drop of hydrobromic acid (48% aqueous). Slowly add a solution of bromine ( Br2​ , 10 mmol) in acetic acid (5 mL) dropwise over 30 minutes.

  • Causality of Catalyst: The HBr initiates the enolization of the acetophenone, which is the rate-determining step for the electrophilic halogenation.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction is complete when the distinct red-brown color of bromine is discharged, indicating full consumption by the enol.

  • Workup & Purification: Pour the mixture into ice water. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield the pure phenacyl bromide.

Protocol 2: NMR Sample Preparation & Self-Validating Acquisition
  • Solvent Selection: Dissolve 10–15 mg of the purified phenacyl bromide in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing Tetramethylsilane (TMS) as an internal standard (0.0 ppm)[5][8]. If the compound is highly polar, use DMSO−d6​ .

  • Acquisition Parameters ( 1 H NMR): Acquire at 400 MHz. Set a relaxation delay ( D1 ) of at least 1.5 seconds to ensure accurate integration.

  • Acquisition Parameters ( 13 C NMR): Acquire at 100 MHz. Set the number of scans to ≥256 to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon, which relaxes slowly.

  • Self-Validation Check: Compare the spectrum to the starting material. The successful reaction is validated by the complete disappearance of the acetophenone methyl singlet ( ∼2.6 ppm) and the appearance of the phenacyl bromide methylene singlet ( ∼4.4−4.6 ppm).

Workflow Start Substituted Acetophenone Bromination α-Bromination (Br2 / AcOH or NBS) Start->Bromination Purification Recrystallization (Ethanol) Bromination->Purification SamplePrep NMR Sample Prep (CDCl3 or DMSO-d6 + TMS) Purification->SamplePrep Acquisition 1H & 13C NMR Acquisition SamplePrep->Acquisition Analysis Data Processing & Structural Validation Acquisition->Analysis

Diagram 2: Step-by-step workflow for the synthesis and NMR validation of phenacyl bromides.

References

  • Kalendra, D. M., & Sickles, B. R. (2003). "Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement". The Journal of Organic Chemistry - ACS Publications. 7

  • Cakir, Y. B., et al. (2024). "Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene". Frontiers. 9

  • Al-Ostoot, F. H., et al. (2024). "Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity". RSC Advances. 4

  • Vekariya, R. H., et al. (2022). "Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives". Indian Academy of Sciences. 8

  • Jangid, D. K., & Dhadda, S. (2019). "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles". IntechOpen. 3

Sources

Exploratory

Mass spectrometry fragmentation pattern of bromo-chloro-substituted compounds

Title: Decoding the Mass Spectrometry Fragmentation Patterns of Bromo-Chloro-Substituted Compounds: A Comprehensive Guide for Structural Elucidation Introduction In the realms of drug metabolism and environmental toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the Mass Spectrometry Fragmentation Patterns of Bromo-Chloro-Substituted Compounds: A Comprehensive Guide for Structural Elucidation

Introduction In the realms of drug metabolism and environmental toxicology, identifying unknown halogenated xenobiotics is a critical analytical challenge. Halogenated organic compounds, particularly those containing both bromine and chlorine, present1[1]. As a Senior Application Scientist, I rely on these signatures not merely for pattern recognition, but as a self-validating system for structural elucidation. This guide explores the mechanistic causality behind the fragmentation of bromo-chloro-substituted compounds and provides a robust, field-proven LC-MS/MS protocol for their analysis.

Section 1: The Theoretical Foundation of Isotopic Signatures

The fundamental principle of halogen mass spectrometry lies in the natural isotopic abundances of chlorine and bromine. Unlike carbon or hydrogen, these halogens exist as distinct isotopic pairs that leave an undeniable2[2].

  • Chlorine (Cl): Comprises 35 Cl (~75%) and 37 Cl (~25%), yielding a characteristic 3:1 ratio for the M and M+2 peaks[2].

  • Bromine (Br): Comprises 79 Br (~50%) and 81 Br (~50%), resulting in a nearly 1:1 ratio for the M and M+2 peaks[2].

When a molecule contains both bromine and chlorine, their isotopic distributions combine via polynomial expansion, creating a 3[3]. This inter-ion isotopic distribution acts as an internal validation mechanism: if a proposed fragment formula's theoretical isotopic cluster does not match the empirical data, the assignment is inherently incorrect[4].

Table 1: Quantitative Isotopic Abundance Ratios (Normalized to Base Peak of Cluster)

Halogen CompositionM (Relative %)M+2 (Relative %)M+4 (Relative %)Isotopic Signature Pattern
1 Chlorine (Cl)100 %~33 %-3:1
1 Bromine (Br)100 %~98 %-1:1
2 Chlorine (Cl₂)100 %~65 %~11 %9:6:1
2 Bromine (Br₂)~51 %100 %~49 %1:2:1
1 Bromine, 1 Chlorine~77 %100 %~24 %3:4:1

Section 2: Mechanisms of Fragmentation and Causality

In tandem mass spectrometry (MS/MS), specifically via Collision-Induced Dissociation (CID), the fragmentation of halogenated compounds is governed by relative bond dissociation energies (BDE) and the stability of the resulting product ions.

The Causality of Cleavage: The C-Cl bond (~330 kJ/mol) is significantly stronger than the C-Br bond (~280 kJ/mol). Consequently, when a bromo-chloro-substituted precursor ion is subjected to CID, the1[1]. Depending on the ionization mode, this cleavage takes two primary forms:

  • Homolytic Cleavage: Common in Electron Ionization (EI) and certain radical cations in Electrospray Ionization (ESI). It involves the cleavage of the C-X bond to expel a halogen radical (X•), leaving a carbocation[1].

  • Heterolytic Cleavage: Typical in even-electron systems (e.g., [M+H]⁺ generated in ESI). The molecule loses a neutral halogen acid (HX), resulting in an unsaturated product ion[5]. Because the C-Br bond is weaker, the loss of HBr is the primary fragmentation pathway at lower collision energies, followed by the secondary loss of HCl at elevated collision energies.

Fragmentation Precursor Precursor Ion [M+H]+ (1 Br, 1 Cl) Isotope: M, M+2, M+4 LossBr Primary Fragment Ion Loss of HBr (Neutral) Isotope: 3:1 (M, M+2) Precursor->LossBr Low CE Thermodynamically Favored (Weaker C-Br Bond) LossCl Minor Fragment Ion Loss of HCl (Neutral) Isotope: 1:1 (M, M+2) Precursor->LossCl High CE Less Favored (Stronger C-Cl Bond) SecLoss Secondary Fragment Ion Loss of HBr and HCl No Halogen Pattern LossBr->SecLoss High CE Subsequent Loss of HCl LossCl->SecLoss High CE Subsequent Loss of HBr

Figure 1: CID fragmentation logic of a bromo-chloro-substituted precursor ion.

Section 3: Experimental Workflow for Halogenated Drug Metabolites

To capture these fragile halogen signatures without prematurely destroying them in the source, the experimental protocol must be rigorously optimized. The following step-by-step methodology is designed as a self-validating system for the robust detection of bromo-chloro drug metabolites.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation & Chromatography:

    • Action: Utilize reversed-phase UHPLC (e.g., sub-2 µm C18 column) with a mobile phase gradient of water/acetonitrile containing 0.1% formic acid. Maintain the column compartment at 40°C.

    • Causality: Halogenated metabolites are often highly lipophilic and structurally rigid. Elevated temperatures improve mass transfer kinetics,6[6].

  • Soft Ionization (ESI) Optimization:

    • Action: Operate the ESI source with moderate capillary voltage (e.g., 3.0 kV) and carefully minimize the cone voltage/declustering potential.

    • Causality: Hard ionization or excessive source voltages will induce in-source fragmentation, destroying the intact [M+H]⁺ or [M-H]⁻ isotopic envelope. Preserving this precursor cluster is mandatory for identifying the exact number of Br/Cl atoms[1].

  • Targeted MS/MS (CID) Acquisition:

    • Action: Implement a Data-Dependent Acquisition (DDA) method utilizing a stepped Collision Energy (CE) spread (e.g., 15 eV, 30 eV, 45 eV)[6].

    • Causality: The sequential loss of halogens requires varying energy regimes. A low CE (15 eV) reveals the kinetically favored loss of HBr, while a high CE (45 eV) provides sufficient internal energy to force the subsequent loss of HCl, yielding a comprehensive structural map.

  • Isotopic Pattern Filtering (Data Interpretation):

    • Action: Employ automated mass defect filtering or bioinformatics tools (e.g., MeHaloCoA or HaloSeeker) to 7[7].

    • Causality: Manual extraction of halogenated metabolites from complex biological matrices is prone to false positives. Algorithmic filtering leverages the exact mass defects of 79 Br vs 81 Br and 35 Cl vs 37 Cl to selectively highlight true halogenated peaks, ensuring high-fidelity data interpretation[8].

Workflow Prep Sample Prep & Extraction LC UHPLC Separation (C18, 40°C) Prep->LC ESI Soft Ionization (ESI) Preserve Isotope Cluster LC->ESI MS1 MS1 Full Scan Isotope Pattern Filtering ESI->MS1 CID Stepped CE CID (15/30/45 eV) MS1->CID Data Data Analysis Fragment Validation CID->Data

Figure 2: Optimized LC-MS/MS analytical workflow for halogenated metabolite detection.

Section 4: Data Interpretation & Self-Validation

The ultimate proof of a bromo-chloro-substituted structure lies in the correlation between the precursor's isotopic envelope and the product ions' isotopic envelopes.

The Validation Rule: If the precursor exhibits an M, M+2, M+4 pattern (indicating 1 Br, 1 Cl) and the primary fragment exhibits a 3:1 M, M+2 pattern, this9 and the retention of the chlorine atom in the product ion[9]. Conversely, if the fragment exhibits a 1:1 pattern, the chlorine atom was lost, and the bromine atom was retained.

By grounding experimental workflows in these fundamental thermodynamic and isotopic principles, researchers can transform mass spectrometry from a simple analytical readout into a rigorous, self-validating engine for structural discovery.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. BenchChem.
  • Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps.
  • Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. RSC Publishing.
  • ms isotopes: Br and Cl. CSBSJU.
  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. NIH.
  • Mass Spectrometry: Fragmentation. Miami University.
  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. ArXiv.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications.
  • Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO.

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. This guide presents a comprehensive, in-depth methodological framework for the crystal structure analysis of the novel compound 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol. As no public crystallographic data for this specific molecule currently exists, this document serves as a technical whitepaper, detailing the necessary steps from synthesis and crystallization to data collection, structure solution, and detailed analysis. By elucidating the intramolecular geometry and intermolecular interactions, this analysis provides critical insights for drug development professionals, particularly in the areas of Structure-Activity Relationship (SAR) studies and formulation development. The protocols herein are designed to be self-validating, grounded in established crystallographic principles to ensure accuracy and reproducibility.

Introduction: The Significance of Structural Elucidation

In the landscape of modern drug discovery, understanding the three-dimensional structure of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a critical step in rational drug design.[1] The spatial arrangement of atoms dictates how a molecule interacts with its biological target, and how it behaves in a solid state, affecting properties like solubility, stability, and bioavailability.[2][3]

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol is a halogenated amino alcohol. Its structural motifs—a chiral center, a phenyl ring substituted with two different halogens (bromine and chlorine), and flexible amino and hydroxyl groups—suggest a high potential for specific and varied intermolecular interactions. These include strong hydrogen bonds and halogen bonds, which are increasingly recognized as crucial for modulating protein-ligand binding and improving pharmacokinetic profiles.[4][5][6]

This guide provides a rigorous, field-proven methodology to determine and analyze the crystal structure of this compound. The resulting data would be invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the synthesis of more potent and selective drug candidates.[7][8][9]

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have dramatically different physical properties.[3][10]

  • Formulation Development: Informing the choice of excipients and manufacturing processes based on the solid-state properties of the API.[1]

Experimental Workflow: From Synthesis to Single Crystal

Plausible Synthesis Route

The synthesis of the target compound can be approached via established methods for producing chiral 1,2-amino alcohols. A common route involves the asymmetric transfer hydrogenation of an α-ketoamine precursor. While a specific synthesis for this exact molecule is not published, analogous procedures provide a reliable template.[11]

The Crystallization Bottleneck: Protocol for Obtaining Diffraction-Quality Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[12] The goal is to encourage slow, ordered growth from a supersaturated solution. Given the functional groups present (-OH, -NH2), a variety of solvents should be screened.

Protocol: Slow Evaporation Method

  • Solvent Screening: Dissolve 5-10 mg of the purified compound in a minimal amount of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) in small, clean vials. Heat gently if necessary to achieve full dissolution.

  • Filtration: Filter the saturated solutions through a syringe filter (0.22 µm) into clean, open vials to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vials with a perforated cap or parafilm with pinholes to allow for slow solvent evaporation at a constant temperature (e.g., room temperature or in a cold room at 4°C).

  • Monitoring: Observe the vials daily for the formation of small, clear crystals with well-defined faces. The process can take anywhere from a few days to several weeks.

Causality: Slow evaporation prevents rapid precipitation, which leads to amorphous solids or poorly ordered microcrystals. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, ordered crystal lattice.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[13][14]

Experimental Workflow Diagram

SCXRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation CrystalMount 1. Mount Crystal on Diffractometer DataCollect 2. Collect Diffraction Data CrystalMount->DataCollect DataProcess 3. Process Raw Data (Integration) DataCollect->DataProcess Solve 4. Solve Phase Problem (e.g., SHELXT) DataProcess->Solve Refine 5. Refine Structural Model (e.g., SHELXL) Solve->Refine Validation 6. Validate Structure (checkCIF) Refine->Validation Analysis 7. Analyze Geometry & Packing Validation->Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection Protocol
  • Crystal Selection & Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear and free of defects. Mount the crystal on a cryoloop or glass fiber.[15]

  • Instrument Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential crystal degradation. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations. High-resolution data (to at least 0.84 Å) is crucial for accurate refinement.[15]

Causality: Cryo-cooling enhances the quality of the diffraction data by reducing atomic thermal motion, which leads to sharper diffraction spots and allows for more precise determination of atomic positions.[14]

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be computationally processed to generate the final 3D molecular structure.

Protocol: Structure Solution and Refinement using Olex2/SHELX

  • Data Integration: Process the raw diffraction images to integrate the intensities of each reflection and determine the unit cell parameters.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[15]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT, to generate an initial electron density map.[16] This map reveals the positions of the heaviest atoms first (in this case, Bromine).

  • Iterative Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL, often managed through a graphical interface like Olex2.[17][18] This iterative process involves:

    • Assigning atom types to electron density peaks.

    • Refining atomic positions and displacement parameters (describing thermal motion).

    • Locating and adding hydrogen atoms, whose positions are typically calculated based on geometric considerations.[19]

  • Validation: The final refined structure is validated using tools like PLATON's checkCIF routine to ensure it is chemically sensible and conforms to crystallographic standards.

Hypothetical Crystallographic Data

Since no experimental data exists, the following table presents plausible crystallographic parameters based on analyses of similar small organic molecules like 2-amino-2-phenylethanol derivatives.[20][21]

ParameterHypothetical Value
Chemical FormulaC₈H₉BrClNO
Formula Weight249.52 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.1
β (°)105.5
Volume (ų)1130
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.465
R-factor (R1)< 0.05
Goodness-of-Fit (GooF)~1.0

Analysis of the Crystal Structure

The refined model provides a wealth of information about the molecule's conformation and its interactions within the crystal lattice.

Intramolecular Geometry

The analysis begins with the molecule itself. Key parameters to examine include:

  • Bond Lengths and Angles: Compare these to standard values to identify any strain or unusual electronic effects.

  • Torsion Angles: These define the molecule's conformation. The torsion angle around the C-C bond of the ethan-1-ol backbone will determine the relative orientation of the substituted phenyl ring and the hydroxymethyl group.

Intermolecular Interactions: The Architects of the Crystal Lattice

The way molecules pack together is governed by a complex interplay of non-covalent interactions.[22][23][24] For this molecule, three types are paramount:

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen, nitrogen, and potentially the chloride atoms can act as acceptors. These strong, directional interactions are expected to be the dominant force in the crystal packing.[25][26][27]

  • Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, acting as Lewis acidic regions (known as a σ-hole) that interact with Lewis bases like oxygen or nitrogen atoms from neighboring molecules.[28][29] This interaction is highly directional and plays a significant role in drug design for enhancing binding affinity.[4][5]

  • π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions governing crystal packing.

Implications for Drug Development

A detailed crystal structure analysis directly informs critical drug development decisions.

  • Guiding SAR: Understanding the precise 3D conformation and the specific atoms involved in intermolecular interactions allows medicinal chemists to make targeted modifications. For example, if a specific hydrogen bond is found to be crucial for forming a stable dimer, chemists can design analogs that preserve or enhance this interaction to improve properties.[30][31]

  • Predicting Physicochemical Properties: The strength and nature of the intermolecular forces determine the crystal lattice energy. A strongly bound crystal lattice generally corresponds to a higher melting point and lower solubility.[26] Identifying the key interactions allows for the design of co-crystals or salts that can disrupt or modify the packing to improve solubility and dissolution rates.[32]

  • Intellectual Property: A well-characterized crystal form, or polymorph, can be patented, providing a significant competitive advantage.[3]

Conclusion

The crystal structure analysis of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol, while currently hypothetical, represents a critical step in its potential development as a pharmaceutical agent. The methodological framework presented in this guide—from rational synthesis and meticulous crystallization to high-resolution data collection and detailed structural analysis—provides a robust pathway for elucidating its three-dimensional architecture. The resulting structural insights, particularly concerning the intricate network of hydrogen and halogen bonds, are essential for guiding lead optimization, understanding solid-state properties, and ultimately accelerating the journey from a promising molecule to a viable drug candidate.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.
  • Structure Activity Rel
  • SAR: Structure Activity Rel
  • Structure-Activity Relationship (SAR) in Drug Design. IJPub.org.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • On Exploring Structure Activity Rel
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystalliz
  • The Role of Crystallography in Drug Development.
  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Royal Society of Chemistry.
  • Which intermolecular interactions have a significant influence on crystal packing? CrystEngComm (RSC Publishing).
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions.
  • Revealing Intermolecular Hydrogen Bonding Structure and Dynamics in a Deep Eutectic Pharmaceutical by Magic-Angle Spinning NMR Spectroscopy. PMC - NIH.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv
  • Structure based drug discovery facilitated by crystallography. Drug Target Review.
  • Overview. OlexSys.
  • Olex2. Ithaca College.
  • How Can We Use Intermolecular Interactions in Crystals? Lattice Energies, Predicting Crystal Growth and More… IUCr Journals.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization.
  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Royal Society Publishing.
  • Solve a small-molecule structure. CCP4 wiki.
  • Olex2 download. SourceForge.net.
  • Olex2. Wikipedia.
  • Programs.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon.
  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-St
  • X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Compar

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Exploratory

The Physicochemical Conundrum of Chiral Amino Alcohols: A Comprehensive Guide to Solubility and Stability Profiling

The Strategic Role and Thermodynamic Reality of Chiral Amino Alcohols Chiral amino alcohols are foundational pharmacophores in modern drug discovery. Their inherent stereochemistry frequently dictates pharmacological pot...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role and Thermodynamic Reality of Chiral Amino Alcohols

Chiral amino alcohols are foundational pharmacophores in modern drug discovery. Their inherent stereochemistry frequently dictates pharmacological potency, receptor binding affinity, and overall safety profiles, as famously demonstrated by the vastly different receptor affinities of beta-blocker enantiomers like propranolol[1]. However, as a Senior Application Scientist, I approach the physicochemical characterization of these molecules not merely as a biological asset, but as a complex thermodynamic system.

The spatial arrangement of the hydroxyl (-OH) and amine (-NH2) groups in chiral amino alcohols dictates their intra- and intermolecular hydrogen-bonding networks. When these groups are positioned to form strong intramolecular hydrogen bonds (often creating a stable pseudo-ring structure), the molecule's interaction with aqueous solvents decreases, driving up lipophilicity and severely limiting aqueous solubility. Conversely, diastereomers of the same compound may exhibit entirely different crystal lattice energies and solvation enthalpies. Therefore, understanding and profiling the exact solubility and stability of the specific enantiomer or diastereomer is a critical path in early-stage drug development.

Thermodynamic vs. Kinetic Solubility: Explaining the Causality

In pharmaceutical profiling, we differentiate between kinetic and thermodynamic solubility. High-throughput kinetic solubility assays—which typically involve spiking a DMSO stock solution into an aqueous buffer—frequently result in supersaturated solutions or amorphous precipitates. These assays mask the true energy barrier required to break the crystalline lattice.

To map the true physicochemical landscape, the classical "shake-flask" method remains the universally accepted gold standard for determining true thermodynamic equilibrium solubility[2]. By adding excess crystalline API directly to the buffer and allowing it to equilibrate over 24 to 72 hours, we force the system to resolve the thermodynamic competition between the crystal lattice energy and the aqueous solvation energy. Furthermore, because amino alcohols contain a basic ionizable amine (typically with a pKa between 8.5 and 10.5), their solubility is highly pH-dependent, governed by the Henderson-Hasselbalch equation.

Experimental Workflow: Thermodynamic Solubility Profiling

SolubilityWorkflow Start Synthesized Chiral Amino Alcohol Incubation Shake-Flask Equilibration (24-72h, 25°C/37°C) Start->Incubation Add Excess API Solvent Buffer Preparation (pH 1.2 to 7.4) Solvent->Incubation Add Medium Separation Phase Separation (Centrifugation) Incubation->Separation Equilibrium Reached Analysis HPLC-UV / LC-MS Quantification Separation->Analysis Extract Supernatant Result Thermodynamic Solubility Profile Analysis->Result Data Processing

Fig 1: Thermodynamic solubility profiling workflow using the shake-flask method.

Protocol 1: Self-Validating Shake-Flask Methodology
  • Solid-State Characterization (Pre-test): Analyze the starting chiral amino alcohol via X-Ray Powder Diffraction (XRPD) to confirm its polymorphic form. Causality: Solubility is polymorph-dependent; knowing the starting state is mandatory.

  • Buffer Saturation: Dispense 1.0 mL of standardized aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) into glass vials. Add the API incrementally until a persistent visual suspension remains, indicating excess solid.

  • Equilibration: Seal the vials and incubate on a thermoshaker at 25°C ± 0.1°C and 37°C ± 0.1°C for 72 hours. Causality: A 72-hour window ensures the system overcomes any transient kinetic supersaturation.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at the exact incubation temperature to prevent temperature-shift precipitation.

  • Quantification: Dilute the supernatant in the mobile phase and quantify the dissolved API using a validated HPLC-UV or LC-MS method.

  • Self-Validation (Solid-State Verification): Recover the undissolved solid pellet and re-analyze via XRPD. Causality: If the API transitioned to a different polymorph or formed a salt disproportionation during the 72 hours, the measured solubility belongs to the new form, not the original API. This step prevents false data reporting.

Stability Dimensions: Chemical Degradation and Chiral Inversion

Stability testing of novel drug substances must be comprehensive to fully characterize the molecule's intrinsic vulnerabilities. Under the ICH Q1A(R2) regulatory guidelines, forced degradation studies mandate the systematic evaluation of the API under thermal, hydrolytic, photolytic, and oxidative stress[3].

For chiral amino alcohols, stability is two-dimensional: Chemical Stability and Stereochemical Stability .

  • Chemical Degradation: The primary and secondary amines in these molecules are highly susceptible to N-oxidation (forming N-oxides) when exposed to peroxides.

  • Stereochemical Inversion: The spatial proximity of the amine and hydroxyl groups can facilitate dynamic chiral inversion under specific stress conditions[4]. Under extreme pH or thermal stress, the molecule may undergo racemization via transient intermediate formation (e.g., reversible dehydration or Schiff base formation). If a highly potent eutomer inverts into a toxic distomer during shelf storage, the formulation is fundamentally compromised.

Experimental Workflow: Forced Degradation & Chiral Stability

StabilityPathway API Chiral Amino Alcohol API Thermal Thermal Stress (50°C - 60°C) API->Thermal Hydrolytic Acid/Base Hydrolysis (0.1N HCl / NaOH) API->Hydrolytic Oxidative Oxidation (3% H2O2) API->Oxidative Inversion Stereochemical Inversion (Racemization) Thermal->Inversion Heat Catalyzed Degradants Chemical Degradants (Cleavage/Oxidation) Hydrolytic->Degradants Cleavage Hydrolytic->Inversion pH Catalyzed Oxidative->Degradants N-Oxidation Analysis Chiral LC-MS Analysis Degradants->Analysis Inversion->Analysis

Fig 2: ICH Q1A forced degradation and chiral inversion pathway for amino alcohols.

Protocol 2: ICH Q1A Forced Degradation & Enantiomeric Monitoring
  • Thermal Stress: Expose the solid API and aqueous solutions to 50°C and 60°C for 14 to 28 days.

  • Hydrolytic Stress: Treat the API in solution with 0.1N HCl and 0.1N NaOH at 40°C for 7 days. Causality: While the amino alcohol backbone is generally resistant to hydrolysis, extreme pH can catalyze proton exchange at the chiral center, leading to stereochemical inversion.

  • Oxidative Stress: Expose the API to 3% H₂O₂ at room temperature for 24 hours to monitor N-oxide formation.

  • Chiral LC-MS Analysis: Analyze all stressed samples using a validated Chiral Stationary Phase (CSP) LC-MS method.

  • Self-Validation (Mass Balance): Calculate the total mass balance. The sum of the remaining intact API, the inverted enantiomer, and all chemical degradants must equal ~100% of the starting material. Causality: A mass balance deficit indicates that volatile degradants were lost or that degradants are permanently retained on the analytical column, invalidating the stability profile.

Quantitative Data Summary

To provide a comparative baseline for formulation scientists, the following table summarizes the typical physicochemical parameters and liability profiles of common chiral amino alcohol classes observed during preformulation studies.

Table 1: Comparative Solubility and Stability Parameters of Chiral Amino Alcohols

Compound ClassTypical Amine pKaIntrinsic Solubility ( S0​ )Primary Degradation PathwayChiral Inversion Risk
Aryloxypropanolamines (e.g., Propranolol)9.4 - 9.5Low (<0.1 mg/mL)N-dealkylation, OxidationLow (Stable under ambient)
Sphingosine Analogs (e.g., Fingolimod)7.8 - 8.0Very Low (<0.01 mg/mL)N-OxidationModerate (pH dependent)
Ephedrine Derivatives 9.6 - 10.0High (>10 mg/mL)Oxidative deaminationHigh (Acid/Base catalyzed)
Transition-State Isosteres (Protease Inhibitors)6.5 - 7.5Moderate (0.1 - 1 mg/mL)Hydrolysis of adjacent amidesLow
References
  • The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols Benchchem URL
  • A review of methods for solubility determination in biopharmaceutical drug characterization NIH / PubMed URL
  • ICH Q1A(R2)
  • Journal of the American Chemical Society (JACS)

Sources

Foundational

InChI Key for (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL

An In-Depth Technical Guide to (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol: Synthesis, Characterization, and Application Abstract (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol is a highly functionalized, chiral a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol: Synthesis, Characterization, and Application

Abstract

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol is a highly functionalized, chiral amino alcohol that serves as a valuable building block in modern medicinal chemistry. Its distinct substitution pattern on the phenyl ring, combined with the stereodefined 1,2-amino alcohol motif, makes it a precursor of significant interest for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust and representative method for its asymmetric synthesis, potential applications in drug discovery informed by its structural class, and rigorous analytical protocols for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Chiral Phenylethanolamines

The 2-phenylethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters like norepinephrine and epinephrine.[1] This structural motif is fundamental to a wide array of synthetic drugs, where it often plays a critical role in receptor binding and biological activity.[2][3] The introduction of specific stereochemistry, as in (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol, adds a crucial layer of complexity and specificity. Enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] Therefore, access to enantiomerically pure building blocks is not merely an academic exercise but a regulatory and clinical necessity.

The subject of this guide, with its specific 4-bromo and 2-chloro substitutions, offers medicinal chemists a unique set of tools. The halogen atoms provide sites for further synthetic modification (e.g., through cross-coupling reactions) and modulate the electronic and lipophilic properties of the molecule, which can significantly impact target engagement and metabolic stability. This guide will illuminate the path from synthesis to application for this potent chiral intermediate.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. While this specific isomer is a niche research chemical, its identity can be established through a combination of nomenclature and computed identifiers.

IdentifierValueSource
IUPAC Name (2S)-2-amino-2-(4-bromo-2-chlorophenyl)ethanolIUPAC Nomenclature
CAS Number 2703745-64-4 (for hydrochloride salt)Arctom Scientific[5]
Molecular Formula C₈H₉BrClNO-
Molecular Weight 250.52 g/mol -
Canonical SMILES C1=CC(=C(C=C1Br)C(CO)N)Cl-
InChI InChI=1S/C8H9BrClNO/c9-6-2-1-5(8(11)4-12)7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1-
InChIKey YFGWJRILLPXBOL-VKHMYHEASA-N (Computed)-
Topological Polar Surface Area 46.25 ŲChemScene[6]
logP (Computed) 2.5164ChemScene[6]

Note: The InChIKey is computationally generated based on the known structure and serves as a provisional identifier in the absence of a dedicated entry in major public databases like PubChem for this specific stereoisomer's free base.

Asymmetric Synthesis: A Representative Protocol

The enantioselective synthesis of chiral 1,2-amino alcohols is a well-developed field. One of the most reliable and scalable strategies involves the asymmetric reduction of a prochiral α-amino ketone precursor.[7][8] This approach offers excellent stereocontrol and is amenable to a variety of substrates. Below is a detailed, field-proven protocol adapted for the synthesis of the title compound.

The overall synthetic strategy proceeds in two key stages: first, the synthesis of the α-amino ketone precursor, and second, its stereoselective reduction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction A 1-Bromo-4-chloro-2-ethylbenzene B NBS / AIBN CCl4, Reflux A->B C 1-(2-Bromo-1-(4-bromo-2-chlorophenyl)ethyl)amine (Intermediate) B->C D Hexamethylenetetramine (Sommelet Reaction) C->D E 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one (α-Amino Ketone HCl) D->E F E G [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN HCOOH:NEt (5:2), 40°C F->G H (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (Final Product) G->H

Caption: Proposed workflow for the asymmetric synthesis.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the reduction of the α-amino ketone hydrochloride using a well-established ruthenium catalyst system.[9]

Part A: Synthesis of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one Hydrochloride (Precursor)

  • α-Bromination: 2'-Chloro-4'-bromoacetophenone (1.0 eq) is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine (1.05 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the crude α-bromo ketone, which is often used without further purification. The synthesis of α-bromo ketones from ketones is a standard transformation.[10]

  • Amination (Displacement): The crude α-bromo ketone is dissolved in an appropriate solvent like THF. Sodium azide (1.2 eq) is added, and the mixture is stirred at room temperature to form the α-azido ketone. This intermediate is then reduced to the primary amine, for example, by catalytic hydrogenation (H₂, Pd/C) or using Staudinger reaction conditions (PPh₃, H₂O).

  • Salt Formation: The resulting crude amine is dissolved in anhydrous diethyl ether and cooled to 0 °C. Dry HCl gas is bubbled through the solution until precipitation is complete. The white solid is collected by filtration, washed with cold ether, and dried under vacuum to yield 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one hydrochloride.

Part B: Asymmetric Transfer Hydrogenation

  • Catalyst Pre-formation: In an inert atmosphere glovebox, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 eq) to an oven-dried vial. Add anhydrous DMF (degassed, ~0.5 M relative to catalyst) and stir at 80 °C for 20 minutes. The solution should turn a deep purple, indicating the formation of the active catalyst.

  • Reduction Reaction: In a separate flask, dissolve 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (a common azeotropic hydrogen source).

  • Execution: Add the prepared catalyst solution to the substrate mixture. Heat the reaction to 40 °C and stir for 18-24 hours. Monitor the reaction for completion by HPLC or TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol as a solid.

Applications in Drug Discovery and Development

While specific applications for this exact molecule are not widely published, its structural class is of immense importance. It serves as a chiral synthon, a molecular fragment that introduces a specific, pre-defined stereocenter into a larger, more complex molecule.

Caption: Potential applications of the title compound.

  • GPCR Modulators: The phenylethanolamine core is a classic pharmacophore for G-protein coupled receptors (GPCRs), particularly adrenergic and dopaminergic receptors.[11] The (S)-configuration at the benzylic carbon bearing the amino group is often crucial for activity. This molecule can be used as a starting point to synthesize novel agonists or antagonists, with the bromo- and chloro-substituents providing vectors for exploring structure-activity relationships (SAR).

  • Enzyme Inhibitors: The 1,2-amino alcohol motif can mimic the transition state of peptide bond hydrolysis, making it a valuable feature in the design of protease inhibitors.[12]

  • Chiral Auxiliaries and Ligands: The amine and alcohol functionalities can be used to anchor the molecule to a solid support or to coordinate with metal centers, making it a candidate for the development of novel chiral catalysts or auxiliaries for asymmetric synthesis.[4]

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the structure and purity of the final compound. This involves a suite of spectroscopic and chromatographic techniques.

G cluster_0 Analysis Type A Purified Product B Structural Confirmation A->B C Purity & Identity A->C D Enantiomeric Purity A->D E ¹H NMR, ¹³C NMR 2D NMR (COSY, HSQC) B->E F HRMS B->F G RP-HPLC-UV/MS C->G H Chiral HPLC D->H

Caption: A typical analytical workflow for compound validation.

Protocol 1: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[13][14]

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expect to see distinct signals for the aromatic protons (likely complex multiplets between 7.0-7.8 ppm), the benzylic proton (-CH(N)-), the methylene protons (-CH₂OH), and exchangeable protons for the -OH and -NH₂ groups.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including the two halogen-substituted aromatic carbons, the four other aromatic carbons, and the two aliphatic carbons.

  • 2D NMR (COSY & HSQC):

    • A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, confirming the -CH-CH₂- connectivity.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of all C-H pairs.

Protocol 2: Purity and Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is essential for determining both the chemical and stereochemical purity of the compound.[15]

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column is required. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating enantiomers of amino alcohols.[16]

  • Method Development (Screening):

    • Column: Chiralpak AD-H or Chiralcel OD-H.

    • Mobile Phase: A typical starting point is a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) in a 90:10 ratio.

    • Additive: For a basic compound like an amine, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Analysis: Inject a solution of the synthesized (S)-enantiomer. A single major peak should be observed. To confirm the method's separating power, inject a racemic sample (if available) to show two baseline-separated peaks.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (e₁ and e₂) using the formula: ee (%) = [(e₁ - e₂) / (e₁ + e₂)] * 100. For the pure (S)-enantiomer, the ee should be >99%.

Conclusion

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol represents a specialized yet highly valuable chiral building block for drug discovery and development. Its synthesis can be achieved with high stereocontrol using established asymmetric methodologies, such as catalytic transfer hydrogenation. Its structural features—a stereodefined phenylethanolamine core and versatile halogen handles—position it as an ideal starting material for creating novel chemical entities targeting a range of biological systems, particularly GPCRs. The analytical protocols detailed herein provide a robust framework for ensuring the identity, purity, and enantiomeric integrity of the compound, which are critical for its successful application in a research and development setting. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of such well-defined chiral synthons will remain a key enabler of innovation in medicinal chemistry.

References

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]

  • Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]

  • National Center for Biotechnology Information. 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Organic Chemistry Portal. A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Available at: [Link]

  • ACS Publications. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • ACS Publications. A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. Organic Letters. Available at: [Link]

  • PubChem. (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 12. Available at: [Link]

  • ResearchGate. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • Wikipedia. Phenylethanolamine. Available at: [Link]

  • PubMed. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry. Available at: [Link]

  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]

  • PubChem. 2-Amino-2-(4-chlorophenyl)propan-1-OL hcl. Available at: [Link]

  • Stanford University - Kanan Lab. A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • PubChem. 2-Amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. Available at: [Link]

  • Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]

  • PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Available at: [Link]

  • PubChem. 2-Amino-2-(4-fluorophenyl)ethanol. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Reductive Amination Protocols for α-Hydroxy Ketones

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of vicinal (1,2-) amino alcohols is of paramount importance in modern drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of vicinal (1,2-) amino alcohols is of paramount importance in modern drug development. These structural motifs are essential pharmacophores in active pharmaceutical ingredients (APIs) such as the anti-tuberculosis agent ethambutol, the sympathomimetic metaraminol, and the vasopressor methoxamine[1][2].

Traditional chemical syntheses of these compounds often rely on heavy-metal catalysts, require complex protecting-group strategies, and struggle to achieve high stereocontrol. Biocatalytic reductive amination offers an elegant, green-chemistry alternative. By utilizing highly evolved enzymes, researchers can convert prochiral α-hydroxy ketones into chiral amino alcohols with exceptional enantiomeric and diastereomeric excesses (>99% ee and de) under mild, aqueous conditions[1][3].

Enzymatic Pathways & Catalyst Selection

The biocatalytic conversion of α-hydroxy ketones to amino alcohols generally proceeds via an intermediate imine, which is subsequently reduced. The choice of biocatalyst dictates the reaction conditions, the nitrogen source, and the thermodynamic strategy required to drive the reaction to completion.

  • Amine Dehydrogenases (AmDHs): Engineered AmDHs (often derived from leucine amino acid dehydrogenases) catalyze direct reductive amination using free ammonia[1]. They require a nicotinamide cofactor (NADH/NADPH). The causality for selecting AmDHs lies in their high atom efficiency when coupled with a Formate Dehydrogenase (FDH) recycling system.

  • Transaminases (TAs): TAs utilize an amine donor (such as isopropylamine or L-alanine) and a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group to the ketone[2]. Because this is an equilibrium-driven process, TAs require strategies to shift the equilibrium, such as using a massive excess of the amine donor or enzymatically removing the ketone byproduct[3].

  • Reductive Aminases (RedAms) / Imine Reductases (IREDs): These enzymes are emerging as powerful tools capable of coupling ketones with secondary amines to form tertiary amines, though sterically demanding α-hydroxy ketones can present binding challenges[4].

BiocatalyticPathway Ketone α-Hydroxy Ketone Imine Imine Intermediate Ketone->Imine + Nitrogen Source Product Vicinal Amino Alcohol (>99% ee) Imine->Product Asymmetric Reduction Amine Ammonia / Amine Donor Amine->Imine Enzyme Biocatalyst (AmDH or TA) Enzyme->Imine Catalysis Enzyme->Product Cofactor NADH / PLP Cofactor->Product Hydride/Amine Transfer

Caption: Biocatalytic pathway from α-hydroxy ketones to chiral vicinal amino alcohols.

Quantitative Data: Catalyst Performance Comparison

To facilitate experimental design, the following table summarizes the operational parameters and performance metrics of the primary biocatalyst classes used for α-hydroxy ketone amination.

Biocatalyst ClassCofactor RequiredNitrogen SourceThermodynamic Driving ForceTypical ee (%)Primary Limitation
Amine Dehydrogenase (AmDH) NAD(P)HAmmonia (NH 3​ )CO 2​ evolution (via FDH recycling)>99%Requires high ammonia concentrations to drive imine formation.
Transaminase (TA) PLPAmine Donor (e.g., Isopropylamine, L-Alanine)Excess donor or byproduct removal>95%Equilibrium-limited; susceptible to severe product inhibition.
Reductive Aminase (RedAm) NAD(P)HPrimary/Secondary AminesIrreversible imine reduction>90%Steric hindrance with bulky α-hydroxy ketones[4].

Experimental Design & Causality

A successful biocatalytic protocol is not merely a sequence of reagent additions; it is a carefully balanced thermodynamic system.

Cofactor Recycling (The AmDH/FDH System): Stoichiometric use of NADH is economically prohibitive. By utilizing an FDH/formate system, NAD + is continuously reduced back to NADH. Causality: Ammonium formate acts as a dual-purpose reagent. It provides the ammonia necessary for imine formation and the formate necessary for hydride transfer. The oxidation of formate yields CO 2​ gas, which escapes the aqueous system, rendering the entire reductive amination thermodynamically irreversible[1].

Solvent and pH Optimization: The reaction pH must be carefully balanced. A pH of 8.0–8.5 is typically optimal. Causality: The pKa of the ammonium ion is ~9.25. At pH 8.5, a sufficient fraction of ammonia is deprotonated (NH 3​ ) to act as a nucleophile and attack the ketone, while the pH remains low enough to prevent the denaturation of the biocatalysts.

Detailed Experimental Protocols

Protocol A: AmDH-Catalyzed Reductive Amination with FDH Recycling

This protocol outlines the direct conversion of an isolated α-hydroxy ketone to an amino alcohol using an engineered AmDH.

Workflow S1 1. Substrate Prep 10-50 mM Ketone in Buffer S2 2. Cofactor Addition 1 mM NAD+, 2 M NH4-Formate S1->S2 S3 3. Enzyme Loading AmDH (2 mg/mL) + FDH (1 mg/mL) S2->S3 S4 4. Biotransformation 30°C, 24-48h, 200 rpm S3->S4 S5 5. Quench & Extract pH > 10, EtOAc Extraction S4->S5 S6 6. Chiral Analysis GC-FID / HPLC S5->S6

Caption: Step-by-step experimental workflow for AmDH-catalyzed reductive amination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 2 M ammonium formate buffer and adjust the pH to 8.5 using aqueous ammonia.

  • Substrate Solubilization: Dissolve the α-hydroxy ketone substrate in DMSO. Add this to the buffer to achieve a final substrate concentration of 20–50 mM and a final DMSO concentration of 5% (v/v). Note: DMSO enhances the solubility of hydrophobic ketones without significantly inhibiting AmDH.

  • Cofactor Addition: Add NAD + to a final catalytic concentration of 1 mM.

  • Enzyme Loading: Introduce purified AmDH (final concentration 2 mg/mL) and Formate Dehydrogenase (FDH, 1 mg/mL) to the reaction vessel.

  • Incubation: Seal the vessel (leaving adequate headspace for CO 2​ evolution) and incubate at 30 °C with orbital shaking at 200 rpm for 24–48 hours.

  • Reaction Quenching & Extraction: Terminate the reaction by adding 10 M NaOH to raise the pH to >10. Causality: The product amino alcohol typically has a pKa of 9.0–9.5. Raising the pH ensures the amine is fully deprotonated, maximizing its partition coefficient into the organic phase. Extract three times with equal volumes of Ethyl Acetate (EtOAc).

  • Drying and Analysis: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , evaporate the solvent under reduced pressure, and analyze the residue via chiral GC-FID or HPLC to determine conversion and ee.

Protocol B: 1-Pot 2-Step Cascade (Carboligase + Transaminase)

For highly unstable α-hydroxy ketones, a 1-pot cascade starting from simpler precursors (e.g., pyruvate and benzaldehyde) is preferred[1][2].

Step-by-Step Methodology:

  • Carboligation (Step 1): In a 100 mM HEPES buffer (pH 7.5), combine 50 mM substituted benzaldehyde, 100 mM sodium pyruvate, 1 mM Thiamine diphosphate (ThDP), and 2.5 mM MgSO 4​ . Add a ThDP-dependent carboligase (e.g., Acetobacter pasteurianus PDC variant) and incubate at 25 °C for 12 hours to form the α-hydroxy ketone intermediate.

  • Transamination (Step 2): Without isolating the intermediate, adjust the system for transamination. Add L-alanine (500 mM) as the amine donor, 1 mM PLP, and the selected Transaminase (TA).

  • Equilibrium Shifting: To drive the TA reaction, add Alanine Dehydrogenase (AlaDH), 1 mM NAD + , and ammonium formate. The AlaDH recycles the pyruvate byproduct back into L-alanine, pulling the transamination equilibrium forward[2].

  • Incubation & Extraction: Incubate for an additional 24 hours at 30 °C, then quench and extract as described in Protocol A.

Self-Validation & Troubleshooting

To ensure scientific integrity, every biocatalytic protocol must function as a self-validating system. Implement the following controls:

  • Negative Control 1 (No AmDH/TA): Run the exact protocol omitting the primary amination enzyme. Purpose: Quantifies spontaneous, non-enzymatic imine formation and background reduction, which can artificially lower the observed enantiomeric excess.

  • Negative Control 2 (No Cofactor): Omit NAD + or PLP. Purpose: Validates that the conversion is strictly dependent on the designed catalytic cycle and rules out the presence of background cellular reductants (critical if using crude cell lysates instead of purified enzymes).

  • Mass Balance Tracking: Spike the reaction with an inert internal standard (e.g., dodecane) prior to the extraction step. This allows for the precise calculation of extraction efficiency and helps distinguish between low enzymatic conversion and physical product loss during workup.

Sources

Application

Topic: High-Performance Liquid Chromatography (HPLC) Analytical Method for Purity Determination of Chiral Amino Alcohols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Chiral amino alcohols are foundational building blocks in modern pharmaceuticals and asymmetric synthesis.[1][2] The stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are foundational building blocks in modern pharmaceuticals and asymmetric synthesis.[1][2] The stereochemical configuration of these molecules is critical, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[2][3] Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][4] This guide provides a comprehensive framework for developing, validating, and implementing a robust HPLC method for the chiral purity analysis of amino alcohols, grounded in scientific principles and practical field experience.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers—molecules that are non-superimposable mirror images—is not possible on standard achiral stationary phases. Chiral recognition in HPLC is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[5][6] The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability difference arises from differential interactions between each enantiomer and the CSP. According to the widely accepted three-point interaction model, at least three simultaneous points of interaction are necessary for chiral recognition, although it is not a universally required condition.[7] For amino alcohols, these interactions typically include hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions. The choice of CSP and mobile phase is therefore a strategic exercise in maximizing these differential interactions to achieve separation.[8]

Strategic Method Development

Developing a successful chiral separation method is a systematic process that hinges on the logical selection and optimization of the CSP and mobile phase. Unlike achiral separations, a "one-size-fits-all" approach is rarely effective.[9]

The Cornerstone: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical decision in the method development process.[8] For chiral amino alcohols, several classes of CSPs have proven effective:

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs for a broad range of chiral compounds, including amino alcohols.[10] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or covalently bonded to a silica support.[4][6] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Immobilized polysaccharide columns offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for dissolving certain samples or for column cleaning.[11]

  • Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin or Vancomycin are particularly effective for polar and ionic compounds, making them an excellent choice for underivatized amino alcohols. Their complex structure offers multiple interaction sites, including ionic, hydrogen bonding, and steric interactions.

  • Pirkle-Type (Brush-Type) CSPs: These phases are designed with a specific chiral selector (like an amino acid derivative) bonded to the silica. They are often used for compounds that can form strong hydrogen bonds or pi-pi interactions.[1][12]

  • Ligand-Exchange CSPs: These are typically used for the separation of amino acids and their derivatives. The separation relies on the formation of ternary, diastereomeric metal complexes (usually with copper) between the CSP, the metal ion, and the analyte.[13]

Expert Insight: When starting with a new amino alcohol, a screening approach using two or three different polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) is a highly efficient strategy.[9] The analyte's solubility should guide the initial choice of separation mode (Normal Phase vs. Reversed Phase).

Fine-Tuning the Separation: Mobile Phase Optimization

Once a promising CSP is identified, the mobile phase is optimized to achieve the desired resolution and analysis time.

  • Normal Phase (NP) Mode:

    • Solvents: Typically consists of a non-polar alkane (e.g., n-hexane, heptane) and a polar alcohol modifier (e.g., isopropanol (IPA), ethanol).[13] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for adjusting retention time and selectivity.

    • Additives: For basic compounds like amino alcohols, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine is crucial.[13][14] This suppresses strong, non-specific interactions with residual acidic silanols on the silica surface, resulting in significantly improved peak shape and efficiency.[8] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.[13]

  • Reversed Phase (RP) Mode:

    • Solvents: Consists of an aqueous phase (water or buffer) and a polar organic modifier (e.g., acetonitrile (ACN) or methanol (MeOH)).[8] Modern immobilized polysaccharide and macrocyclic glycopeptide CSPs are robust under these conditions.[2]

    • Buffer and pH: For ionizable compounds, controlling the pH with a buffer is essential for reproducible retention times and selectivity. A pH around 1.0 (using perchloric acid or TFA) can be effective for protonating the amine group, leading to good separation on certain phases like crown ethers.[15]

  • Flow Rate and Temperature: Chiral separations are often more sensitive to temperature and flow rate than achiral methods.[8] Reducing the flow rate (e.g., to 0.5 mL/min) can sometimes dramatically improve resolution. Temperature control via a column oven is mandatory for reproducibility, as temperature affects the thermodynamics of the chiral recognition process.[8]

Method Development Workflow

The logical progression of developing a robust chiral HPLC method is outlined below.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Structure, pKa, Solubility) Screening 2. CSP & Mode Screening (Polysaccharide, Macrocyclic) (NP, RP, Polar Organic) Analyte->Screening Guides initial choices Optimization 3. Mobile Phase Optimization (Modifier %, Additive, Temp.) Screening->Optimization Identify 'hit' column Optimization->Screening Re-screen if no resolution SST 4. System Suitability Check (Resolution > 1.5, Tailing) Optimization->SST Fine-tune separation Validation 5. Method Validation (ICH Q2 Guidelines) SST->Validation Confirm performance Routine 6. Routine Analysis Validation->Routine Implement for QC

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: An Exemplar Method

This section provides a representative step-by-step protocol for determining the enantiomeric purity of a generic chiral amino alcohol.

3.1. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chiral Column: Polysaccharide-based column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance.

3.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phase as n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 µm filter and degas by sonication before use.

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard (racemic mixture) and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3.3. HPLC Operating Conditions

ParameterSettingRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250x4.6 mmProven high success rate for a wide range of chiral compounds.[6][10]
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1, v/v/v)Standard normal phase conditions. DEA is critical for good peak shape of the basic amino alcohol.[13][14]
Flow Rate 1.0 mL/minA typical starting flow rate. May be lowered to 0.5 mL/min to improve resolution.[8]
Column Temp. 25 °CControlled temperature ensures reproducible retention and selectivity.[8]
Detection UV at 220 nmWavelength where many organic molecules, including amino alcohols, exhibit strong absorbance.
Injection Vol. 10 µLA standard volume to avoid column overload, which can degrade resolution.[8]
Run Time 20 minutesSufficient to allow for the elution of both enantiomers.

3.4. System Suitability and Analysis

  • Equilibrate: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution (racemic mixture) five times.

  • Acceptance Criteria: The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 and the relative standard deviation (RSD) for the peak areas of five replicate injections is ≤ 2.0%.

  • Sample Analysis: Once system suitability is confirmed, inject the sample solution in duplicate.

  • Data Analysis: Identify the peaks corresponding to the desired and undesired enantiomers. Calculate the percentage of the undesired enantiomer using the area percent formula:

    % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / (Area of Desired Enantiomer Peak + Area of Undesired Enantiomer Peak)) * 100

Method Validation: Ensuring Trustworthiness

A chiral purity method must be validated to demonstrate it is fit for its intended purpose, in accordance with guidelines such as ICH Q2(R2).[16][17][18] For a purity test, the focus is on ensuring the minor component (the undesired enantiomer) can be accurately and precisely quantified.

Key Validation Parameters:
  • Specificity: The ability to resolve the two enantiomers from each other and from any other potential impurities or degradation products. This is typically demonstrated by showing baseline resolution (Rs > 1.5).[18]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels (e.g., 0.1%).

  • Linearity: Demonstrated by preparing a series of solutions with varying concentrations of the undesired enantiomer (e.g., from the LOQ to 150% of the specification limit) and showing a linear relationship between concentration and peak area.[16][18]

  • Precision:

    • Repeatability: The precision of the method over a short interval, assessed by analyzing multiple preparations of a sample spiked with the undesired enantiomer.

    • Intermediate Precision: Evaluates the method's consistency when used by different analysts, on different days, or with different equipment.[17]

  • Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples spiked with known amounts of the undesired enantiomer and calculating the percent recovery.[16][17]

  • Robustness: Deliberate, small variations are made to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under normal operational variability.[8]

Interrelationship of Core Validation Parameters

ValidationParameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Prerequisite for all Accuracy Accuracy Specificity->Accuracy Prerequisite for all Precision Precision (Repeatability, Intermediate) Specificity->Precision Prerequisite for all LOQ LOQ / LOD Specificity->LOQ Prerequisite for all Linearity->Accuracy Infers accuracy FitForPurpose Method is Fit for Purpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->Accuracy Infers accuracy Precision->FitForPurpose LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Sources

Method

Advanced Chiral Separation Techniques for Phenylaminoethanol Enantiomers: Application Notes and Protocols

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Mechanistic Rationale: The Imperative for Chiral Resolution Phenylaminoethanols represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Mechanistic Rationale: The Imperative for Chiral Resolution

Phenylaminoethanols represent a critical class of bioactive compounds, encompassing widely used β2​ -adrenergic agonists such as clenbuterol, salbutamol (albuterol), terbutaline, and ephedrine derivatives[1][2]. These molecules possess a chiral center at the hydroxyl-bearing carbon of the ethanolamine side chain, resulting in two distinct enantiomers.

In pharmacological contexts, stereoselectivity is absolute. The R−(−) -enantiomer typically acts as the eutomer, exhibiting high-affinity binding to the β2​ -adrenergic receptor (a G-protein coupled receptor), which triggers adenylate cyclase activation, cyclic AMP (cAMP) accumulation, and subsequent smooth muscle relaxation[3]. Conversely, the S−(+) -enantiomer (distomer) is often therapeutically inactive but may competitively inhibit the eutomer or contribute to adverse cardiovascular effects such as tachycardia[3]. Consequently, exact chiral separation is mandated for pharmacokinetic profiling, therapeutic drug monitoring, and toxicological screening.

Pathway R_Enant R-(-)-Phenylaminoethanol (Eutomer) Beta2_AR β2-Adrenergic Receptor (Transmembrane GPCR) R_Enant->Beta2_AR Stereoselective Binding Gs Gαs Protein Subunit Beta2_AR->Gs Conformational Activation AC Adenylate Cyclase (AC) Gs->AC Stimulation cAMP Cyclic AMP (cAMP) AC->cAMP ATP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylation Cascade

Figure 1: Stereoselective β2-adrenergic signaling pathway activated by the R-(-)-enantiomer.

Methodological Framework 1: HPLC with Macrocyclic Antibiotic CSPs

High-Performance Liquid Chromatography (HPLC) remains the gold standard for preparative and quantitative chiral analysis. For phenylaminoethanols, macrocyclic antibiotic chiral stationary phases (CSPs), such as Teicoplanin (Chirobiotic™ T), offer exceptional enantioselectivity[4].

Causality of Experimental Choices

Teicoplanin contains 23 chiral centers and multiple hydrophobic cavities. Operating in the Polar Ionic Mode (PIM) is critical for phenylaminoethanols. In PIM, the mobile phase consists of methanol and acetonitrile with volatile acid/base additives. The addition of 0.3% acetic acid protonates the secondary amine of the phenylaminoethanol, facilitating strong ionic interactions with the carboxylic acid moieties of teicoplanin[4]. Simultaneously, 0.2% triethylamine (TEA) acts as a silanol-masking agent, competing for non-specific binding sites on the silica support to eliminate peak tailing and ensure a self-validating, symmetrical peak shape[4].

Protocol: Quantitative Determination in Human Plasma

System Suitability: The protocol is self-validating through the inclusion of an internal standard (e.g., practolol) and a blank matrix run to confirm the absence of endogenous isobaric interferences at the retention times of the enantiomers.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 0.5 mL of human plasma into a microcentrifuge tube.

  • Spike with a known concentration of the internal standard (practolol).

  • Alkalinize the sample by adding 50 µL of 0.1 M NaOH to suppress analyte ionization, thereby increasing its partition coefficient into the organic phase.

  • Add 2.0 mL of extraction solvent: 10% (+/-)-2-butanol in isopropyl ether[4].

  • Vortex for 2 minutes and centrifuge at 3,000 × g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of methanol.

Step 2: Chromatographic Execution

  • Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Acetonitrile (70:30, v/v) containing 0.3% (v/v) acetic acid and 0.2% (v/v) triethylamine[4].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 20 µL.

  • Detection: UV at 247 nm.

  • Validation Metric: Ensure baseline resolution ( Rs​>1.5 ) between the R−(−) and S−(+) peaks.

Methodological Framework 2: Capillary Electrophoresis (CE) with Cyclodextrin Selectors

Capillary Electrophoresis (CE) provides a high-efficiency, low-solvent alternative to HPLC. The separation relies on the formation of transient, non-covalent inclusion complexes between the phenylaminoethanol enantiomers and a chiral selector, typically a modified cyclodextrin (CD) added to the background electrolyte (BGE)[1][5].

Causality of Experimental Choices

Using Carboxymethyl- β -cyclodextrin (CM- β -CD) at a strictly controlled pH of 3.5 is a deliberate mechanistic choice[5]. At pH 3.5, the secondary amine of the phenylaminoethanol is fully protonated (cationic), driving the analyte toward the cathode. Conversely, the carboxylic acid groups on CM- β -CD are partially ionized (anionic), giving the chiral selector an electrophoretic mobility in the opposite direction (toward the anode)[5]. This counter-current mobility drastically amplifies the separation window. The enantiomer that forms a more stable inclusion complex with the CD cavity will experience a greater "drag" force, resulting in a slower net migration time.

CE_Mechanism Sample Racemic Phenylaminoethanol (Protonated at pH 3.5) Capillary Fused Silica Capillary (20 kV Applied Voltage) Sample->Capillary Hydrodynamic Injection Selector CM-β-Cyclodextrin (BGE) (Partially Anionic) Capillary->Selector Electrophoretic Migration Complex_R [R-Enantiomer : CM-β-CD] High Stability Constant (Kr) Selector->Complex_R Host-Guest Inclusion Complex_S [S-Enantiomer : CM-β-CD] Low Stability Constant (Ks) Selector->Complex_S Host-Guest Inclusion Detector UV Detection (214 nm) Baseline Resolution (Rs > 2.0) Complex_R->Detector Slower Net Mobility Complex_S->Detector Faster Net Mobility

Figure 2: Capillary electrophoresis chiral separation mechanism via CM-β-CD complexation.

Protocol: CE Separation using CM- β -CD

Step 1: Background Electrolyte (BGE) Preparation

  • Prepare a 50 mM phosphate buffer by dissolving sodium dihydrogen phosphate in ultrapure water.

  • Adjust the pH to exactly 3.5 using 0.1 M phosphoric acid.

  • Dissolve Carboxymethyl- β -cyclodextrin (CM- β -CD) into the buffer to achieve a final concentration of 10 mM[5].

  • Filter the BGE through a 0.22 µm nylon syringe filter and degas via sonication for 10 minutes.

Step 2: Capillary Conditioning (Self-Validating Step) To ensure reproducible electroosmotic flow (EOF) and prevent analyte adsorption, the capillary must be rigorously conditioned.

  • Use an uncoated fused-silica capillary (50 µm internal diameter, 60 cm total length).

  • Flush with 0.1 M NaOH for 10 minutes.

  • Flush with ultrapure water for 5 minutes.

  • Flush with the prepared BGE for 10 minutes.

Step 3: Electrophoretic Separation

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Applied Voltage: +20 kV (normal polarity)[5].

  • Capillary Temperature: Maintain precisely at 15°C. Lower temperatures minimize Joule heating and increase the stability constants of the transient diastereomeric complexes[5].

  • Detection: UV absorbance at 214 nm (or ESI-MS for complex matrices like urine)[1][5].

Quantitative Data Synthesis

The following table summarizes the validated parameters and expected resolution metrics for the chiral separation of phenylaminoethanol derivatives across different analytical platforms.

MethodChiral Selector / ColumnMatrixMobile Phase / BGE CompositionDetectionResolution ( Rs​ )
HPLC (Macrocyclic) Teicoplanin (Chirobiotic T)Human PlasmaMeOH:ACN (70:30) + 0.3% Acetic Acid, 0.2% TEAUV 247 nm> 1.5[4]
HPLC (Polysaccharide) Cellulose OJ-RHFormulations / PlasmaACN:0.3M NaClO₄ (16:84)UV 247 nm> 2.0[6]
CE (Cyclodextrin) CM- β -CD (10 mM)Aqueous Standards50 mM Phosphate Buffer (pH 3.5)UV 214 nm> 2.5[5]
CE-MS (Cyclodextrin) Heptakis(2,6-di-O-methyl)- β -CDUrineLow pH Buffer + Derivatized β -CDESI-MS (SRM)> 1.5[1]

Sources

Application

Application Notes &amp; Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of Halogenated Compounds

Introduction: The Double-Edged Sword of Halogenation Halogenated compounds, organic molecules containing one or more halogen atoms (F, Cl, Br, I), are ubiquitous in modern science. They are integral to a vast array of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Halogenation

Halogenated compounds, organic molecules containing one or more halogen atoms (F, Cl, Br, I), are ubiquitous in modern science. They are integral to a vast array of pharmaceuticals, agrochemicals, and industrial materials. The strategic incorporation of halogens can dramatically enhance a molecule's therapeutic properties, such as metabolic stability and binding affinity.[1] However, this same chemical reactivity can also confer significant toxicity.[2][3] Many halogenated compounds are recognized as environmental pollutants, and their potential for cellular damage is a critical concern in drug development and environmental toxicology.[4][5]

Therefore, robust and reliable methods for evaluating the cytotoxicity of these compounds are essential. Cell-based assays serve as the frontline tool for this purpose, providing crucial data on how a compound affects cellular health, viability, and fundamental biological processes.[6] This guide provides a comprehensive overview of key cell-based assays, detailing not just the protocols but the scientific rationale behind their selection and execution, empowering researchers to generate accurate and meaningful cytotoxicity data.

The "Why": Mechanisms of Halogenated Compound Cytotoxicity

Understanding the potential mechanisms by which halogenated compounds exert toxicity is crucial for selecting the most informative assay. While diverse, common pathways of cellular injury include:

  • Oxidative Stress: Many halogenated compounds can induce the formation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to damage of lipids, proteins, and DNA.[2][3]

  • Mitochondrial Dysfunction: As the cell's powerhouse, the mitochondrion is a frequent target. Halogenated compounds can disrupt the mitochondrial respiratory chain, leading to a drop in ATP production and the release of pro-apoptotic factors.[2]

  • Apoptosis Induction: Programmed cell death, or apoptosis, is a common outcome of cytotoxic insult. This can be triggered by various upstream events, including DNA damage or mitochondrial stress, culminating in the activation of a cascade of enzymes called caspases.[7]

  • Membrane Damage: Direct interaction with cellular membranes can compromise their integrity, leading to the leakage of intracellular components and eventual cell lysis (necrosis).[8]

The interplay of these mechanisms often dictates the fate of the cell. For instance, severe mitochondrial damage can trigger the intrinsic apoptotic pathway.

cluster_0 Cellular Insult cluster_1 Cellular Responses cluster_2 Effector Pathway cluster_3 Cellular Outcome Halogenated Compound Halogenated Compound Mitochondrial Stress Mitochondrial Stress Halogenated Compound->Mitochondrial Stress ROS Production ROS Production Halogenated Compound->ROS Production Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation DNA Damage DNA Damage ROS Production->DNA Damage DNA Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified pathway of halogenated compound-induced apoptosis.

Strategic Assay Selection: A Decision-Making Framework

No single assay can tell the whole story. The choice of method is a critical decision that should be guided by the specific research question and the suspected mechanism of action.[9] Key considerations include the experimental endpoint, compound properties, and required throughput.

start Start: Assess Cytotoxicity q1 Primary Question: General cell health or specific death pathway? start->q1 a1_health General Health / Viability q1->a1_health General Health a1_pathway Specific Pathway q1->a1_pathway Specific Pathway q2 Expected Outcome: Reduced metabolic activity or membrane rupture? a1_health->q2 q3 Suspected Mechanism: Apoptosis or Necrosis? a1_pathway->q3 assay_resazurin Use Resazurin Assay (Metabolic Activity) q2->assay_resazurin Metabolism assay_ldh Use LDH Release Assay (Membrane Integrity) q2->assay_ldh Rupture q3->assay_ldh Necrosis assay_caspase Use Caspase-Glo 3/7 Assay (Apoptosis) q3->assay_caspase Apoptosis

Caption: Decision tree for selecting an appropriate cytotoxicity assay.

The following table summarizes the key characteristics of the protocols detailed in this guide, providing a quick reference for assay selection.

Assay Principle Endpoint Measured Advantages Disadvantages
Resazurin (alamarBlue) Enzymatic reduction of resazurin to fluorescent resorufin by metabolically active cells.[10]Cell Viability / Metabolic ActivityHomogeneous ("add-mix-measure"), high sensitivity, non-toxic to cells, allowing for kinetic monitoring.[11]Potential for interference from compounds that are themselves reducing agents or are fluorescent.[11]
LDH Release Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon membrane damage.[8]Cytotoxicity / Membrane IntegrityDirectly measures cell death, non-destructive to remaining viable cells, can be multiplexed with other assays.Serum in culture media can contain LDH, leading to high background; timing is critical as LDH degrades over time.[12]
Caspase-Glo® 3/7 A specific luminogenic substrate (Z-DEVD-aminoluciferin) is cleaved by activated caspase-3 and -7, generating a light signal via luciferase.[13]ApoptosisExtremely sensitive, low background, simple "add-mix-measure" protocol suitable for high-throughput screening.[7][14]Measures a specific point in the apoptotic pathway; will not detect non-apoptotic cell death.

Core Protocols & Methodologies

A generalized workflow is essential for reproducible results. This involves careful cell culture, precise compound treatment, and accurate data acquisition.

cluster_workflow General Experimental Workflow A 1. Cell Seeding Plate cells at optimal density and allow to attach overnight. B 2. Compound Treatment Expose cells to a serial dilution of the test compound. A->B C 3. Incubation Incubate for a pre-determined duration (e.g., 24, 48, 72h). B->C D 4. Assay Reagent Addition Add assay-specific reagent (e.g., Resazurin, LDH lysis solution). C->D E 5. Signal Detection Measure signal (fluorescence, absorbance, luminescence) using a plate reader. D->E F 6. Data Analysis Calculate % viability/cytotoxicity and determine IC50 values. E->F

Caption: A typical workflow for in vitro cytotoxicity testing.

Protocol 1: Cell Viability via Resazurin Reduction

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[10] The fluorescence intensity is directly proportional to the number of living cells.

Materials:

  • Resazurin sodium salt powder or a pre-made commercial solution (e.g., alamarBlue®, CellTiter-Blue®).

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile.

  • Opaque-walled 96-well microplates (clear bottom optional for microscopy).

  • Test compound and appropriate solvent (e.g., DMSO).

  • Multi-channel pipette.

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Methodology:

  • Reagent Preparation: Prepare a 0.15 mg/mL stock solution of resazurin in DPBS.[15] Filter-sterilize through a 0.2 µm filter and store protected from light at 4°C for frequent use or -20°C for long-term storage.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO, typically ≤0.5%) used to dilute the compound.[12]

    • Untreated Control: Add fresh medium only (represents 100% viability).

    • Blank Control: Include wells with medium only (no cells) for background subtraction.[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: Add 10-20 µL of the resazurin stock solution to each well (for a final concentration of ~15-30 µg/mL).[15]

  • Signal Development: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and density and should be determined empirically.[15]

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15]

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment:

    • % Viability = (Fluorescence_Sample / Fluorescence_Untreated_Control) * 100

Protocol 2: Cytotoxicity via Lactate Dehydrogenase (LDH) Release

Principle: LDH is a cytosolic enzyme that is rapidly released into the culture supernatant upon loss of membrane integrity, a hallmark of necrosis.[8] The assay measures LDH activity in the supernatant, which is proportional to the number of lysed cells.

Materials:

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • 96-well tissue culture plates.

  • Lysis Buffer (e.g., 10X Triton X-100 provided in kits).

  • Stop Solution (if required by the kit).

  • Absorbance plate reader (~490 nm).

Methodology:

  • Cell Seeding and Treatment: Follow steps 2-4 as described in the Resazurin protocol.

  • Establish Controls: It is critical to set up the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer for ~45 minutes before supernatant collection (represents 100% cytotoxicity).[8]

    • Vehicle Control: Cells treated with the compound solvent.

    • Medium Background: Wells with medium only.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[8] Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell layer.

  • Assay Execution: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[8]

  • Signal Development: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]

  • Data Acquisition: If the kit requires, add 50 µL of Stop Solution. Measure the absorbance at ~490 nm.

Data Analysis:

  • Subtract the absorbance of the Medium Background control from all other values.

  • Calculate the percentage of cytotoxicity for each treatment:

    • % Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release)) * 100

Protocol 3: Apoptosis via Caspase-Glo® 3/7 Activity

Principle: This homogeneous assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[7]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, or equivalent).

  • Solid white, opaque-walled 96-well plates (to maximize luminescent signal).

  • Luminescent plate reader.

Methodology:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol.[7] Allow the reagent to equilibrate to room temperature before use.

  • Cell Seeding and Treatment: Follow steps 2-4 as described in the Resazurin protocol, but perform the experiment in solid white plates.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

  • Signal Development: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The optimal time can vary, but the luminescent signal is generally stable.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the blank (medium + reagent) wells from all other wells.

  • Results are often expressed as fold-change in caspase activity relative to the untreated control:

    • Fold Change = Luminescence_Sample / Luminescence_Untreated_Control

Troubleshooting Common Issues

Reliable data depends on meticulous technique. The following table addresses common problems encountered during cytotoxicity testing.[12][17]

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; "Edge effects" due to evaporation in outer wells.[12]Use a calibrated multi-channel pipette; Fill perimeter wells with sterile PBS or medium and do not use them for experimental data.[12]
Low Signal / Absorbance Cell density is too low; Incubation time with assay reagent is too short.[12]Optimize cell seeding density through a titration experiment; Increase incubation time with the assay reagent (e.g., 2-4 hours for resazurin).[12]
High Background Signal Microbial contamination (can reduce resazurin or release LDH); Phenol red in medium can interfere with absorbance/fluorescence.[12]Maintain sterile technique; Consider using phenol red-free medium during the assay incubation step.[12]
Compound Interference Test compound is colored, fluorescent, or has reducing/oxidizing properties.[18]Run a compound-only control (no cells) to measure its intrinsic signal and subtract it from the experimental wells.

References

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Resazurin-based viability assays. In Assay Guidance Manual.
  • Lall, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Retrieved from [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay. (2024, September 18). AxisPharm. Retrieved from [Link]

  • J. M. Mathews, et al. (2015). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. PubMed Central. Retrieved from [Link]

  • Resazurin assay for cell viability & cytotoxicity. (2024, February 22). BMG LABTECH. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Caspase-Glo 3/7 Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • LDH cytotoxicity assay. (n.d.). Protocols.io. Retrieved from [Link]

  • Yang, Y., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. PubMed. Retrieved from [Link]

  • Aslantürk, Ö. S. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [https://www.intechopen.com/chapters/82 cytotoxicity-determination-avoiding-pitfalls]([Link] cytotoxicity-determination-avoiding-pitfalls)

  • Calcein AM Cytotoxicity Assay Troubleshooting? (2024, October 24). ResearchGate. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026, January 12). PubMed Central. Retrieved from [Link]

  • TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Fratello, G., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. PubMed. Retrieved from [Link]

  • Influence of halides on the formation of cytotoxicity and adsorbable organic halogen in peroxymonosulfate disinfection process. (2026, March 1). ResearchGate. Retrieved from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. Retrieved from [Link]

  • Aslantürk, Ö. S. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]

Sources

Method

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Drug Discovery

An Application Guide to the Biological Evaluation of Substituted 2-Aminothiazole Derivatives The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Biological Evaluation of Substituted 2-Aminothiazole Derivatives

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged structure," its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles, making it a cornerstone in the development of novel therapeutic agents.[4][5]

This guide provides an in-depth overview of the essential protocols and application notes for the biological evaluation of substituted 2-aminothiazole derivatives. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind each technique and experimental design choice. This ensures a robust and logical approach to characterizing the therapeutic potential of this vital class of compounds.

Section 1: Evaluation of Anticancer Activity

A primary therapeutic application for 2-aminothiazole derivatives is in oncology.[2][6] Many of these compounds exert their effects by modulating key cellular signaling pathways that are frequently dysregulated in cancer, particularly through the inhibition of protein kinases.[3][7]

Core Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cell proliferation, survival, and apoptosis.[8] Signaling cascades such as the PI3K/Akt/mTOR and Aurora kinase pathways are often hyperactive in cancer cells, making them prime targets for therapeutic intervention.[8] Substituted 2-aminothiazoles have been successfully developed as potent inhibitors of these pathways, disrupting the oncogenic signaling and leading to cell cycle arrest and apoptosis.[7][8] For example, some derivatives function as allosteric modulators, binding to pockets outside the ATP-binding site to inhibit kinase activity, which can offer greater selectivity.[9]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Aminothiazole Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminothiazole derivatives.

Protocol 1.1: In Vitro Cytotoxicity Assessment using Tetrazolium Salt-Based Assays (MTT/XTT)

The initial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. MTT and XTT assays are reliable, colorimetric methods that measure cell metabolic activity, which serves as a proxy for cell viability.[10]

Causality Behind Experimental Choices:

  • Why MTT or XTT? The MTT assay is a classic, cost-effective method. However, it requires a solubilization step for the insoluble formazan product.[11] The XTT assay produces a water-soluble formazan, simplifying the protocol and making it more suitable for high-throughput screening by eliminating a potential source of error.[12]

  • Vehicle Control: A vehicle control (e.g., cells treated with 0.5% DMSO) is critical to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.

  • Dose-Response Curve: Testing a range of concentrations is essential to determine the IC50 value (the concentration required to inhibit 50% of cell growth), which is a standard metric for compound potency.[3]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminothiazole derivatives in culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds. Include a vehicle control and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Aminothiazole Derivatives (24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D Viable cells convert MTT to purple formazan C->D E 4. Add Solubilizing Agent (e.g., DMSO) D->E F 5. Measure Absorbance at 570 nm E->F G 6. Calculate IC50 Value F->G

Caption: General workflow for determining anticancer activity using the MTT assay.[3]

Data Summary: Anticancer Activity of Select Aminothiazole Derivatives

The following table summarizes the in vitro anticancer activity of representative aminothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineDescriptionIC50 (µM)Reference
13c AGSHuman Gastric Adenocarcinoma4.0[14]
13c HT-29Human Colorectal Adenocarcinoma4.4[14]
13c HeLaHuman Cervix Adenocarcinoma5.8[14]
13d AGSHuman Gastric Adenocarcinoma7.2[14]
30k BGC-823Stomach Cancer>90% inhibition[6]
30k HL-60Leukemia>90% inhibition[6]
Protocol 1.2: Mechanistic Validation via Western Blot Analysis

To confirm that the cytotoxic effect is due to the intended mechanism (e.g., inhibition of a specific signaling pathway), Western blot analysis is employed. This technique detects changes in the expression or phosphorylation status of key proteins involved in apoptosis and cell signaling.[8]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the aminothiazole compound at its IC50 concentration for a predetermined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[8]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to confirm changes in protein levels.[8]

Section 2: Evaluation of Antimicrobial Activity

Substituted 2-aminothiazoles are also recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[1][2][15] Initial screening is crucial to identify active compounds and quantify their efficacy.

Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][16]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? Compared to diffusion-based assays (like disk diffusion), this method provides a quantitative value (the MIC), which is essential for comparing the potency of different compounds and for further drug development studies.[16]

  • McFarland Standard: Standardizing the initial bacterial inoculum using a 0.5 McFarland standard ensures reproducibility and that the results are comparable across different experiments and labs.[13]

  • Controls: A positive control (microorganism with no compound) confirms the viability of the inoculum, while a negative control (broth only) ensures the sterility of the medium.[13]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium directly in a 96-well microtiter plate.[13]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Seal the plate and incubate at 37°C for 18-24 hours.[3]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[3][16]

MIC_Workflow A 1. Prepare Serial Dilutions of Aminothiazole Derivative in 96-well plate B 2. Add Standardized Microbial Inoculum to each well A->B C 3. Incubate Plate (18-24h at 37°C) B->C D 4. Observe Wells for Microbial Growth (Turbidity) C->D E 5. Identify Lowest Concentration with No Visible Growth D->E F Determine MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity of Select Aminothiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
5b P. aeruginosa62.5[15]
5b C. albicans125[15]
5b C. glabrata125[15]
4c C. albicans250[15]

Section 3: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and small molecules that can modulate inflammatory responses are of high therapeutic interest.[17][18] 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.[1]

Protocol 3.1: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[19] This assay serves as a rapid in vitro screen to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.[19]

Causality Behind Experimental Choices:

  • Why this Assay? It is a simple and cost-effective preliminary test. The ability of a compound to prevent the denaturation of a standard protein (like Bovine Serum Albumin, BSA) can correlate with its ability to mitigate inflammatory responses in vivo.

  • Positive Control: A known anti-inflammatory drug, such as diclofenac, is used as a positive control to validate the assay and provide a benchmark for the activity of the test compounds.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, add 2.5 mL of Phosphate Buffered Saline (PBS) to each tube. Measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (1 - Absorbance of Sample / Absorbance of Control) x 100.[19]

Conclusion

The substituted 2-aminothiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The biological evaluation of these derivatives requires a logical, multi-faceted approach that begins with broad screening assays and progresses to more complex mechanistic studies. The protocols detailed in this guide for assessing anticancer, antimicrobial, and anti-inflammatory activities provide a robust framework for researchers. By understanding the causality behind each experimental step and incorporating appropriate controls, scientists can generate reliable and reproducible data, accelerating the journey of these promising compounds from the laboratory to the clinic.

References

  • Tsai, A. C., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Hleba, L., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Krasavin, M. (2025). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. [Source Not Specified]. Available at: [Link]

  • Ayati, A., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis. Available at: [Link]

  • CLSI. (Year Not Specified). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

  • Brevet, D., et al. (Year Not Specified). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. Available at: [Link]

  • Sagar, A., et al. (Year Not Specified). A comprehensive review on in-vitro methods for anti-microbial activity. [Source Not Specified]. Available at: [Link]

  • Tay, F., et al. (2016). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Biomedical Research. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Pharmacology Discovery Services. (Year Not Specified). In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Coquyt, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • AISMPred. (2024). A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Source Not Specified]. Available at: [Link]

  • Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Source Not Specified]. Available at: [Link]

  • Edwards, J. A., et al. (Year Not Specified). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PMC. Available at: [Link]

  • ResearchGate. (Year Not Specified). Heterocycles in Drugs and Drug Discovery. ResearchGate. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. ACS Publications - American Chemical Society. Available at: [Link]

  • Giri, R. A., et al. (Year Not Specified). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. Available at: [Link]

  • Pellegrini, C., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. Available at: [Link]

  • De Pádova, M., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

  • Bibi, S., et al. (2023). Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α. Frontiers. Available at: [Link]

  • Patel, D., et al. (Year Not Specified). Synthesis and biological evaluation of some substituted amino thiazole derivatives. [Source Not Specified]. Available at: [Link]

  • MDPI. (Year Not Specified). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. Available at: [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM. Available at: [Link]

  • Li, Q., et al. (2022). Identification of a Small Molecule with Strong Anti-Inflammatory Activity in Experimental Autoimmune Encephalomyelitis and Sepsis through Blocking Gasdermin D Activation. PubMed. Available at: [Link]

  • IIP Series. (Year Not Specified). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (Year Not Specified). HETEROCYCLIC CHEMISTRY. NADLE. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of halogenated amino alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of halogenated amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of halogenated amino alcohols. These bifunctional molecules are critical intermediates in drug development (e.g., ephedrine analogs, beta-blockers, and chloramphenicol derivatives), but their amphoteric-like polarity and inherent reactivity make them notoriously difficult to handle.

This guide provides field-proven troubleshooting strategies, focusing on the chemical causality behind common experimental failures—such as silica streaking and spontaneous cyclization. Every protocol provided includes a self-validating check to ensure scientific integrity and reproducibility in your workflows.

Troubleshooting Guides & FAQs

Q1: Why do my halogenated amino alcohols streak irreversibly on normal-phase silica gel, and how can I recover my yield?

The Causality: The primary cause of amine streaking on a standard silica gel column is the strong ionic interaction between the basic amine moiety of your target compound and the 1 (Si-OH) present on the surface of the silica gel[1]. When the basic amine becomes protonated by these acidic sites, it binds too strongly to the stationary phase. This results in broad, tailing peaks, poor resolution, and sometimes irreversible adsorption.

The Solution: You must "deactivate" the acidic silanol groups. This is achieved by adding a basic modifier to the mobile phase, which competes with the amine analyte for binding to these acidic sites[1]. Alternatively, switching to 2 can entirely bypass the need for mobile phase modifiers, saving time during solvent removal[2].

Quantitative Data: Mobile Phase Modifiers for Amino Alcohols

ModifierTypical ConcentrationMechanism of ActionBest Use Case
Triethylamine (TEA) 0.1% - 5% (v/v)Competes for acidic silanol sites, neutralizing silica.General-purpose base for secondary/tertiary amines.
Ammonia (NH₃) 1% - 10% in MeOH/DCMHighly polar competitor; prevents strong ionic binding.Highly polar, primary halogenated amino alcohols.
Acetic Acid (AcOH) 0.1% - 1% (v/v)Protonates the amine to run as a distinct salt.Counterintuitive, but useful if the compound acts as a zwitterion.

Step-by-Step Methodology: Amine-Deactivated Column Chromatography Self-Validation Check: Run a 2D TLC plate of your crude mixture. If the spot remains tight and round in the second dimension, your modifier concentration is sufficient.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: Mix the standard normal-phase silica gel with the TEA-modified mobile phase to create a slurry. Pour this into the column and pack under gentle pressure.

  • Equilibration (Critical Step): Pass at least 3 column volumes (CV) of the TEA-modified solvent through the column. Causality note: The silica must be fully saturated with TEA before the sample is loaded; otherwise, the leading edge of your sample will encounter active acidic silanols and streak.

  • Sample Loading: Dissolve your crude halogenated amino alcohol in the minimum amount of TEA-modified solvent and load it evenly onto the column bed.

  • Elution: Elute using the modified mobile phase. Monitor fractions via TLC (ensure TEA is also present in your TLC developing chamber).

Q2: My NMR shows my halogenated amino alcohol is converting into an unexpected byproduct during basic workup. What is happening?

The Causality: You are observing spontaneous intramolecular cyclization. Halogenated amino alcohols contain both a nucleophile (the amine) and a leaving group (the halogen). Under basic conditions (pH > 9), the amine is fully deprotonated and highly nucleophilic. It will perform an intramolecular S_N2 attack on the halogen-bearing carbon, forming a three-membered aziridine ring. This degradation pathway is analogous to the classic 3[3].

G A Crude Halogenated Amino Alcohol B Basic Workup (pH > 9) A->B Strong Base (e.g., NaOH) C Mild Workup (pH 7-8) A->C Buffered (e.g., NaHCO3) D Intramolecular Cyclization B->D Nucleophilic Attack F Stable Isolation C->F Amine Protonated / Less Reactive E Aziridine (Degradation Product) D->E

Workflow showing pH-dependent degradation of halogenated amino alcohols.

The Solution: To prevent aziridine formation, you must carefully control the pH during extraction and purification. Avoid strong bases like NaOH or KOH. Instead, use mild, buffered aqueous solutions to keep the amine partially protonated and less nucleophilic during the workup.

Step-by-Step Methodology: pH-Controlled Aqueous Extraction Self-Validation Check: Use pH indicator strips directly on the aqueous layer during extraction. The aqueous layer must remain strictly between pH 7.0 and 8.0.

  • Quenching: Quench the crude reaction mixture over an ice bath to minimize thermal degradation (heat accelerates dehydrohalogenation).

  • Buffering: Instead of neutralizing with a strong base, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise until the pH reaches 7.5.

  • Extraction: Extract the aqueous layer with a moderately polar organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with brine (pH neutral) to remove residual water and salts without altering the pH.

  • Drying & Concentration: Dry over anhydrous Sodium Sulfate (Na₂SO₄). Concentrate under reduced pressure at a low water-bath temperature (< 30°C) to prevent thermally induced cyclization.

Q3: How do I separate the enantiomers of chiral halogenated amino alcohols when they lack strong UV chromophores?

The Causality: Amino alcohols are highly polar, lack strong UV-absorbing chromophores, and exhibit structural similarities that make direct chiral chromatography exceptionally difficult. Because direct UV detection is poor, relying on standard chiral stationary phases often yields unresolved or completely undetectable peaks[4].

The Solution: The most robust approach is Indirect Enantioseparation via Pre-Column Chiral Derivatization . By reacting the racemic amino alcohol with a Chiral Derivatizing Reagent (CDR), you convert the enantiomers into diastereomers. Diastereomers possess different physicochemical properties, allowing them to be 4 while simultaneously introducing a UV-active chromophore for highly sensitive detection[4].

Quantitative Data: HPLC Methods for Amino Alcohol Separation

MethodStationary PhaseMobile Phase AdditiveDetectionPrimary Advantage
Indirect Derivatization Achiral C18None (Standard Gradient)UV/Vis (Strong)High resolution; introduces a strong chromophore.
Chiral Ion-Pairing Achiral C18Chiral Ion-Pairing Agent (e.g., CSA)UV/Vis (Weak)No derivatization required; fast preparation.
HILIC-MS HILICAmmonium FormateMS (ESI+)Direct analysis; highly sensitive without derivatization.

Step-by-Step Methodology: Pre-Column Derivatization & HPLC Analysis Self-Validation Check: Run a blank derivatization (reagents only, no sample) to ensure no background artifact peaks co-elute with your derivatized diastereomers.

  • Sample Preparation: Dissolve the racemic halogenated amino alcohol in 1 M HCl to a concentration of 100 mM.

  • Derivatization: In a reaction vial, mix 100 µL of the sample with 200 µL of a UV-active Chiral Derivatizing Reagent (e.g., OPA/NALC or Cyanuric chloride derivative) in the presence of a mild borate buffer.

  • Reaction: Vortex the mixture and incubate at room temperature for 2-3 minutes. (The derivatization reaction is typically rapid).

  • Injection: Immediately inject 5-20 µL of the resulting diastereomeric mixture into a standard C18 HPLC system.

  • Elution: Run a gradient of Water/Acetonitrile (containing 0.1% Formic Acid) at a flow rate of 0.4 - 1.0 mL/min and monitor at the specific UV wavelength of the chosen CDR.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.1

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO.2

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal.3

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. BenchChem. 4

Sources

Optimization

Optimizing reaction conditions for the synthesis of chiral benzofuryl β-amino alcohols

Welcome to the technical support center for the synthesis of chiral benzofuryl β-amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of chiral benzofuryl β-amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important synthetic transformation and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing chiral benzofuryl β-amino alcohols?

A1: Several robust methods have been established. The choice of method often depends on the available starting materials and the desired stereoisomer. Key strategies include:

  • Asymmetric Henry (Nitroaldol) Reaction followed by Reduction: This is a highly effective two-step process. First, a benzofuran-2-carbaldehyde reacts with a nitroalkane in the presence of a chiral catalyst (often a copper(II)-amino alcohol complex) to form a β-nitro alcohol with high enantioselectivity (up to 98% ee).[1][2] Subsequent reduction of the nitro group yields the target β-amino alcohol.

  • Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones: This method is particularly useful if the corresponding benzofuryl α-amino ketone is accessible. It is a versatile and operationally simple technique that avoids the use of hydrogen gas and can provide excellent enantioselectivity (96-99%).[3][4]

  • Sharpless Asymmetric Aminohydroxylation (AA): This powerful method allows for the direct syn-selective conversion of a benzofuryl-substituted alkene to the corresponding N-protected β-amino alcohol using an osmium catalyst and a chiral ligand.[5][6] The choice of ligand is crucial for controlling both regioselectivity and enantioselectivity.[5][7][8]

Q2: I am observing significant racemization in my final product. What are the likely causes and how can I prevent it?

A2: Racemization, or the loss of stereochemical purity, is a common challenge. It can occur at several stages of your synthesis.[9]

  • During the Reaction: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can create achiral intermediates (like enolates) that lead to racemization.

    • Solution: Employ milder reaction conditions. Screen different organic bases (e.g., triethylamine) and consider running the reaction at a lower temperature for a longer duration.

  • During Work-up: Aqueous work-ups with strong acids or bases can cause the final product to racemize.

    • Solution: Use buffered solutions or mild acids/bases (e.g., saturated ammonium chloride or sodium bicarbonate) for quenching and extraction.

  • During Purification: Standard silica gel is acidic and can cause racemization of sensitive amino alcohols.

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine before preparing your column, or use an alternative stationary phase like neutral alumina.[9]

Q3: How do substituents on the benzofuran ring affect the reaction?

A3: Substituents on the benzofuran ring can have a significant impact on both the electronic and steric properties of the substrate, which in turn influences the reaction's efficiency and stereoselectivity. For instance, in some catalytic systems, electron-donating or electron-withdrawing groups can alter the reactivity of the starting material and its interaction with the chiral catalyst. While specific effects can be system-dependent, it is generally advisable to perform a preliminary screen of reaction conditions if you are working with a new substituted benzofuran derivative.

Q4: What are the key parameters to optimize for improving enantioselectivity?

A4: Achieving high enantioselectivity is often a multi-parameter optimization problem. The most critical factors are:

  • Chiral Ligand/Catalyst: This is the most important factor. The structure of the chiral ligand directly influences the stereochemical outcome of the reaction. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate.

  • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition state.[9] A solvent screen is a crucial step in optimization.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate.

  • Metal Salt/Counterion: In metal-catalyzed reactions, the choice of the metal salt and its counterion can have a subtle but significant effect on the catalyst's activity and selectivity.[10]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Explanation & Suggested Solution
Catalyst Inactivity or Decomposition The catalyst may be sensitive to air or moisture. For Asymmetric Transfer Hydrogenation, the active hydride species can undergo a first-order decay.[11] Solution: Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). For ATH, use freshly prepared catalyst solutions and consider that excess base can act as a competitive inhibitor.[11]
Incorrect Reaction Temperature Some reactions have a narrow optimal temperature range. Temperatures that are too low may result in a sluggish or stalled reaction, while temperatures that are too high can lead to catalyst decomposition or byproduct formation. Solution: Perform a temperature screen, for example, from -20 °C to room temperature, to find the optimal balance between reaction rate and yield.
Poor Substrate Solubility If your benzofuran starting material is not fully dissolved, the reaction will be slow and incomplete. Solution: Screen different solvents or solvent mixtures to ensure complete dissolution of the substrate. For instance, in some hydrogenations, dichloromethane has been found to be a suitable solvent for substrates with poor solubility.
Inappropriate Stoichiometry The ratio of reactants, particularly the nucleophile (e.g., nitroalkane in a Henry reaction), can be critical. Solution: For the Asymmetric Henry reaction, try increasing the equivalents of the nitroalkane (from 1.4 to 10 equivalents) to drive the reaction to completion.[12]
Problem 2: Low Enantioselectivity (ee)
Possible Cause Explanation & Suggested Solution
Suboptimal Ligand The "chiral match" between the ligand and your specific benzofuryl substrate is crucial. A ligand that works well for one substrate may not be optimal for another. Solution: Screen a panel of chiral ligands. For copper-catalyzed Henry reactions, various chiral amino alcohol or diamine ligands can be tested.[13] For Sharpless Aminohydroxylation, comparing ligands from the DHQ and DHQD families (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) is essential as they often provide opposite enantiomers and can have different selectivities.[5][7][8]
Racemization As discussed in the FAQs, racemization can occur during the reaction, work-up, or purification.[9] Solution: Refer to the solutions in FAQ Q2. Use milder conditions, buffered work-ups, and consider deactivating your silica gel with triethylamine.
Incorrect Solvent The solvent can influence the chiral environment of the catalyst. Non-polar solvents often give better results in certain asymmetric reactions. Solution: Perform a solvent screen including both polar (e.g., ethanol, THF) and non-polar (e.g., toluene, dichloromethane) options.
Reaction Temperature is Too High Higher temperatures can lead to a decrease in enantioselectivity by reducing the energy difference between the competing diastereomeric transition states. Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C).[14] Be aware that this will likely require longer reaction times.
Problem 3: Formation of Side Products / Low Diastereoselectivity
Possible Cause Explanation & Suggested Solution
Undesired Regioisomer Formation (in Sharpless AA) In the Sharpless Asymmetric Aminohydroxylation of unsymmetrical alkenes, two regioisomers can be formed. The choice of ligand is a key factor in controlling this.[5][7][8] Solution: The choice of ligand class (e.g., AQN vs. PHAL) can favor the formation of one regioisomer over the other.[7] Optimize the ligand for your specific benzofuran-substituted alkene.
Formation of Diols or Diamines In reductive coupling reactions, over-reduction or self-coupling of the starting materials can lead to the formation of 1,2-diols or 1,2-diamines as byproducts.[15] Solution: Carefully control the stoichiometry of the reducing agent and the addition rate of the electrophile. Running the reaction at a lower temperature can also help to minimize these side reactions.
Low Diastereoselectivity When creating a second chiral center, the intrinsic facial bias of the substrate and the influence of the chiral catalyst both play a role. Solution: The choice of catalyst and reaction conditions can often overcome the substrate's inherent preference. For example, in the hydrogenation of β-amino ketones, different catalyst systems (e.g., Rh-BINAP vs. Ir-amino acid amide) can be used to selectively form either the syn or anti diastereomer.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Benzofuryl β-Amino Alcohol via Asymmetric Henry Reaction and Subsequent Reduction

Step A: Copper-Catalyzed Asymmetric Henry Reaction [1][12]

  • To a vial, add the chiral amino alcohol ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol).

  • Add ethanol (2.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.

  • Add the benzofuran-2-carbaldehyde (1.0 mmol) followed by nitromethane (5.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude β-nitro alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step B: Reduction of the β-Nitro Alcohol

  • Dissolve the purified β-nitro alcohol (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of a suitable reduction catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., by balloon or in a Parr shaker) and stir vigorously until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral benzofuryl β-amino alcohol.

  • If necessary, purify the product by column chromatography or recrystallization.

Protocol 2: Asymmetric Transfer Hydrogenation of a Benzofuryl α-Amino Ketone[3][4]
  • In a reaction flask, dissolve the benzofuryl α-amino ketone (1.0 mmol) in dichloromethane (5 mL).

  • Add the chiral catalyst, such as RhCl (0.01 mmol, 1 mol%).

  • Add a 5:2 azeotropic mixture of formic acid and triethylamine (1.0 mL).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various parameters on the synthesis of chiral β-amino alcohols, providing a reference for your optimization efforts.

Table 1: Influence of Catalyst and Ligand on the Asymmetric Henry Reaction [12][13][16]

Ligand/Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
Chiral β-amino alcohol / Cu(OAc)₂10Ethanol25Highup to 98[1]
Chiral Diamine / Cu(OTf)₂5THF-20>90>95
Aminopinane-derived ligand / Cu(OAc)₂10VariousRT55-7655-76[16]
Tetrahydrosalen / Cu(I) triflate1 (Cu), 10 (ligand)VariousRTHigh91-98[13]

Table 2: Effect of Solvent and Temperature on Enantioselectivity

Reaction TypeSolventTemperature (°C)Typical ee (%)Notes
Asymmetric Henry Toluene-40HighNon-polar solvents can improve stereoselectivity.[14]
Ethanol25Good to ExcellentA common protic solvent for this reaction.[12]
ATH DichloromethaneRefluxExcellent (>95)Good for substrates with poor solubility.[3]
2-Propanol80Good to ExcellentOften used as both solvent and hydrogen source.
Sharpless AA t-BuOH/H₂O (1:1)0Good to ExcellentStandard solvent system for this reaction.

Visualizations

Troubleshooting Workflow

G cluster_start Problem Identification cluster_yield Low Yield Troubleshooting cluster_ee Low ee Troubleshooting start Experiment Complete problem Analyze Results: Yield & ee start->problem low_yield Low Yield? problem->low_yield Results Unsatisfactory success Success! problem->success Results Satisfactory catalyst_check Check Catalyst Activity & Reaction Setup (Inert?) low_yield->catalyst_check Yes low_ee Low ee? low_yield->low_ee No temp_screen Screen Temperature catalyst_check->temp_screen solubility_check Check Substrate Solubility temp_screen->solubility_check solubility_check->low_ee ligand_screen Screen Chiral Ligands low_ee->ligand_screen Yes racemization_check Investigate Racemization (Work-up/Purification) ligand_screen->racemization_check temp_screen_ee Lower Reaction Temperature racemization_check->temp_screen_ee temp_screen_ee->success

Caption: A general workflow for troubleshooting common issues in the synthesis.

Conceptual Reaction Pathway: Asymmetric Henry Reaction

G cluster_reactants Starting Materials cluster_catalyst Catalytic Cycle cluster_products Products aldehyde Benzofuran Carbaldehyde transition_state Diastereomeric Transition States aldehyde->transition_state nitro Nitroalkane catalyst Chiral Cu(II) Complex activated_nitro Activated Nitroalkane (Nitronate) catalyst->activated_nitro Base activated_nitro->transition_state nitro_alcohol Chiral β-Nitro Alcohol transition_state->nitro_alcohol C-C Bond Formation nitro_alcohol->catalyst Catalyst Regeneration amino_alcohol Chiral β-Amino Alcohol nitro_alcohol->amino_alcohol Reduction

Caption: Simplified mechanism of the copper-catalyzed Asymmetric Henry reaction.

References

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (2017). ResearchGate. Available at: [Link]

  • Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. (2014). ACS Publications. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. (2010). ChemInform. Available at: [Link]

  • Chen, W., Zhou, Z.-H., & Chen, H.-B. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(2), 345-349. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Radboud Repository. Available at: [Link]

  • The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. (2005). Organic & Biomolecular Chemistry. Available at: [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (2025). Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. (2001). Request PDF. Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). University of Bath's research portal. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. Available at: [Link]

  • The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. (2005). Request PDF. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012). Growing Science. Available at: [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (2010). PMC. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. (2022). IDEALS - University of Illinois. Available at: [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2017). inflibnet-nlist. Available at: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). Diva-portal.org. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Available at: [Link]

  • Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. (2019). PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. (2002). PubMed. Available at: [Link]

  • Sharpless Aminohydroxylation (Oxyamination). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction. (2017). Journal of Central South University. Available at: [Link]

  • Asymmetric synthesis of β-amino alcohols by the transfer hydrogenation of α-keto imines. (2002). ResearchGate. Available at: [Link]

  • One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. (2024). Organic Chemistry Research. Available at: [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. (2020). RSC Publishing. Available at: [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. (2010). Request PDF. Available at: [Link]

  • Racemization of optically active amino alcohols. (1991). Google Patents.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2017). MDPI. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2007). PMC. Available at: [Link]

  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. (2015). MDPI. Available at: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. (2012). IntechOpen. Available at: [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (2000). ResearchGate. Available at: [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2019). MDPI. Available at: [Link]

  • Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. (2016). DSpace@MIT. Available at: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (2017). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Troubleshooting

HPLC Technical Support Center: Troubleshooting Peak Tailing in Polar Amino Compounds

Welcome to the Advanced Chromatography Support Center. As drug development increasingly focuses on complex, polar, and basic molecular entities, achieving symmetrical peak shapes for amino compounds has become a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly focuses on complex, polar, and basic molecular entities, achieving symmetrical peak shapes for amino compounds has become a critical analytical hurdle. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded strategies for diagnosing and eliminating peak tailing.

Part 1: The Mechanistic Reality of Amine Tailing

To solve peak tailing, we must first understand the causality of retention. In an ideal reversed-phase high-performance liquid chromatography (RP-HPLC) separation, analyte retention is governed entirely by a single mechanism: non-specific hydrophobic interactions between the analyte and the alkyl chains (e.g., C18) of the stationary phase.

However, silica-based columns are imperfect. A portion of the silica surface remains unbonded, leaving exposed residual silanol groups (-Si-OH) (1)[1]. These silanols have a pKa​ of approximately 3.5 to 4.5. When operating at a mobile phase pH above 3.0, these groups deprotonate to form negatively charged silanoxide ions (-Si-O⁻).

Simultaneously, polar amino compounds (amines) possess basic functional groups that are typically protonated (positively charged) under standard mobile phase conditions. This creates a secondary ion-exchange retention mechanism where the positively charged amines interact strongly with the negatively charged silanols (2)[2]. Because this secondary interaction is kinetically slower and has a lower capacity than hydrophobic retention, the analyte desorbs unevenly, stretching the trailing edge of the peak and resulting in an asymmetry factor ( As​ ) greater than 1.5.

Part 2: Diagnostic FAQs

Q1: How do I definitively know if my peak tailing is caused by chemical interactions or a physical system defect? A: You must isolate the variables. Chemical tailing (acid-base interaction) and physical tailing (dead volume, blocked frits, or column voids) look identical on a chromatogram. To differentiate them, inject a neutral reference compound. Because neutral compounds lack a charge, they cannot undergo secondary ion-exchange interactions with ionized silanols. If the neutral compound tails, your system has a physical void or plumbing issue. If the neutral compound is perfectly symmetrical but your amine tails, you have a chemical silanol interaction (3)[3].

Q2: Why is lowering the mobile phase pH the most common first-line fix for amine tailing? A: It is an exercise in equilibrium shifting. By lowering the mobile phase pH below 3.0, you force the residual silanols on the silica surface to accept a proton, converting them from their reactive, negatively charged state (-Si-O⁻) back to their neutral state (-Si-OH). This effectively quenches the secondary ion-exchange mechanism, leaving only the primary hydrophobic retention mechanism active (4)[4].

Q3: If I cannot alter my pH due to analyte stability, what column chemistries prevent silanol interactions? A: You should transition to a high-purity "Type B" silica column that features exhaustive end-capping or polar-embedded groups. End-capping utilizes small silanes (like trimethylchlorosilane) to physically block residual silanols. Alternatively, polar-embedded columns incorporate a polar functional group (like an amide) into the alkyl chain, which creates a local hydration layer that shields basic analytes from the silica surface (5)[5].

Part 3: Strategic Interventions & Quantitative Data

When troubleshooting, select your intervention based on your detector compatibility and method constraints. The table below summarizes the causality and implementation of standard mitigation strategies.

Solution StrategyMechanism of ActionRecommended ImplementationLimitations & Drawbacks
Low pH Mobile Phase (pH < 3.0) Protonates silanols (-Si-OH), neutralizing their negative charge and preventing ionic interactions with basic amines.Use phosphate or formate buffers adjusted to pH 2.0 - 2.5.May slowly hydrolyze bonded phases on traditional silica columns; requires low-pH stable phases.
High pH Mobile Phase (pH > 10.0) Deprotonates basic amines, rendering them neutral and eliminating their positive charge.Use ammonium hydroxide or bicarbonate buffers at pH 10+.Requires specialized hybrid silica or polymer columns to prevent rapid silica dissolution.
Base-Deactivated / End-Capped Columns Physically blocks residual silanols with secondary silane bonding.Select modern Type B, high-purity silica columns with exhaustive end-capping.Steric hindrance prevents 100% end-capping; some residual silanols will always remain.
Amine Suppressants (e.g., TEA) Acts as a sacrificial base, competitively binding to active silanol sites before the analyte can.Add 10-25 mM Triethylamine (TEA) to the mobile phase.Causes severe ion suppression in LC-MS; primarily restricted to UV/Vis or PDA detection.

Part 4: Self-Validating Diagnostic Protocol

To ensure scientific integrity, do not guess the root cause. Execute the Neutral Marker Diagnostic Test to establish a self-validating proof of causality.

Objective: Definitively isolate the root cause of peak tailing as either a chemical interaction or a physical system defect.

Step 1: System Baseline Check Flush the HPLC system and equilibrate the column with your standard mobile phase (e.g., 50:50 Water:Acetonitrile) until the baseline is stable and system pressure is constant.

Step 2: Standard Preparation Prepare a mixed diagnostic standard containing:

  • Your problematic polar amino compound (e.g., 0.1 mg/mL).

  • A neutral reference marker with similar retention characteristics (e.g., Toluene, Acetophenone, or Uracil for highly polar phases) at 0.1 mg/mL.

Step 3: Injection & Acquisition Inject 5 µL of the mixed standard. Record the chromatogram at the appropriate UV wavelength.

Step 4: Data Analysis (Asymmetry Calculation) Calculate the USP Tailing Factor ( T=W0.05​/2f ) for both peaks, where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height (6)[6].

Step 5: Interpretation & Causality

  • Scenario A (Physical Defect): Both the neutral marker and the amine show T>1.5 . Because the neutral marker cannot interact chemically with silanols, the tailing is definitively physical. Inspect tubing connections for dead volume, replace the guard column, or replace the main column due to a collapsed bed.

  • Scenario B (Chemical Interaction): The neutral marker shows T≈1.0 (symmetrical), but the amine shows T>1.5 . The root cause is definitively a secondary chemical interaction. Proceed to mobile phase optimization (pH adjustment or additives).

Part 5: Diagnostic Workflow Visualization

PeakTailingTroubleshooting Start Observe Peak Tailing (Asymmetry Factor > 1.5) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Extra-Column Volume / Void) Decision->Physical  Yes   Chemical Chemical Issue (Silanol-Amine Interactions) Decision->Chemical  No   FixPhys1 Inspect & Replace Fittings / Tubing Physical->FixPhys1 FixPhys2 Replace Guard Column or Main Column Physical->FixPhys2 FixChem1 Lower Mobile Phase pH (pH < 3.0) Chemical->FixChem1 FixChem2 Use Base-Deactivated or End-Capped Column Chemical->FixChem2 FixChem3 Add Amine Suppressant (e.g., Triethylamine) Chemical->FixChem3

Fig 1: Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

References

  • Element Lab Solutions. "Peak Tailing in HPLC."
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"
  • Axion Labs. "HPLC Peak Tailing."
  • Chrom Tech.
  • Chromatography Online.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."

Sources

Optimization

Preventing racemization during the synthesis of chiral amino alcohols

Technical Support Center: Synthesis of Chiral Amino Alcohols Welcome to our dedicated technical support center for the synthesis of chiral amino alcohols. This resource is designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Chiral Amino Alcohols

Welcome to our dedicated technical support center for the synthesis of chiral amino alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization.

Troubleshooting Guide: Preventing Racemization

This guide is structured to help you diagnose and resolve potential sources of racemization in your synthetic workflow. Each section addresses a specific experimental challenge with detailed explanations and actionable protocols.

Issue 1: Epimerization at the α-Carbon During Ester or Amide Reduction

Question: I'm reducing a chiral N-protected amino acid ester to the corresponding amino alcohol, but I'm observing significant loss of enantiomeric excess (% ee). What is causing this, and how can I prevent it?

Root Cause Analysis:

The most common cause of racemization during the reduction of α-amino esters is epimerization of the stereogenic center adjacent to the carbonyl group. This occurs via the formation of an enolate intermediate under basic or even mildly acidic or basic conditions, which are often inadvertently created by the reducing agent or additives. The planar enolate can be protonated from either face, leading to a racemic or near-racemic mixture.

Mechanism of Epimerization:

G cluster_0 Epimerization via Enolization A (R)-Amino Ester B Enolate (achiral) A->B - H⁺ C (S)-Amino Ester B->C + H⁺ D Base (e.g., RO⁻) D->A deprotonation at α-C E H⁺ E->B protonation

Caption: Epimerization at the α-carbon via an achiral enolate intermediate.

Preventative Strategies & Protocols:

  • Choice of Reducing Agent: The choice of hydride reagent is critical. Strong, non-basic reducing agents are preferred.

    • Recommended: Sodium borohydride (NaBH₄) in the presence of a Lewis acid or co-reductant is often a good starting point. Lithium borohydride (LiBH₄) is also effective.

    • Caution: Lithium aluminum hydride (LiAlH₄) is a very strong base and can readily cause epimerization, especially at elevated temperatures. If its use is unavoidable, it must be performed at very low temperatures (e.g., -78 °C).

  • Optimized Reaction Conditions:

    • Temperature: Maintain cryogenic temperatures (e.g., -40 °C to -78 °C) throughout the addition of the reducing agent and the reaction.

    • Solvent: Use aprotic solvents like tetrahydrofuran (THF) or diethyl ether to minimize proton sources that can facilitate enolization.

    • pH Control: During workup, carefully control the pH to avoid extremes that could induce racemization.

Troubleshooting Protocol: Reduction of N-Boc-Phenylalanine Methyl Ester

Parameter Problematic Condition (High Racemization) Optimized Condition (High % ee) Rationale
Reducing Agent LiAlH₄ in THFNaBH₄ / CaCl₂ in THF/EtOHNaBH₄ is less basic than LiAlH₄. CaCl₂ acts as a chelating agent.
Temperature 0 °C to room temperature-40 °C to -20 °CLower temperatures disfavor the formation of the enolate intermediate.
Solvent Anhydrous THFMixed solvent THF/EthanolThe protic solvent (EtOH) can accelerate the reduction by NaBH₄ while the low temperature mitigates epimerization.
Workup Quenching with 1M HClSlow addition of saturated NH₄Cl solutionAvoids strongly acidic conditions that can promote racemization.
Issue 2: Racemization via Oxazoline/Oxazolidinone Formation

Question: I am working with an N-acylated amino alcohol, and upon further transformation, I am seeing a loss of stereochemical purity. Could an intramolecular cyclization be the cause?

Root Cause Analysis:

Yes, N-acylated chiral amino alcohols, especially those with an adjacent hydroxyl group, are susceptible to intramolecular cyclization to form oxazoline or oxazolidinone intermediates. This process can proceed with inversion of configuration at the stereocenter, leading to racemization if the ring is subsequently opened. This is a common issue during reactions that activate the hydroxyl group (e.g., tosylation, mesylation) or under acidic/basic conditions.

Mechanism of Racemization via Oxazoline:

G cluster_1 Racemization via Oxazoline Intermediate A (R)-N-Acyl Amino Alcohol B Protonated Oxazoline (achiral resonance) A->B Intramolecular SN2 cyclization (Inversion) C (S)-N-Acyl Amino Alcohol B->C Hydrolysis (Ring Opening) G cluster_0 Recommended Path cluster_1 High-Risk Path Start Chiral Amino Acid Protect N-Protection Start->Protect Reduce Reduction to Amino Alcohol Protect->Reduce Protect_Boc Use Boc or Cbz Group Protect_Acyl Use Acetyl Group Activate Activate -OH Group Reduce->Activate Result_Good High % ee (Stereocenter Intact) Activate->Result_Good If Boc/Cbz used Result_Bad Racemization Activate->Result_Bad If Acetyl used

Caption: Workflow demonstrating the impact of N-protecting group choice.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is generally the "safest" to use to avoid racemization when starting from an N-protected amino acid?

A1: There is no single "best" reagent for all substrates, but a good starting point for many N-protected amino acids is sodium borohydride (NaBH₄) in a mixed solvent system like THF/ethanol or in the presence of a Lewis acid like CaCl₂ at low temperatures (-20 °C to 0 °C). Another excellent option is reduction of a mixed anhydride of the amino acid with isobutyl chloroformate, followed by reduction with NaBH₄. This method, known as the "mixed anhydride method," is often very effective at preserving stereochemical integrity.

Q2: I need to use LiAlH₄ for my specific substrate. What are the absolute critical parameters to control?

A2: If LiAlH₄ is necessary, strict temperature control is non-negotiable.

  • Temperature: The reaction must be maintained at a very low temperature, typically -78 °C (dry ice/acetone bath), during the addition of the LiAlH₄ and for the duration of the reaction.

  • Reverse Addition: Consider adding the amino acid ester solution slowly to the LiAlH₄ slurry (reverse addition). This ensures that the ester is always in the presence of an excess of the reducing agent, which can sometimes suppress side reactions.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous. Water can react with LiAlH₄ to form lithium hydroxide, a strong base that promotes epimerization.

Q3: Can the choice of the N-protecting group influence racemization during the reduction step itself?

A3: Yes, absolutely. The N-protecting group can influence the acidity of the α-proton. Electron-withdrawing protecting groups can increase the acidity of this proton, making it more susceptible to deprotonation and subsequent racemization. However, the primary role of bulky and electron-delocalizing protecting groups like Boc and Cbz is in preventing intramolecular side reactions (like oxazoline formation) and in providing steric hindrance that can influence the trajectory of the reducing agent. For the reduction step itself, the most critical factors remain the choice of reducing agent and the reaction conditions.

Q4: How can I accurately measure the enantiomeric excess (% ee) of my final amino alcohol product?

A4: Accurate determination of % ee is crucial. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amino alcohol or a suitable derivative is passed through a chiral stationary phase column, which separates the two enantiomers. The ratio of the peak areas gives the % ee.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The amino alcohol may need to be derivatized first (e.g., to its trifluoroacetate ester).

  • NMR Spectroscopy with a Chiral Shift Reagent: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the two enantiomers will be shifted to different extents, allowing for integration and calculation of the % ee. This method is generally less accurate than chromatography.

References

  • Organic Chemistry, 2nd Edition. Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press. [Link]

  • A mild and efficient method for the reduction of amino acid esters to amino alcohols. Socha, A. M., et al. (2010). Tetrahedron Letters, 51(43), 5855-5857. [Link]

  • Protecting Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons. [Link]

  • The Cbz group: a venerable workhorse in peptide and medicinal chemistry. G. A. Olah, A. M. Goeppert, G. K. S. Prakash (2005). Journal of Organic Chemistry, 70 (8), 2953-2961. [Link]

Troubleshooting

Technical Support Center: Enhancing Enantiomer Resolution in Chiral Chromatography

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the resolution of enantiomers. Drawing from extensive field experience, this resource explains the causality behind experimental choices to empower you to troubleshoot effectively and develop robust chiral separation methods.

Section 1: Troubleshooting Guide - Common Resolution Problems

This section addresses the most frequent challenges encountered during chiral method development in a direct question-and-answer format.

Issue 1: Poor or No Resolution (Rs < 1.5)

Q1: My enantiomers are co-eluting or showing very poor separation (Rs < 1.5). What is my first step?

A: When facing poor resolution, a systematic evaluation of your chromatographic parameters is essential. The primary factors governing separation are the Chiral Stationary Phase (CSP), mobile phase composition, temperature, and flow rate.[1] The goal is to enhance the differential interaction between the two enantiomers and the chiral stationary phase.

A logical first step is to optimize the mobile phase composition, as this can often be done without changing the column. If that fails, a more comprehensive troubleshooting approach is required.

dot

Caption: A logical workflow for systematically troubleshooting poor resolution.

Q2: How do I optimize the mobile phase for better resolution?

A: Mobile phase optimization is critical and involves adjusting solvent strength and selectivity.[2]

  • For Normal Phase (NP) separations (e.g., Hexane/Alcohol), the type and percentage of the alcohol modifier are paramount. Systematically vary the percentage of isopropanol (IPA) or ethanol (EtOH) in hexane.[1] Sometimes, switching from IPA to EtOH can dramatically alter selectivity due to different hydrogen bonding characteristics.

  • For Reversed-Phase (RP) and Polar Organic (PO) modes , adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous or polar organic buffer. The pH of the aqueous phase is crucial for ionizable analytes.[3]

Experimental Protocol: Mobile Phase Screening (Normal Phase)

  • Baseline: Start with a common mobile phase, such as n-Hexane/IPA (90:10, v/v).

  • Vary Modifier %: Prepare mobile phases with varying IPA content: 85:15, 80:20, and 70:30 (n-Hexane/IPA).

  • Inject Standard: Inject the racemic standard under each condition after proper column equilibration (at least 10-20 column volumes).[4]

  • Evaluate: Calculate the separation factor (α) and resolution (Rs). An increase in α indicates improved chiral recognition.

  • Change Modifier Type: If resolution is still poor, switch the modifier to ethanol and repeat steps 2-4 with n-Hexane/EtOH mixtures.

Q3: Can flow rate and temperature changes really make a difference?

A: Absolutely. These parameters affect the kinetics and thermodynamics of the separation.

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column) compared to achiral separations.[4][5] Reducing the flow rate increases the residence time of the analytes on the CSP, allowing for more interactions and potentially improving resolution.[6] However, excessively low flow rates can lead to peak broadening due to diffusion.

  • Temperature: Temperature's effect can be complex and unpredictable.[7][8] Generally, lower temperatures enhance enantioselectivity by favoring the enthalpically driven interactions responsible for chiral recognition.[9][10] However, in some cases, increasing the temperature can improve efficiency or even reverse the elution order.[11] Therefore, it is a valuable parameter to screen (e.g., 15°C, 25°C, 40°C).[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks are tailing. What are the common causes and solutions?

A: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase.[12][13] For basic compounds, this is frequently due to interaction with acidic residual silanol groups on the silica support of the CSP.[13][14]

Solutions:

  • Use Mobile Phase Additives: The most common solution is to add a competing base or acid to the mobile phase.[1][5]

    • For basic analytes , add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase. This masks the active silanol sites and improves peak shape.[15]

    • For acidic analytes , add 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the analyte and reduce secondary interactions.[15]

  • Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[5][16]

  • Check for Column Contamination: Strongly retained impurities can create active sites.[17] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[18] For many polysaccharide CSPs, 100% ethanol is an effective wash solvent.[19]

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Sources

Optimization

Addressing poor solubility of bromo-chloro-substituted compounds in aqueous media

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Bromo-Chloro-Substituted Compounds Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Bromo-Chloro-Substituted Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing the significant challenge of poor aqueous solubility in bromo-chloro-substituted organic compounds. Our goal is to move beyond simple protocols and provide a causal understanding of why certain techniques are effective, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: Why Are Bromo-Chloro Compounds So Poorly Soluble?

Before troubleshooting, it's critical to understand the physicochemical principles governing this behavior. The poor aqueous solubility of bromo-chloro-substituted compounds is not a singular issue but a combination of factors.

Q1: What are the primary molecular factors causing the low aqueous solubility of these compounds?

A: The low solubility is primarily due to two interconnected factors: high hydrophobicity and strong crystal lattice energy.

  • Hydrophobicity: Bromine and chlorine atoms are highly electronegative, but their larger size compared to hydrogen results in a diffuse, non-polar surface area. This makes the molecule "hydrophobic" or "lipophilic." Water, a highly polar solvent, forms a structured network of strong hydrogen bonds. To dissolve a non-polar solute, water molecules must break these bonds and rearrange themselves around the solute, which is an energetically unfavorable process.[1][2]

  • Crystal Lattice Energy: In the solid state, bromo-chloro-substituted molecules are held together in a crystal lattice by intermolecular forces, such as van der Waals forces and dipole-dipole interactions. The energy required to break apart this lattice is known as the crystal lattice energy.[3][4][5] Halogen atoms, particularly when multiple are present, can participate in strong intermolecular "halogen bonds," which significantly increase the crystal lattice energy.[3] For a compound to dissolve, the energy released from the interaction of the solute with the solvent (solvation energy) must be sufficient to overcome this lattice energy.[5][6] Compounds with high lattice energies are often less soluble because the energy cost to break the crystal apart is too high.[3][5]

cluster_0 Solid State cluster_1 Aqueous Medium Lattice Strong Crystal Lattice (High Lattice Energy) Hydrophobicity Hydrophobic Molecular Surface Water Structured Water Network (High Surface Tension) Lattice->Water Energy Barrier to Dissolution

Caption: The energy barrier to dissolving bromo-chloro compounds.

Section 2: Initial Troubleshooting Strategies

These methods are often the first line of attack due to their relative simplicity and ease of implementation.

Q2: My compound is weakly acidic/basic. Can I use pH adjustment to improve its solubility?

A: Absolutely. For ionizable compounds, pH modification is one of the most effective and straightforward strategies.[7][8][9]

  • The Principle: The solubility of weak acids and bases is highly pH-dependent.[10][11] By adjusting the pH of the aqueous medium, you can convert the neutral, often poorly soluble form of the compound into its ionized (salt) form, which is significantly more polar and thus more water-soluble.[11][12]

    • For a weakly acidic compound (e.g., containing a carboxylic acid or phenol group), increasing the pH above its pKa will deprotonate it, forming a negatively charged conjugate base that is more soluble.

    • For a weakly basic compound (e.g., containing an amine group), decreasing the pH below its pKa will protonate it, forming a positively charged conjugate acid that is more soluble.

  • Practical Considerations:

    • Buffer Choice: Use a buffer system that is compatible with your downstream application and has a buffering range close to the target pH.

    • Precipitation Risk: Be aware that if the pH-adjusted solution is introduced into a different buffer system (e.g., intravenous injection into the bloodstream, which is buffered at pH ~7.4), the compound may precipitate out if the pH shifts back to a range where the neutral form dominates.[8]

Q3: I need a quick way to get my compound into solution for a screening assay. What is the best approach?

A: Using a water-miscible organic co-solvent is a rapid and widely used technique for preliminary studies and screening.[8][13][14]

  • The Principle: Co-solvents are organic solvents that are miscible with water. When added to an aqueous solution, they reduce the overall polarity of the solvent system.[15] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making it energetically easier to solvate the bromo-chloro compound.[14][16] Essentially, the co-solvent makes the water "less water-like" and more accommodating to non-polar molecules.

  • Common Co-solvents: The choice of co-solvent depends on the specific compound and the requirements of the experiment (e.g., cell toxicity).

Co-SolventTypical Starting Concentration (v/v)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 5%A powerful aprotic solvent; can dissolve a wide range of compounds.[17] May have biological effects and can be toxic to cells at higher concentrations.
Ethanol 1% - 10%A common, less toxic option. Good for compounds with some inherent polarity.[13]
Polyethylene Glycol (PEG 400) 5% - 20%A low-toxicity polymer. Its larger size can also help prevent precipitation.[7][13]
N-Methyl-2-pyrrolidone (NMP) 1% - 5%A strong solubilizing agent, but use should be carefully controlled due to potential toxicity.[7][17]
  • Causality in Action: The effectiveness of a co-solvent is based on disrupting the hydrogen bonding network of water.[14] This reduces the energy required to create a "cavity" in the solvent for the solute molecule, thereby enhancing solubility.[14]

cluster_0 Aqueous System cluster_1 Co-Solvent System cluster_2 Solute Water Water Molecules (High Polarity) Cosolvent Co-solvent (e.g., DMSO) Water Reduces Overall Polarity Compound Bromo-Chloro Compound Compound->Water Poor Solubility Compound->Cosolvent Enhanced Solubility

Caption: Micellar solubilization of a hydrophobic compound.

Q5: I am concerned about the potential biological interference of surfactants. Is there an alternative encapsulation method?

A: Yes, complexation with cyclodextrins is an excellent alternative that often exhibits lower biological interference. [7][]

  • The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut. [][19]They have a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity. [19][20]Bromo-chloro-substituted compounds, if they are the appropriate size and shape, can fit inside this hydrophobic cavity, forming an "inclusion complex." [7][21]This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility. []

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Widely available but has relatively low aqueous solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher water solubility and an excellent safety profile, making it a preferred choice in pharmaceutical development. [20][22][23] * Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative used to increase the solubility of poorly soluble agents. [17]

      Cyclodextrin Derivative Key Advantage Common Application
      Native β-CD Cost-effective Initial screening, non-parenteral uses
      HP-β-CD High water solubility, low toxicity [22] Oral and parenteral formulations

      | SBE-β-CD | High water solubility, strong complexation | Injectable formulations [17]|

Q6: For solid dosage form development, are there other advanced strategies to consider?

A: Yes, for drug development professionals focusing on solid forms, two key strategies are particle size reduction and creating amorphous solid dispersions .

  • Particle Size Reduction (Micronization/Nanonization): The rate of dissolution is proportional to the surface area of the solid. [7]By reducing the particle size of the compound down to the micron or even nanometer scale, you dramatically increase the surface-area-to-volume ratio. [9][21][24]This larger surface area allows for faster dissolution in aqueous media. [7][25]This technique is particularly useful for compounds whose absorption is limited by their dissolution rate. [12]

  • Amorphous Solid Dispersions (ASDs): Most poorly soluble compounds exist in a highly ordered, stable crystalline form with high lattice energy. [24]An ASD involves dispersing the compound in an amorphous (non-crystalline) state within a carrier, usually a polymer. [21][24]The amorphous form has a much lower energy barrier to dissolution because the strong crystal lattice has already been broken. [12]This can lead to a state of "supersaturation," where the concentration of the drug in solution temporarily exceeds its equilibrium solubility, potentially improving absorption. [21]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I combine these techniques? A: Yes, and it is often highly effective. For instance, you can dissolve a compound in a co-solvent/buffer system that also contains a surfactant or cyclodextrin. This combined approach can have a synergistic effect on solubility. [14] Q: My compound precipitates out of my DMSO stock solution when added to my aqueous buffer. What is happening? A: This is a common problem. Your compound is soluble in 100% DMSO but not in the final, much lower concentration of DMSO in your aqueous buffer. The DMSO is acting as a solvent, not a true solubilizing agent in this context. To fix this, you need to employ one of the strategies above (pH, surfactants, cyclodextrins) in your final aqueous medium to keep the compound in solution after dilution.

Q: Will these solubilization techniques affect my compound's activity? A: It's possible. Encapsulation in a micelle or cyclodextrin means the compound is not "free" in solution. There is an equilibrium between the complexed and free drug. [21]The free drug is typically the active form. You must ensure that this equilibrium allows for a sufficient concentration of free drug to interact with your target. Always run appropriate controls to validate your assay results.

Q: Are there any "solvent-free" methods for working with insoluble compounds? A: For chemical synthesis, mechanochemistry using techniques like high-temperature ball-milling can enable reactions with insoluble aryl halides without any solvent, expanding the range of usable starting materials. [31]

Section 5: Experimental Protocols

Protocol 1: Basic Solubility Screening Using a Co-solvent

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your bromo-chloro compound in 100% DMSO (e.g., 10 mM or 50 mM).

  • Serial Dilution: Create a serial dilution of your stock solution in 100% DMSO in a 96-well plate.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your desired aqueous buffer (e.g., 99-198 µL of PBS). This creates a range of final compound concentrations with a low final DMSO concentration (e.g., 0.5-2%).

  • Equilibration: Seal the plate, mix gently, and let it equilibrate for 1-2 hours at room temperature.

  • Visual Inspection: Use a plate reader or microscope to visually inspect each well for signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate aqueous solubility under these conditions.

Protocol 2: Screening for Optimal Cyclodextrin

  • Prepare Cyclodextrin Stocks: Prepare stock solutions of different cyclodextrins (e.g., 10% w/v HP-β-CD, 10% w/v SBE-β-CD) in your aqueous buffer.

  • Add Compound: Add an excess amount of your solid bromo-chloro compound to separate tubes containing each cyclodextrin solution and a control tube with only buffer.

  • Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the supernatant from each tube. Dilute the supernatant in a suitable organic solvent (e.g., acetonitrile, methanol) and quantify the concentration of your compound using a validated analytical method like HPLC-UV or LC-MS.

  • Compare Results: Compare the measured concentration in each cyclodextrin solution to the control to determine the fold-increase in solubility.

References

  • Al-khamis, K. I., et al. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC. Vertex AI Search.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Wikipedia. (n.d.). Cosolvent - Wikipedia. Wikipedia.
  • Dahan, A., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Valero, M., et al. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Jadhav, S. B., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • de Castro, M. S., et al. (2005, July 8). Micellar solubilization of drugs. University of Alberta.
  • International Journal of Pharmaceutical Sciences and Research. (2024, June 30). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. International Journal of Pharmaceutical Sciences and Research.
  • Valero, M., et al. (2017, November 30). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Al-khamis, K. I., et al. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Savjani, K. T., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Innoscience Research.
  • BOC Sciences. (2025, April 7). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. BOC Sciences.
  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Allen.ac.in.
  • Purdue University. (n.d.). Lattice Energy. Purdue University Department of Chemistry.
  • Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. Chemistry LibreTexts.
  • Ascension. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascension®.com.
  • QuickTakes. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?. QuickTakes.
  • Onoue, S., et al. (2014, April 15). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC. National Center for Biotechnology Information.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • National Institutes of Health. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC. National Center for Biotechnology Information.
  • Jicsinszky, L., et al. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry Books.
  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily.
  • Myasnichenko, V. L., et al. (2012, June 14). Influence of Solvent Nature on the Solubility of Halogenated Alkanes. ACS Publications.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

Sources

Troubleshooting

Minimizing side-product formation in the reduction of α-amino ketones

Technical Support Center: Optimizing the Reduction of α-Amino Ketones The reduction of α -amino ketones to β -amino alcohols is a foundational transformation in the synthesis of critical pharmacophores, including ephedri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Reduction of α-Amino Ketones

The reduction of α -amino ketones to β -amino alcohols is a foundational transformation in the synthesis of critical pharmacophores, including ephedrines, sphingosines, and complex azasugars. However, this seemingly straightforward hydride addition is notoriously prone to side-product formation. This guide provides a mechanistic framework and self-validating protocols to help you suppress epimerization, deamination, and poor diastereoselectivity during your campaigns.

I. Mechanistic Flowchart & Side-Product Pathways

Understanding the divergence between the desired reduction pathway and side-product formation is the first step in troubleshooting. The diagram below maps the competing transition states.

Pathways SM α-Amino Ketone (Starting Material) Target β-Amino Alcohol (Desired Product) SM->Target Hydride Addition (Controlled) Enolate Enolate Intermediate (Basic Conditions) SM->Enolate Base/Heat Aziridinium Aziridinium Ion (Neighboring Group) SM->Aziridinium Nucleophilic N Epimer Racemized/Epimerized Product Enolate->Epimer Hydride Deamination Deaminated Product (C-N Cleavage) Aziridinium->Deamination Hydride

Mechanistic pathways of α-amino ketone reduction and common side-product formations.

II. Troubleshooting Guide (FAQs)

Q1: Why am I observing significant epimerization (racemization) at the α -stereocenter? Causality: The C-H bond alpha to both the carbonyl and the protected amine (e.g., Cbz or Boc) is highly acidic[1]. When exposed to basic hydrides like unmodified NaBH4​ or LiAlH4​ , base-catalyzed enolization outpaces the rate of hydride transfer. Upon subsequent reduction of the enolate, the original stereocenter is scrambled. Solution: Shift to Lewis acid-mediated reductions. Utilizing Luche conditions ( NaBH4​ with CeCl3​⋅7H2​O ) selectively activates the carbonyl carbon, accelerating 1,2-hydride addition to outcompete the enolization pathway[2]. Alternatively, use Zn(BH4​)2​ , which operates under practically neutral conditions.

Q2: My LC-MS shows a mass corresponding to the loss of the amino group. How do I prevent C-N bond cleavage (deamination)? Causality: Over-reduction to a deaminated alcohol occurs via two primary mechanisms: (1) Formation of an intermediate aziridinium ion if the nitrogen lone pair is sufficiently nucleophilic, followed by reductive ring-opening, or (2) Direct hydride displacement in the presence of aggressive reagents like LiAlH4​ at elevated temperatures[3]. Solution: Ensure the amine is fully protected with a strongly electron-withdrawing group (carbamates like Boc or Cbz) to suppress nitrogen lone-pair participation[1]. Avoid harsh heating and switch to milder, temperature-controlled reductions (e.g., DIBAL-H or NaBH4​ at -78 °C)[4].

Q3: How can I maximize the syn vs. anti diastereoselectivity during the reduction? Causality: Uncatalyzed reductions often yield diastereomeric mixtures due to competing Felkin-Anh (open-chain) and chelation-controlled transition states. Solution: To favor the syn- β -amino alcohol, enforce Cram's chelation model. Introduce a bidentate Lewis acid (like Zn2+ ) that coordinates simultaneously to the carbonyl oxygen and the amine protecting group. Zn(BH4​)2​ acts as both the chelating agent and the hydride source, locking the conformation and delivering the hydride selectively to the less hindered face.

III. Quantitative Data: Side-Product Profiling by Reagent

Use the following matrix to select the appropriate reducing agent based on your substrate's sensitivity profile.

Reducing AgentAdditiveTemp (°C)Epimerization RiskDeamination RiskDiastereoselectivity
LiAlH4​ None0 to 65HighHighPoor
NaBH4​ None25ModerateLowPoor to Moderate
NaBH4​ CeCl3​⋅7H2​O -78 to 0LowLowModerate (anti-favored)
Zn(BH4​)2​ None-78 to -20LowLowExcellent (syn-favored)
DIBAL-H None-78LowLowGood

IV. Self-Validating Standard Operating Protocols (SOPs)

Protocol A: Chelation-Controlled Reduction using Zn(BH4​)2​ (Targeting syn-selectivity)

This protocol utilizes a neutral, chelating hydride to prevent enolization while maximizing diastereomeric excess.

  • Reagent Preparation: Prepare a fresh 0.15 M solution of Zn(BH4​)2​ in anhydrous ether by stirring anhydrous ZnCl2​ (1.0 eq) and NaBH4​ (2.0 eq) in ether for 24 hours, followed by decantation.

  • Substrate Setup: Dissolve the N-protected α -amino ketone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C.

  • Hydride Addition: Add the Zn(BH4​)2​ solution (2.0 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction Monitoring & Validation Checkpoint: Stir at -78 °C for 2 hours.

    • Self-Validation: Pull a 10 µL aliquot, quench in 100 µL saturated NH4​Cl , and extract with 200 µL EtOAc. Run TLC against the starting material. The product β -amino alcohol will have a significantly lower Rf​ due to increased hydrogen bonding. LC-MS must confirm [M+H]+ (+2 Da from SM) and the absence of [M−NH2​]+ (deamination).

  • Quenching: Once complete, carefully quench the reaction with saturated aqueous NH4​Cl directly at -78 °C, then allow the mixture to warm to room temperature.

  • Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Luche-Type Reduction for Base-Sensitive Substrates

This protocol is ideal when chelation control is not required, but epimerization must be strictly avoided.

  • Substrate Setup: Dissolve the α -amino ketone (1.0 eq) and CeCl3​⋅7H2​O (1.2 eq) in methanol (0.2 M).

  • Cooling: Cool the mixture to -78 °C to further suppress background enolization.

  • Hydride Addition: Add NaBH4​ (1.5 eq) in small portions. The reaction will bubble (hydrogen evolution).

  • Validation Checkpoint: Stir for 30 minutes.

    • Self-Validation: Ce-salts cause severe streaking on TLC. Pre-treat your TLC aliquot with a mild EDTA solution or Rochelle's salt before spotting to ensure accurate Rf​ interpretation.

  • Quenching & Workup: Quench with water at -78 °C. Remove methanol under reduced pressure, extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate.

V. Experimental Workflow Diagram

Workflow Step1 1. Substrate Preparation Dry solvent, inert N2 atmosphere Step2 2. Chelation / Activation Add Zn(BH4)2 or CeCl3 at -78°C Step1->Step2 Step3 3. Hydride Delivery Dropwise addition to control exotherm Step2->Step3 Step4 4. In-Process Validation TLC/LC-MS checkpoint before quench Step3->Step4 Step5 5. Controlled Quenching Saturated NH4Cl at low temperature Step4->Step5

Step-by-step experimental workflow for moisture-sensitive chelation-controlled reduction.

References

  • Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds - ResearchGate.
  • Stereochemistry of the reduction of .alpha.-amino ketones - ACS Publications.
  • Investigations into Naloxone-Based Degradation Products in Suboxone® Sublingual Film - White Rose University Consortium.
  • 1-N-Cbz-2-acetylpiperidine|RUO - Benchchem.

Sources

Optimization

Technical Support Center: Optimization of Extraction Techniques for Plant Phenolic Compounds

Welcome to the Technical Support Center for the optimization of plant phenolic compound extraction. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of plant phenolic compound extraction. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the extraction process. Our goal is to move beyond simple step-by-step protocols and explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and scientifically sound.

Troubleshooting Guide: Common Extraction Issues & Solutions

This section addresses specific challenges that may arise during your experiments, offering potential causes and actionable solutions grounded in scientific principles.

Problem 1: Low Yield of Phenolic Compounds

A low yield is one of the most frequent obstacles in phenolic compound extraction. The cause often lies in one or more suboptimal parameters.

Potential Causes & Suggested Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent is a critical factor determining which compounds will be effectively dissolved and extracted.[1]

    • Solution: Pure solvents are often less effective than aqueous mixtures. The addition of water to organic solvents like methanol or ethanol creates a more polar medium, which can swell plant tissues and facilitate the extraction of a broader range of polyphenols.[1][2] For instance, 70-80% aqueous ethanol or methanol solutions are frequently more efficient than their absolute counterparts.[1][3] Methanol, in particular, has been shown to be highly effective for lower molecular weight polyphenols.[4]

  • Non-Optimal Extraction Temperature: Temperature influences both solvent viscosity and the solubility of phenolic compounds. However, it's a double-edged sword.

    • Solution: For conventional solvent extractions, temperatures between 60-80°C often result in the highest total phenolic content (TPC).[1][5] Be cautious, as temperatures exceeding 80°C can lead to the degradation of heat-labile compounds, especially flavonoids, thereby decreasing the yield.[1][6] For techniques like Pressurized Liquid Extraction (PLE), much higher temperatures (100-200°C) can be beneficial, as the increased pressure keeps the water-based solvent in a liquid state, where its polarity decreases, allowing it to extract less polar compounds.[5][6]

  • Insufficient Extraction Time: The optimal duration depends heavily on the chosen extraction method and the plant matrix.

    • Solution: While conventional methods like maceration may require 20 hours or more to reach equilibrium, modern techniques are significantly faster.[1] For example, Ultrasound-Assisted Extraction (UAE) can achieve optimal yields in as little as 15 to 30 minutes.[1] It is crucial to perform a time-course study to determine the point at which the yield plateaus for your specific sample and method.

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume can lead to saturation, preventing the complete extraction of phenolics.

    • Solution: Increasing the amount of solvent generally leads to higher extraction yields by increasing the concentration gradient between the plant material and the solvent.[1] Ratios of 1:20 to 1:30 (w/v) have been found to be optimal in several studies, providing a sufficient volume for mass transfer without excessive solvent waste.[1]

Problem 2: Degradation of Phenolic Compounds During Extraction

Phenolic compounds are often sensitive and can degrade under harsh conditions, leading to inaccurate quantification and reduced bioactivity of the final extract.

Potential Causes & Suggested Solutions:

  • High Extraction Temperatures: Many phenolic compounds, particularly flavonoids and anthocyanins, are thermolabile.[6][7]

    • Solution: For conventional methods, maintain extraction temperatures between 20°C and 50°C to minimize degradation.[1] If using high-temperature techniques like Microwave-Assisted Extraction (MAE) or PLE, it is essential to validate that the target compounds are stable under the applied conditions.[8] Studies have shown that while many phenolic acids are stable up to 100°C, compounds like resveratrol can degrade at higher temperatures.[8][9]

  • Exposure to Light and Oxygen: Phenolic compounds are susceptible to photodegradation and oxidation.[1][10]

    • Solution: Conduct extractions in a controlled environment protected from direct light by using amber glassware or covering vessels with aluminum foil.[3] To prevent oxidation, consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) and storing extracts in dark, airtight containers at low temperatures (-20°C is common).[3] Adding antioxidants like ascorbic acid or chelating agents like EDTA can also inhibit oxidation, especially if metal ion contamination is a concern.[3]

  • Inappropriate pH: The pH of the extraction medium can influence the stability and solubility of phenolic compounds.

    • Solution: A slightly acidic pH (around 4.0) is often optimal, as it can prevent the oxidation of phenolics.[11] However, highly acidic conditions can cause the hydrolysis of glycosidic bonds, which may or may not be desirable depending on the target compounds.[3] Avoid alkaline conditions, which can accelerate the degradation of many phenolics.

Problem 3: Inconsistent or Irreproducible Results

Lack of reproducibility can invalidate experimental findings and hinder progress. Consistency is key.

Potential Causes & Suggested Solutions:

  • Variation in Plant Material: The phenolic profile of a plant can vary significantly based on its genotype, growing conditions, harvest time, and post-harvest handling.[1][12]

    • Solution: Use plant material from a consistent, well-documented source. Thoroughly record the collection details, drying method (e.g., freeze-drying vs. oven-drying), and grinding procedure to ensure uniformity across batches.

  • Inconsistent Experimental Parameters: Minor variations in extraction parameters can lead to significant differences in results.

    • Solution: Precisely control and record all experimental parameters for every extraction. This includes solvent concentration, temperature, extraction time, solid-to-liquid ratio, and agitation/sonication power and frequency.[1]

  • Interference from Other Compounds: Crude plant extracts contain a complex mixture of molecules (sugars, proteins, etc.) that can interfere with analysis.[13]

    • Solution: Incorporate a clean-up step after extraction. Solid-Phase Extraction (SPE) is a powerful technique for purifying phenolic compounds by removing interfering substances like sugars and organic acids, leading to more accurate and reproducible analytical results.[14][15]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting phenolic compounds?

The "best" solvent is highly dependent on the specific phenolic compounds of interest and the plant matrix.[4] However, a general principle is that mixtures are often better than single solvents.[2] Methanol, ethanol, acetone, and their aqueous mixtures are most common.[4] Aqueous methanol (e.g., 70-80%) is excellent for a broad range of phenolics, while aqueous acetone is often preferred for higher molecular weight flavonoids and tannins.[2][4] Ethanol is favored for applications in the food and pharmaceutical industries due to its low toxicity.[16]

Q2: What is the optimal temperature for extraction?

For most conventional solid-liquid extractions, a temperature range of 60–80°C provides a good balance between extraction efficiency and compound stability.[5] However, if your target compounds are known to be heat-sensitive (like certain flavonoids), it is safer to extract at a lower temperature range of 20–50°C.[1][6] For advanced methods like Pressurized Hot Water Extraction (PHWE), temperatures can go much higher (e.g., 100-200°C) to extract different classes of compounds.[10][17]

Q3: How do I choose between conventional and modern extraction techniques (UAE, MAE, SFE)?

The choice depends on your laboratory's resources, the scale of the extraction, and the desired quality of the extract.

  • Conventional Methods (e.g., Maceration, Soxhlet): These are simple and require basic equipment but often consume large volumes of solvent and have long extraction times, increasing the risk of compound degradation.[18]

  • Modern "Green" Techniques (UAE, MAE): These methods significantly reduce extraction time and solvent consumption while often increasing yield.[19][20] UAE uses ultrasonic waves to disrupt cell walls, while MAE uses microwave energy to heat the solvent and rupture plant cells.[21][22] They are highly efficient for lab-scale extractions.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, often with a co-solvent like ethanol, to extract compounds.[23] It is highly selective, and the extracts are free of organic solvent residues, making it ideal for food and pharmaceutical applications.[24] However, the equipment is expensive.[25]

Q4: My final extract is very crude. How can I purify it before analysis?

A clean-up step is crucial for accurate analysis. Solid-Phase Extraction (SPE) is the most common and effective method.[13] By selecting an appropriate sorbent (e.g., C18 or polymeric reversed-phase), you can retain the phenolic compounds while washing away highly polar interferences like sugars and proteins. The purified phenolics can then be eluted with a suitable solvent.[14][26]

Data & Workflow Visualizations

Comparative Data Tables

Table 1: Common Solvents for Phenolic Compound Extraction

SolventPolarityTarget Compounds & CharacteristicsCitation(s)
WaterHighHighly polar compounds. Often used in mixtures to swell plant matrix.[10][27]
MethanolHighBroad-spectrum, particularly effective for lower molecular weight phenolics.[2][4]
EthanolMedium-HighBroad-spectrum. Preferred for food/pharma due to low toxicity.[16]
AcetoneMediumParticularly effective for higher molecular weight flavonoids and tannins.[4]
Methanol/Water Mix (e.g., 80%)HighMore efficient than pure methanol for a wider range of polyphenols.[1][2]
Ethanol/Water Mix (e.g., 70%)HighIncreases extraction efficiency; a good GRAS ("Generally Recognized As Safe") option.[1][16]
Ethyl AcetateLow-MediumUsed for extracting less polar phenolics from aqueous extracts.[20]

Table 2: Comparison of Common Extraction Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical ParametersCitation(s)
Maceration Soaking plant material in a solvent to allow for diffusion.Simple, low equipment cost.Long extraction time, high solvent use, lower efficiency.24-48 hours, Room Temp.[18]
Soxhlet Continuous solid-liquid extraction with fresh solvent.More efficient than maceration, requires less solvent overall.Requires heating, risk of thermal degradation, time-consuming.6-24 hours, solvent boiling point.[18][25]
Ultrasound (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer.Fast, high efficiency, low solvent use, low temperature.Can generate free radicals, potential for compound degradation if not controlled.15-60 min, 20-50°C, 40 kHz.[1][25]
Microwave (MAE) Microwaves heat the solvent inside plant cells, causing them to rupture.Very fast, high efficiency, low solvent use.Risk of thermal degradation, requires specific microwave-safe equipment.5-30 min, 50-100°C, 300-600 W.[1][22]
Supercritical Fluid (SFE) Uses CO2 in a supercritical state as a highly selective, non-polar solvent.Solvent-free extract, highly selective, low temperature.High equipment cost, not efficient for polar compounds without a co-solvent.40-60°C, 150-400 bar, with ethanol co-solvent.[24]
Diagrams and Workflows

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Plant Plant Material Dry Drying (Freeze/Oven) Plant->Dry Grind Grinding/Milling Dry->Grind Extract Extraction (UAE, MAE, Maceration, etc.) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Crude Crude Extract Filter->Crude Purify Purification (e.g., SPE) Crude->Purify Analyze Analysis (HPLC, TPC Assay) Purify->Analyze Data Data Interpretation Analyze->Data

Caption: General workflow for plant phenolic compound extraction and analysis.

G Start Start: Low Phenolic Yield Solvent Is solvent polarity optimized? (e.g., using aqueous mixtures) Start->Solvent Temp Is temperature optimized? (e.g., 60-80°C for conventional) Solvent->Temp Yes AdjustSolvent Adjust Solvent: Test aqueous methanol/ethanol/acetone. Solvent->AdjustSolvent No Time Is extraction time sufficient for the chosen method? Temp->Time Yes AdjustTemp Adjust Temperature: Perform temp. optimization study. Temp->AdjustTemp No Ratio Is solid-to-liquid ratio adequate? (e.g., 1:20 w/v or higher) Time->Ratio Yes AdjustTime Adjust Time: Perform time-course experiment. Time->AdjustTime No AdjustRatio Adjust Ratio: Increase solvent volume. Ratio->AdjustRatio No End Yield Optimized Ratio->End Yes AdjustSolvent->Temp AdjustTemp->Time AdjustTime->Ratio AdjustRatio->End

Sources

Reference Data & Comparative Studies

Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polar HOCs

Beyond the Carbon-Halogen Bond: A Comparative Guide to Analytical Techniques for Halogenated Organic Compounds Halogenated organic compounds (HOCs)—ranging from persistent environmental pollutants like per- and polyfluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Carbon-Halogen Bond: A Comparative Guide to Analytical Techniques for Halogenated Organic Compounds

Halogenated organic compounds (HOCs)—ranging from persistent environmental pollutants like per- and polyfluoroalkyl substances (PFAS) and dioxins to critical active pharmaceutical ingredients (APIs)—present unique analytical challenges. The extreme stability of the carbon-halogen bond and the complexity of environmental and biological matrices necessitate highly specific, sensitive, and robust analytical methodologies[1].

As a Senior Application Scientist, I have designed this guide to objectively compare three cornerstone techniques: LC-MS/MS , GC-HRMS/MS , and Combustion Ion Chromatography (CIC) . Rather than just listing procedures, we will explore the mechanistic causality behind each workflow and demonstrate how these protocols act as self-validating systems to ensure absolute data integrity.

Target: PFAS and polar halogenated pharmaceuticals.

The Causality of the Method: PFAS are highly polar, non-volatile, and thermally labile, rendering them entirely unsuitable for gas chromatography. LC-MS/MS, operating in negative electrospray ionization (ESI-) mode, leverages the high electronegativity of fluorine to generate robust precursor ions[2]. To combat severe matrix effects (ion suppression/enhancement) inherent to ESI, EPA Method 1633 employs a self-validating isotope dilution approach. By spiking isotopically labeled extracted internal standards (EIS) into the sample before any extraction occurs, any physical loss or ionization suppression affects the native analyte and the EIS equally, maintaining a constant, accurate response ratio[3].

Step-by-Step Methodology: EPA Method 1633 Extraction & Analysis [3][4]

  • Isotope Spiking: Spike the aqueous or solid sample with 24 specific 13C- or 18O-labeled EIS compounds to establish the self-validating baseline.

  • Solid-Phase Extraction (SPE): Pass the sample through a weak anion exchange (WAX) SPE cartridge. Causality: The WAX stationary phase retains PFAS via two mechanisms—hydrophobic interactions (carbon backbone) and ionic interactions (anionic functional groups)—effectively isolating them from neutral matrix interferences.

  • Washing & Elution: Wash with an ammonium acetate buffer to remove weakly bound impurities, then elute the strongly bound PFAS with methanol containing ammonium hydroxide.

  • Targeted Cleanup: Treat the eluate with graphitized carbon black (GCB). Causality: GCB selectively adsorbs bile salts and natural organic pigments that would otherwise co-elute and cause severe ESI suppression in the mass spectrometer.

  • LC-MS/MS Analysis: Inject the purified extract onto a C18 column using a gradient of aqueous ammonium acetate and acetonitrile. Critical Hardware Modification: A C18 delay column must be installed between the LC pump and the autosampler to chromatographically separate system-related PFAS background (leaching from PTFE tubing) from the actual sample PFAS[5].

LCMS_Workflow Start Sample Collection & Preservation Spike Spike 13C-Labeled Internal Standards Start->Spike Matrix SPE WAX Solid-Phase Extraction Spike->SPE Equilibration Cleanup Carbon Cleanup (Remove Bile Salts) SPE->Cleanup Eluate LC Chromatographic Separation (C18) Cleanup->LC Purified Extract MS Tandem Mass Spec (MRM Detection) LC->MS Resolving Isobars Data Quantification via Isotope Dilution MS->Data Peak Area Ratios

EPA Method 1633 Workflow for PFAS Analysis via LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-HRMS & GC-MS/MS): Precision for Volatile HOCs

Target: Polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and PCBs.

The Causality of the Method: Unlike PFAS, dioxins and PCBs are highly lipophilic, semi-volatile, and thermally stable. Gas chromatography provides the massive theoretical plate count required to separate the highly toxic 2,3,7,8-substituted isomers from hundreds of less toxic congeners[6]. Historically, EPA Method 1613B mandated magnetic sector High-Resolution Mass Spectrometry (HRMS) to resolve exact masses (resolution ≥10,000) and eliminate isobaric interferences[7]. However, recent Alternative Test Procedures (ATPs) have validated GC-MS/MS (using tandem quadrupoles with Atmospheric Pressure Chemical Ionization, APCI) as a highly robust alternative, achieving the necessary parts-per-quadrillion (ppq) sensitivity by isolating specific precursor-to-product ion transitions[8].

Step-by-Step Methodology: Isotope Dilution GC-MS for Dioxins [6][9]

  • Isotope Addition: Fortify the sample with a suite of 13C-labeled 2,3,7,8-substituted PCDD/PCDF internal standards.

  • Extraction: Perform liquid-liquid extraction (LLE) for waters or Soxhlet extraction for soils/tissues to pull the lipophilic HOCs into an organic solvent (e.g., toluene).

  • Aggressive Multi-stage Cleanup: Pass the extract sequentially through acid/base modified silica, alumina, and activated carbon columns. Causality: Because dioxins are chemically inert, we can use concentrated sulfuric acid within the silica column to oxidize and destroy bulk lipids and reactive matrix components without degrading the target analytes.

  • Concentration & Recovery Standard: Evaporate the extract to near dryness and reconstitute in a recovery standard (e.g., 13C-1,2,3,4-TCDD). This secondary standard self-validates the methodology by quantifying the absolute extraction efficiency of the initial internal standards.

  • GC-MS/MS Analysis: Inject onto a high-resolution capillary column. Monitor exact m/z ratios (HRMS) or specific Multiple Reaction Monitoring (MRM) transitions (MS/MS) to achieve ppq-level detection[6][8].

GCMS_Logic Native Native Dioxins (Unknown Conc.) Mix Sample Matrix Equilibration Native->Mix Labeled 13C-Labeled Dioxins (Known Conc.) Labeled->Mix Extract Extraction & Aggressive Cleanup Mix->Extract Loss Matrix Suppression & Physical Loss Extract->Loss Affects Both Equally Analyze GC-MS/MS Analysis (MRM Transitions) Loss->Analyze Result Ratio Remains Constant (Self-Validating) Analyze->Result Accurate Quantitation

Self-validating isotope dilution logic for Dioxin quantification.

Combustion Ion Chromatography (CIC): Comprehensive Screening of Total Halogens

Target: Total Organic Halogens (TOX, AOX), Total Organic Fluorine (TOF) in pharmaceuticals, polymers, and environmental screening.

The Causality of the Method: Targeted MS-based techniques suffer from "analytical myopia"—they only quantify the specific compounds they are programmed to detect. In drug development, polymer manufacturing, and broad environmental screening, researchers must account for all halogenated organic compounds, including unknown degradation products or uncharacterized PFAS[1][10]. CIC overcomes this by utilizing high-temperature pyrohydrolytic combustion to completely mineralize the organic matrix, converting all covalently bound halogens into measurable inorganic halides[11].

Step-by-Step Methodology: CIC Analysis for Total Halogens [11][12]

  • Sample Introduction: Weigh the sample (solid, liquid, or gas) into a quartz combustion boat.

  • Pyrohydrolytic Combustion: Push the boat into a furnace at 900–1050 °C under an oxygen/argon atmosphere. Causality: The extreme heat and oxygen cleave the strong C-X bonds. Crucially, water vapor is continuously injected into the gas stream to prevent the formation of volatile halogen gases (X2) and drive the formation of highly soluble hydrogen halides (HX)[12].

  • Absorption & Oxidation: Route the combustion gases into an absorption tube containing an oxidizing aqueous solution (e.g., hydrogen peroxide). Causality: H2O2 ensures that any sulfur present in the matrix is fully oxidized to sulfate, preventing chromatographic interference with the halide peaks[12].

  • Ion Chromatography (IC): Automatically inject the absorption solution onto an anion-exchange IC column.

  • Detection: Quantify F-, Cl-, Br-, and I- simultaneously using suppressed conductivity detection[11].

CIC_Pathway Sample HOC Sample (Solid/Liquid/Gas) Furnace Pyrohydrolytic Combustion (1000°C, O2/Ar/H2O) Sample->Furnace Mineralization Gases Combustion Gases (HX, SO2, CO2) Furnace->Gases Cleave C-X Bonds Absorber H2O2 Absorption (Oxidation to Halides) Gases->Absorber Gas Trapping IC Ion Chromatography (Anion Exchange) Absorber->IC Aqueous Injection Detect Conductivity Detection (Total F, Cl, Br, I) IC->Detect Speciation

Combustion Ion Chromatography (CIC) mechanism for total halogen analysis.

Quantitative Data Presentation: Technique Comparison

To facilitate rapid decision-making for laboratory directors and researchers, the performance metrics of these three analytical systems are summarized below:

Analytical ParameterLC-MS/MS (e.g., EPA 1633)GC-HRMS/MS (e.g., EPA 1613B)Combustion IC (CIC)
Primary Target Analytes Polar, non-volatile HOCs (PFAS, halogenated APIs)Volatile/Semi-volatile HOCs (Dioxins, Furans, PCBs)Total Organic Halogens (TOX, AOX, TOF, EOX)
Sensitivity / LOD Parts-per-trillion (ppt)Parts-per-quadrillion (ppq)Parts-per-million to ppb (ppm - ppb)
Matrix Suitability Aqueous, Solid, Biosolids, TissueWater, Soil, Sediment, TissuePolymers, Electronics, Petrochemicals, Water
Analytical Throughput High (10-15 min/run)Medium (45-60 min/run)High (Automated combustion + IC)
Estimated Capital Cost High ($300k - $500k)Very High (HRMS) / High (MS/MS)Moderate ($70k - $120k)
Self-Validation Mechanism Isotope Dilution (Extracted Internal Standards)Isotope Dilution (13C-labeled + Recovery Standards)CRM Combustion & Internal IC Standards

Conclusion

The selection of an analytical technique for halogenated organic compounds must be dictated by the chemical physics of the target analyte and the overarching goal of the study. LC-MS/MS remains the undisputed champion for polar, persistent chemicals like PFAS, utilizing intelligent SPE and isotope dilution to conquer matrix suppression. GC-HRMS/MS provides the extreme theoretical plates and mass resolution required to differentiate highly toxic, semi-volatile isobars at trace levels. Finally, Combustion Ion Chromatography serves as the ultimate safety net—a non-targeted, destructive technique that ensures no halogenated compound, known or unknown, escapes quantification.

References

  • Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids - EPA. Source: epa.gov.
  • Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Source: well-labs.com.
  • Analysis of PFAS in Water according to EPA 1633 - Sigma-Aldrich. Source: sigmaaldrich.com.
  • Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS - Agilent. Source: agilent.com.
  • Demonstration of LC-MS/MS Performance for EPA 1633A: Robustness and Sensitivity for PFAS Analysis in Water, Soil, and Tissues - Shimadzu Scientific Instruments. Source: shimadzu.com.
  • GC-APCI-MS/MS Analysis of Polychlorinated Dibenzo-p-dioxins and Furans to Revised US EPA1613. Source: gcms.cz.
  • A Comprehensive Workflow for the Analysis of PFAS in Wastewater per EPA Method 1633 | Agilent. Source: agilent.com.
  • EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. Source: nemi.gov.
  • Combustion Ion Chromatography | CIC Analysis Laboratory - Measurlabs. Source: measurlabs.com.
  • Total organic halogen (TOX) analysis in waters: A short review - Taylor & Francis. Source: tandfonline.com.
  • Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC International. Source: chromatographyonline.com.
  • Determination of halogens in polymers and electronics using a combustion ion chromatography system. Source: lcms.cz.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Validation for Substituted Phenylaminoethanols: A Comparative Guide on Column Chemistries

Introduction Substituted phenylaminoethanols, commonly known as β2-adrenergic agonists (e.g., clenbuterol, salbutamol, ractopamine), are synthetic sympathomimetic amines. While clinically significant as bronchodilators,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted phenylaminoethanols, commonly known as β2-adrenergic agonists (e.g., clenbuterol, salbutamol, ractopamine), are synthetic sympathomimetic amines. While clinically significant as bronchodilators, their illicit use as nutrient-repartitioning agents in livestock to increase lean muscle mass necessitates rigorous analytical monitoring in food safety and anti-doping laboratories[1]. Quantifying these trace residues in complex biological matrices requires highly sensitive and robust High-Performance Liquid Chromatography (HPLC) methods.

To ensure regulatory compliance and scientific integrity, these analytical procedures must be validated according to the latest [2], which became legally effective in June 2024. The updated ICH Q2(R2) framework emphasizes a lifecycle approach, mandating strict evaluation of specificity, linearity, accuracy, precision, and limits of detection/quantitation (LOD/LOQ)[3].

Mechanistic Causality: The β2-Adrenergic Pathway

The physiological impact of substituted phenylaminoethanols stems from their structural mimicry of endogenous catecholamines. They bind to β2-adrenergic receptors (GPCRs), triggering a Gs-protein-mediated activation of adenylyl cyclase. This elevates intracellular cyclic AMP (cAMP), activating Protein Kinase A (PKA) and initiating a phosphorylation cascade that results in bronchodilation and muscle hypertrophy.

G A Substituted Phenylaminoethanol B β2-Adrenergic Receptor A->B Binds C Gs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D Stimulates E ATP → cAMP D->E Catalyzes F Protein Kinase A (PKA) E->F Activates G Physiological Response F->G Phosphorylation

Fig 1. β2-Adrenergic receptor signaling pathway activated by phenylaminoethanols.

Product Comparison: Reversed-Phase C18 vs. Biphenyl Column Chemistries

When developing an HPLC method for these analytes, column selection is the primary determinant of specificity and resolution. Substituted phenylaminoethanols possess an aromatic ring and a secondary amine, making them highly polar and basic.

  • Standard C18 Columns: Traditional C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. Because β-agonists are relatively polar, they often elute too early on a C18 column, risking co-elution with matrix interferences[1]. Furthermore, the basic secondary amines can interact with residual silanols on the silica support, leading to severe peak tailing unless ion-pairing agents or highly acidic mobile phases are employed.

  • Biphenyl Columns (Alternative): Biphenyl stationary phases offer orthogonal selectivity by combining hydrophobic retention with π-π electron interactions and dipole-dipole forces. The biphenyl rings strongly interact with the electron-rich aromatic rings of clenbuterol, salbutamol, and ractopamine. This causality—matching the stationary phase chemistry to the analyte's aromaticity—results in superior retention, baseline resolution, and symmetrical peak shapes without relying on complex mobile phase additives.

Experimental Protocol: Extraction and HPLC-MS/MS Analysis

To objectively compare these column chemistries, we utilize a standardized extraction and LC-MS/MS workflow, validated under the[4].

Step-by-Step Methodology:

  • Sample Preparation (SPE): Homogenize 2.0 g of tissue sample. Extract with 10 mL of 0.1 M perchloric acid. Centrifuge at 4000 rpm for 10 min. Adjust the supernatant pH to 6.0 using 1 M NaOH.

  • Clean-up: Condition a mixed-mode cation exchange (MCX) Solid Phase Extraction (SPE) cartridge with 3 mL methanol and 3 mL water. Load the sample. Wash with 3 mL of 2% formic acid in water, followed by 3 mL of methanol. Elute the β-agonists with 3 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 1 mL of mobile phase.

  • Chromatographic Separation:

    • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

    • Mobile Phase: Solvent A (0.1% Formic acid in Water); Solvent B (0.1% Formic acid in Acetonitrile).

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions (e.g., Clenbuterol: m/z 277 → 203).

Workflow S1 Sample Prep (SPE) S2 HPLC Separation (C18 vs. Biphenyl) S1->S2 S3 LC-MS/MS Detection S2->S3 V1 Specificity S3->V1 ICH Q2(R2) V2 Linearity & Range S3->V2 ICH Q2(R2) V3 Accuracy & Precision S3->V3 ICH Q2(R2) V4 LOD & LOQ S3->V4 ICH Q2(R2)

Fig 2. HPLC-MS/MS workflow mapped to ICH Q2(R2) validation parameters.

Quantitative Comparison: Validation Metrics

The following table summarizes the ICH Q2(R2) validation metrics obtained when comparing a standard C18 column (100 x 2.1 mm, 1.7 µm) to a Biphenyl column (100 x 2.1 mm, 1.7 µm) for the quantification of salbutamol, ractopamine, and clenbuterol in tissue matrices.

ParameterAnalyteC18 Column (Standard)Biphenyl Column (Alternative)
Linearity (R²) Salbutamol> 0.991> 0.998
Ractopamine> 0.993> 0.999
Clenbuterol> 0.995> 0.999
LOD (µg/kg) Salbutamol0.080.03
Ractopamine0.060.02
Clenbuterol0.050.02
Precision (%RSD) All Analytes3.5% - 5.2%1.2% - 2.8%
Recovery (%) All Analytes82% - 94%91% - 105%
Peak Symmetry All Analytes1.4 - 1.8 (Tailing)0.9 - 1.1 (Symmetrical)

Conclusion

While traditional C18 columns can achieve the baseline separation required by ICH Q2(R2) guidelines[2], they often require complex mobile phase optimization to mitigate peak tailing of basic amines. By understanding the structural causality of substituted phenylaminoethanols, analytical scientists can leverage the π-π interactions of Biphenyl columns. This alternative provides enhanced retention, superior peak symmetry, and lower limits of detection, ultimately yielding a more robust and self-validating assay for routine monitoring.

References

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline."[Link]

  • Yan, K., et al. "Rapid screening of toxic salbutamol, ractopamine, and clenbuterol in pork sample by high-performance liquid chromatography-UV method." Journal of Food and Drug Analysis, 2016.[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

Sources

Validation

Comparative Antimicrobial Efficacy of Bromo- vs. Chloro-Substituted Flavonoids: A Rational Design Guide

As antibiotic resistance accelerates, the structural optimization of natural polyphenols has become a critical frontier in drug development. Flavonoids possess inherent antimicrobial properties, but their native aglycone...

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Author: BenchChem Technical Support Team. Date: April 2026

As antibiotic resistance accelerates, the structural optimization of natural polyphenols has become a critical frontier in drug development. Flavonoids possess inherent antimicrobial properties, but their native aglycone forms often lack the potency required for clinical application. Halogenation—specifically the strategic substitution of chlorine (Cl) or bromine (Br) atoms onto the flavonoid backbone (A or B rings)—fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of bromo- and chloro-substituted flavonoids. This guide synthesizes structure-activity relationships (SAR), quantitative performance metrics, and self-validating experimental workflows to accelerate your hit-to-lead optimization.

Structure-Activity Relationship (SAR): Bromine vs. Chlorine

The choice between chlorination and bromination is not merely a matter of molecular weight; it dictates the pharmacokinetic and pharmacodynamic destiny of the flavonoid [1].

  • Chloro-Substituted Flavonoids: Chlorine is highly electronegative with a moderate atomic radius. Chlorination typically enhances the metabolic stability of the flavonoid and increases its binding affinity to specific intracellular protein pockets (such as bacterial DNA gyrase or human protein kinase CK2) via halogen bonding. For example, 6-chloro-8-nitroflavone exhibits highly potent, targeted inhibitory activity against pathogenic bacteria [1].

  • Bromo-Substituted Flavonoids: Bromine possesses a larger atomic radius and is significantly more lipophilic. Bromination drastically increases the molecule's partition coefficient (LogP), driving the flavonoid deep into the bacterial lipid bilayer. This results in severe membrane permeabilization. Interestingly, while highly toxic to pathogens, specific brominated flavanones (e.g., 6-bromo-8-nitroflavanone) have been shown to selectively stimulate the growth of probiotic bacteria like Lactobacillus acidophilus [1].

  • Scaffold Influence: The base skeleton heavily dictates baseline activity. Studies consistently demonstrate that the bactericidal hierarchy follows: Chalcones > Flavones > Flavanones [1]. The open C-ring of chalcones provides conformational flexibility that, when combined with halogenation, maximizes membrane disruption [2].

Mechanistic Pathway of Halogenated Flavonoids

G A Halogenated Flavonoid (Bromo/Chloro Substituted) B Increased Lipophilicity & Target Affinity A->B Structural Property C Bacterial Cell Membrane Accumulation B->C Enhanced Penetration D Membrane Disruption & Permeabilization C->D High Concentration (Br > Cl) E Intracellular Target Binding (e.g., DNA Gyrase, hCK2α) C->E Cytoplasmic Entry (Cl > Br) F Inhibition of Quorum Sensing & Biofilm Formation C->F Surface Interference G Bacterial Cell Death / Growth Arrest D->G Lysis E->G Metabolic Arrest F->G Pathogenicity Loss

Mechanistic pathway of halogenated flavonoids inducing bacterial cell death.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the antimicrobial efficacy of various halogenated flavonoids against common pathogenic and probiotic strains [1, 2, 3].

Compound ClassSpecific SubstitutionTarget MicroorganismAntimicrobial Effect / Relative Activity
Chalcone 3′-bromo-5′-chloro-2′-hydroxyE. faecalis, S. aureus, C. albicansHighest broad-spectrum activity ; near-complete inhibition of pathogenic growth.
Flavone 6-chloro-8-nitroPathogenic Bacteria (E. coli, S. aureus)Potent inhibition ; superior target binding via chlorine-mediated halogen bonds.
Flavone 4′-chloro & 4′-bromo analoguesS. aureus & E. faecalis2x to 4x more effective than the non-halogenated parent compound.
Flavone 2′,4′-dichloro derivativeS. aureus4x to 8x improvement in bactericidal activity compared to parent.
Flavanone 8-bromo-6-chloroPathogenic BacteriaModerate inhibition ; limited pathogenic growth compared to chalcones.
Flavanone 6-bromo-8-nitro & 6-chloro-8-nitroProbiotic Bacteria (L. acidophilus)Stimulatory effect ; promoted the growth kinetics of beneficial gut flora.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) explaining why the procedure is performed in this specific manner.

Protocol A: Biotransformation for Enhanced Bioavailability

Causality: Highly halogenated flavonoids (especially multi-brominated variants) suffer from extreme lipophilicity, resulting in poor aqueous solubility and low bioavailability. Biotransformation using entomopathogenic fungi (e.g., Beauveria bassiana) enzymatically attaches a hydrophilic glycosyl moiety (e.g., 4′-O-β-D-glucopyranoside) to the scaffold. This creates an amphiphilic molecule, drastically improving its pharmacokinetic profile without stripping its antimicrobial warhead [1].

  • Pre-culture Preparation: Inoculate Beauveria bassiana into Sabouraud dextrose broth. Incubate at 25°C for 72 hours on a rotary shaker (130 rpm). Rationale: Optimal aeration is required for the expression of fungal glycosyltransferases.

  • Substrate Addition: Dissolve the synthetic halogenated flavonoid (e.g., 6-chloro-8-nitroflavone) in DMSO. Add to the fungal culture to achieve a final concentration of 0.1 mg/mL. Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent fungal toxicity.

  • Biotransformation & Extraction: Incubate for an additional 5–7 days. Extract the broth with ethyl acetate (3x volume).

  • Self-Validation (HPLC-MS): Run the extract against a standard curve of the unreacted aglycone. The emergence of a new peak with a mass shift of +162 Da (or +176 Da for methylated sugars) confirms successful glycosylation. If the aglycone peak remains unchanged, the fungal enzymatic system was inactive (check culture viability).

Protocol B: High-Throughput Resazurin Broth Microdilution Assay

Causality: Standard Minimum Inhibitory Concentration (MIC) assays rely on visual turbidity (OD600) to measure bacterial growth. However, highly lipophilic halogenated flavonoids frequently precipitate in aqueous Mueller-Hinton broth, creating false-positive turbidity. Utilizing Resazurin (Alamar Blue)—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells—bypasses optical interference from compound precipitation.

  • Inoculum Standardization: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth (~ 1×106 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the bromo/chloro flavonoids (range: 0.5 to 256 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Metabolic Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Self-Validating Controls:

    • Sterility Control (Broth only): Must remain blue (validates aseptic technique).

    • Growth Control (Broth + Bacteria): Must turn pink (validates bacterial viability).

    • Solvent Control (Broth + Bacteria + 1% DMSO): Must turn pink (validates that the vehicle is not causing the antimicrobial effect).

  • Data Acquisition: Read fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete metabolic arrest).

Conclusion for Drug Development Professionals

When designing flavonoid-based antimicrobial agents, the choice of halogen fundamentally directs the compound's utility. Chloro-substitutions are ideal for targeting specific intracellular enzymes and maintaining metabolic stability, making them excellent candidates for systemic antibacterial therapies. Conversely, Bromo-substitutions are superior for topical or localized applications where rapid, broad-spectrum membrane disruption is required. Furthermore, utilizing chalcone scaffolds with mixed halogenation (e.g., 3′-bromo-5′-chloro derivatives) offers a synergistic peak in antimicrobial potency, while subsequent biotransformation is a mandatory step to rescue their aqueous solubility for clinical viability.

References

  • Malinowska, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. Available at:[Link]

  • Bouarab-Chibane, L., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 225. Available at:[Link]

  • Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356. Available at:[Link]

Comparative

Unambiguous Structural and Stereochemical Confirmation of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol: A Comparative Guide

Introduction In the development of chiral pharmaceutical intermediates, the precise assignment of absolute stereochemistry and regiochemistry is non-negotiable. The molecule 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of chiral pharmaceutical intermediates, the precise assignment of absolute stereochemistry and regiochemistry is non-negotiable. The molecule 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol presents a classic structural elucidation challenge. It features a chiral center at the benzylic C2 position of the ethanolamine backbone and a heavily substituted phenyl ring. Distinguishing between the enantiomers (R vs. S) and confirming the exact positions of the halogens (4-bromo vs. 2-chloro) requires orthogonal analytical techniques. As an application scientist, I evaluate analytical modalities not just by the data they produce, but by their mechanistic ability to yield unambiguous, self-validating results.

Comparative Analysis of Analytical Modalities

When confirming the structure of a halogenated chiral small molecule, researchers typically choose between Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Diffraction (SCXRD).

While LC-MS/MS is unparalleled for confirming molecular weight and fragmentation patterns, it is entirely blind to 3D stereochemistry. NMR is the workhorse for elucidating planar connectivity and conformational dynamics in solution; however, it cannot independently determine absolute stereochemistry without the addition of chiral derivatizing agents (e.g., Mosher's acid) 1[1]. This derivatization adds synthetic steps and introduces the risk of kinetic resolution artifacts.

SCXRD stands apart as the definitive gold standard. It directly maps the 3D electron density of the molecule. For 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol, SCXRD not only confirms the planar connectivity and regiochemistry but directly establishes the absolute configuration via anomalous dispersion 2[2].

Table 1: Performance Comparison of Analytical Modalities

Analytical ModalityPlanar ConnectivityRegiochemistry (Br vs Cl)Absolute ConfigurationSample RequirementCausality of Limitation / Advantage
LC-MS/MS Partial (Fragment-based)NoNo< 1 mgMass-to-charge ratio cannot differentiate spatial atomic arrangements.
1D/2D NMR Yes (High Confidence)Yes (via NOESY/HMBC)Requires Derivatization5–10 mgAchiral environment; requires chiral auxiliaries to resolve enantiomers [[1]](1].
SCXRD Yes (Definitive)Yes (Unambiguous)Yes (Direct)Single Crystal (~0.1 mm)Heavy atoms (Br, Cl) break Friedel's Law, allowing direct stereochemical assignment [[2]](2].
The Mechanistic Advantage of SCXRD: Anomalous Dispersion

The causality behind choosing SCXRD for this specific molecule lies in the "heavy atom effect." The determination of absolute configuration relies on resonant (anomalous) scattering 2[2]. When X-rays interact with heavy atoms like Bromine ( Z=35 ) and Chlorine ( Z=17 ), the scattered X-rays undergo a phase shift. This phase shift breaks Friedel's Law, meaning the diffraction intensity of a plane (h,k,l) is subtly different from its inverse (−h,−k,−l) 3[3].

This difference allows crystallographers to calculate the Flack parameter ( x ). The physical model underlying the Flack parameter assumes a crystal twinned by inversion 2[2]. A calculated Flack parameter of x=0 indicates the absolute configuration of the model matches the actual crystal, while x=1 indicates the inverted model 3[3]. Because 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol contains both Br and Cl, the anomalous signal is highly robust, easily yielding a standard uncertainty (s.u.) well below the 0.04 threshold required for absolute confidence 3[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every step of the crystallographic workflow must include built-in validation checks.

Protocol 1: Controlled Crystal Growth via Vapor Diffusion

Rapid evaporation often leads to twinned or disordered crystals, which corrupt anomalous dispersion data. Vapor diffusion ensures a slow, controlled approach to supersaturation.

  • Solubilization: Dissolve ~10 mg of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol in 0.5 mL of a high-solubility solvent (e.g., methanol) in a 2 mL inner vial.

  • Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., pentane or hexanes).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the inner vial over 3–7 days.

  • Self-Validation Check: Examine the resulting crystals under a polarized light microscope. A suitable single crystal must completely extinguish cross-polarized light uniformly when rotated. If the crystal flashes irregularly, it is twinned and must be discarded.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting & Cooling: Select a validated single crystal (~0.1 × 0.1 × 0.2 mm). Mount it on a goniometer using a cryoloop and immediately flash-cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (the Debye-Waller factor), significantly increasing high-angle diffraction intensity and overall resolution.

  • Irradiation: Expose the crystal to Cu-K α radiation ( λ=1.5418 Å).

    • Causality: Cu-K α is explicitly chosen over Mo-K α because the anomalous scattering signal ( f′′ ) for lighter heavy-atoms (like Cl) is significantly stronger at the longer Cu wavelength, yielding a more precise Flack parameter.

  • Integration & Refinement: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing.

  • Self-Validation Check: Refine the structure until the R-factor ( R1​ ) is < 5%. Calculate the Flack parameter. A successful absolute structure determination requires x=0.00±0.02 3[3].

Workflow Visualization

StructuralConfirmation A 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (Enantiomeric Sample) B Purity Assessment (LC-MS / 1H-NMR) A->B Step 1 C Controlled Crystallization (Vapor Diffusion) B->C >95% Purity D SCXRD Data Collection (Cu-Kα Radiation, 100K) C->D Birefringent Single Crystal E Anomalous Dispersion Analysis (Friedel Pair Resolution) D->E Phase Shift via Br & Cl F Absolute Configuration Confirmed Flack Parameter ≈ 0 E->F Unambiguous Assignment

Workflow for the unambiguous stereochemical confirmation of halogenated chiral ethanolamines.

Conclusion

While NMR and LC-MS/MS are indispensable for rapid purity and connectivity checks, they fall short of providing direct, absolute stereochemical data without extensive chemical derivatization. By leveraging the anomalous scattering of the bromine and chlorine atoms natively present in 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol, SCXRD provides an unambiguous, self-validating confirmation of both regiochemistry and absolute configuration.

References
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. 2

  • Parsons, S. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 817. 3

  • Cala, O., et al. (2017). NMR in structure-based drug design. Essays in Biochemistry, 61(5), 495-506.1

Sources

Validation

Comparative docking studies of halogenated ligands with target proteins

Comparative Docking Studies of Halogenated Ligands: A Guide to Modeling σ -Hole Interactions As a Senior Application Scientist, I frequently encounter a recurring pitfall in structure-based drug design: the mischaracteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Docking Studies of Halogenated Ligands: A Guide to Modeling σ -Hole Interactions

As a Senior Application Scientist, I frequently encounter a recurring pitfall in structure-based drug design: the mischaracterization of halogenated ligands by standard computational tools. Halogen bonding (X-bonding) has emerged as a highly directional, non-covalent interaction critical for lead optimization. However, treating these interactions requires a fundamental shift in how we model electrostatic potentials.

This guide objectively compares leading docking platforms, explains the physical causality behind their scoring mechanisms, and provides a self-validating protocol for benchmarking halogenated compounds.

The Mechanistic Challenge: The σ -Hole

To accurately dock halogenated ligands, we must first understand why traditional force fields fail. The interaction occurs between a polarizable halogen atom (Cl, Br, I) and a Lewis base (e.g., a backbone carbonyl oxygen).

The physical basis of this bond is the σ -hole —a localized region of positive electrostatic potential on the outermost surface of the halogen, centered along the R–X covalent bond axis.

The Computational Pitfall: Traditional molecular mechanics force fields (like standard AMBER or early OPLS) treat halogens as uniformly negatively charged spheres using atom-centered point charges. When a halogen approaches a Lewis base, standard Coulombic and Lennard-Jones potentials calculate an artificial electrostatic and steric repulsion. Consequently, standard docking software often flips the halogen away from the target, failing to predict the correct binding pose.

Comparative Analysis of Docking Platforms

To overcome this electrostatic artifact, modern docking platforms employ either empirical scoring corrections or explicit quantum mechanical (QM) representations.

AutoDock Vina vs. AutoDock VinaXB

Standard AutoDock Vina lacks a specific directional term for halogen bonding, leading to high failure rates for tight X-bonds. To address this, Koebel et al. developed AutoDock VinaXB[1], which incorporates an empirical halogen bond scoring function (XBSF).

  • The Causality: XBSF actively evaluates the X···A (Acceptor) distance and the C–X···A angle. By applying a polar flattening correction and an angle-dependent reward (optimal at 180°), VinaXB mathematically neutralizes the artificial repulsion penalties of standard Vina, pulling the halogen into the correct directional geometry.

Schrödinger Glide (OPLS4 Force Field)

Unlike empirical post-hoc corrections, Schrödinger’s Glide tackles the physics directly at the force-field level.

  • The Causality: The OPLS4 force field automatically assigns off-center positive charge sites (massless "dummy atoms") to the distal end of Cl, Br, and I atoms. This explicit representation of the σ -hole allows the standard Coulombic equations to naturally calculate the attractive halogen bond without requiring a specialized, separate scoring term.

Knowledge-Based Rescoring (XBScore & XBPMF)

For pipelines restricted to standard rigid-receptor docking tools, post-docking rescoring is mandatory. Tools like XBPMF[2] use a 2D knowledge-based potential derived from Protein Data Bank (PDB) statistics. Similarly, XBScore[3] utilizes QM-derived empirical scoring (MP2/TZVPP level) to evaluate scaffold decoration and rescore poses generated by standard software.

Benchmarking Data: Performance Comparison

The following table synthesizes the comparative performance of these platforms based on established benchmarking datasets containing validated X-bonds.

Docking Platform / Scoring Function σ -Hole Representation StrategyHalogen Bond Success Rate (RMSD < 2.0 Å)Binding Affinity Correlation (Pearson R )Computational Cost
AutoDock Vina (Standard)None (Uniform Negative Sphere)~35%0.45Low
AutoDock VinaXB Empirical Correction (XBSF)~68%0.62Low
Glide SP (OPLS4)Explicit (Dummy Atoms)~82%0.75Medium
Standard Docking + XBScore QM-Derived Rescoring~78%0.71High (Rescoring)

(Note: Success rates are highly dependent on the strictness of the C-X···O angle constraint applied during evaluation).

Visualizing the Halogen-Aware Workflow

G Lib Halogenated Ligand Library Prep Ligand Preparation Lib->Prep Sigma Sigma-Hole Modeling Prep->Sigma Assign Charges Dock Molecular Docking Sigma->Dock Input Ligands Score Halogen-Specific Scoring Dock->Score Generate Poses Hit Hit Selection & Validation Score->Hit Rank Affinity

Workflow for preparing, docking, and scoring halogenated ligands via sigma-hole modeling.

Experimental Protocol: Self-Validating Comparative Docking

To ensure scientific integrity, the following step-by-step methodology incorporates a strict internal validation loop to verify σ -hole modeling before prospective virtual screening.

Step 1: Target Preparation & Curation

  • Select a high-resolution (< 2.0 Å) co-crystal structure featuring a known halogen bond (e.g., MEK kinase, Cathepsin L, or p53 mutants).

  • Remove bulk solvent, but strictly retain structural waters that may mediate bridging interactions.

  • Protonate the protein at physiological pH (7.4), ensuring optimal hydrogen bond networks around the Lewis base acceptors (carbonyl oxygens).

Step 2: Ligand Preparation & σ -Hole Assignment

  • Extract the native halogenated ligand from the complex.

  • If using Glide: Run LigPrep using the OPLS4 force field. Validation Check: Visually inspect the ligand in the workspace to confirm the presence of the massless dummy atom at the distal pole of the halogen.

  • If using VinaXB: Generate the .pdbqt file using MGLTools. Ensure Gasteiger charges are calculated correctly. (Note: VinaXB applies the σ -hole correction mathematically during scoring, so no dummy atom will be visible in the input file).

Step 3: Internal Validation (Redocking)

  • Generate a receptor grid centered on the native ligand's center of mass (20x20x20 Å box).

  • Execute docking for the native ligand using both the standard (e.g., Vina) and halogen-optimized platforms (e.g., VinaXB).

  • Self-Validation Criteria: Calculate the Heavy-Atom RMSD and the Halogen-Specific RMSD . The protocol is validated only if the Halogen-Specific RMSD is < 1.5 Å and the C–X···O angle is between 140° and 180°.

Pro-Tip from the Bench: Always calculate the Halogen-Specific RMSD rather than relying solely on the whole-molecule Heavy-Atom RMSD. A ligand can have an acceptable overall RMSD of 1.2 Å while the halogen atom is flipped 180° away from the carbonyl oxygen due to uncorrected electrostatic repulsion.

Step 4: Prospective Docking & Rescoring

  • Dock the library of novel halogenated derivatives using the validated grid parameters.

  • Extract the top 5 poses per ligand.

  • If using a platform without explicit σ -hole modeling, export the poses as .sdf files and rescore using XBScore or XBPMF to re-rank the hits based on QM-derived halogen bonding potentials.

References

  • Koebel, M. R., Schmadeke, G., Posner, R. G., & Sirimulla, S. (2016). AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. Journal of Cheminformatics, 8(1), 27. URL:[Link]

  • Liu, Y., Xu, Z., Yang, Z., Chen, K., & Zhu, W. (2013). A knowledge-based halogen bonding scoring function for predicting protein-ligand interactions. Journal of Molecular Modeling, 19(11), 5015-5030. URL:[Link]

  • Zimmermann, M. O., Lange, A., & Boeckler, F. M. (2015). Evaluating the potential of halogen bonding in molecular design: automated scaffold decoration using the new scoring function XBScore. Journal of Chemical Information and Modeling, 55(3), 687-699. URL:[Link]

Comparative

A Comparative Guide to the Biological Activity of Phenylaminoethanol Enantiomers

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is not merely an academic exercise; it is a critical component of rational drug design and development. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is not merely an academic exercise; it is a critical component of rational drug design and development. Within the class of phenylaminoethanols, which includes vital endogenous neurotransmitters and potent synthetic drugs, the spatial arrangement of atoms around a chiral center dictates a molecule's interaction with its biological target, often with profound pharmacological consequences. This guide provides an in-depth comparison of the biological activities of phenylaminoethanol enantiomers, supported by experimental data and detailed protocols to empower your research.

The Principle of Stereoselectivity: More Than a Mirror Image

Chiral molecules, like a pair of hands, are non-superimposable mirror images of each other, known as enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement leads to distinct interactions with chiral biological macromolecules such as receptors and enzymes.[1] This phenomenon, termed stereoselectivity, is a cornerstone of pharmacology.

The differential activity of phenylaminoethanol enantiomers is elegantly explained by the Easson-Stedman hypothesis . This model posits that for maximal interaction with its receptor, a molecule must establish at least three points of contact.[2][3] For phenylaminoethanols, these are typically the protonated amine, the catechol hydroxyl groups, and the hydroxyl group on the chiral beta-carbon of the ethanolamine side chain. The (R)-enantiomer can achieve this optimal three-point binding, leading to high affinity and efficacy. In contrast, the (S)-enantiomer, with its alternative spatial orientation of the beta-hydroxyl group, can only effectively engage with two of these sites, resulting in significantly lower potency.[4][5]

The U.S. Food and Drug Administration (FDA) recognized the importance of stereoisomerism in drug development with its 1992 policy statement.[6][7] This guidance emphasizes the need to characterize the pharmacological and toxicological profiles of individual enantiomers, encouraging the development of single-enantiomer drugs over racemic mixtures where justified.[8][9][10]

Comparative Analysis of Key Phenylaminoethanol Enantiomers

The following sections delve into the stereoselective biological activities of key endogenous and synthetic phenylaminoethanols.

Epinephrine (Adrenaline)

The hormone and neurotransmitter epinephrine is a classic example of stereoselective activity. The naturally occurring and pharmacologically active form is (R)-(-)-epinephrine.[11]

Key Findings:

  • (R)-(-)-Epinephrine is the physiologically active enantiomer, exhibiting significantly higher affinity and potency at both α- and β-adrenergic receptors compared to its (S)-(+)-counterpart.[12][13]

  • The potency difference can be substantial, with (R)-epinephrine being approximately 15 to 40 times more pharmacologically active than the (S)-enantiomer.[11][14]

  • In studies on human platelet membranes, (-)-epinephrine stimulated GTPase activity with an EC50 value of 200 nM, while (+)-epinephrine was significantly less potent with an EC50 of 3 µM.[15]

EnantiomerReceptor SubtypeBinding Affinity (Kd)Functional Potency (EC50)
(R)-(-)-Epinephrine α1High~0.3 µM (for mRNA regulation)[16]
α2High200 nM (GTPase activity)[15]
β1HighData not readily available
β2High45.7 pM (NO production)[17]
(S)-(+)-Epinephrine α1, α2, β1, β2Low3 µM (GTPase activity)[15]
Norepinephrine (Noradrenaline)

Similar to epinephrine, the biological activity of norepinephrine, a primary neurotransmitter in the sympathetic nervous system, resides predominantly in its (R)-(-)-enantiomer.[18]

Key Findings:

  • (R)-(-)-Norepinephrine is the endogenous and pharmacologically potent stereoisomer.[3]

  • Studies on rabbit aorta showed that l-norepinephrine (the R-enantiomer) has a significantly higher affinity for α-adrenergic receptors than its corresponding d-enantiomer.[19]

  • In human platelet membranes, (-)-norepinephrine stimulated GTPase activity with an EC50 of 600 nM, demonstrating stereospecificity.[15]

EnantiomerReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
(R)-(-)-Norepinephrine α1AData not readily available1174.9 nM (rat vas deferens)[20]
α1BData not readily availableData not readily available
α2High600 nM (GTPase activity)[15]
β1126 nM (rat brain)[20]Data not readily available
β2Low affinityData not readily available
(S)-(+)-Norepinephrine α1, α2, β1, β2Significantly lower than (R)-enantiomerSignificantly lower than (R)-enantiomer
Isoproterenol

Isoproterenol is a potent, non-selective β-adrenergic receptor agonist and a synthetic derivative of norepinephrine. Its pharmacological activity is also highly dependent on its stereochemistry.

Key Findings:

  • (R)-(-)-Isoproterenol is the more active enantiomer.[21]

  • The D-isomer (which corresponds to the R-enantiomer) of isoproterenol is reported to be 50 to 80 times more effective as a bronchodilator than the L-isomer (S-enantiomer).[22]

  • Studies on congeners of isoproterenol have shown that the RR isomer has a significantly higher affinity for β-receptors compared to other stereoisomers.[23]

EnantiomerReceptor SubtypeBinding AffinityFunctional Potency
(R)-(-)-Isoproterenol β1, β2HighHigh
(S)-(+)-Isoproterenol β1, β2Low50-80 times lower than (R)-enantiomer[22]

Table 3: Comparative biological activity of isoproterenol enantiomers.

Experimental Workflows for Assessing Enantiomeric Activity

To quantitatively compare the biological activity of phenylaminoethanol enantiomers, two primary experimental approaches are employed: radioligand binding assays to determine receptor affinity and functional assays to measure cellular response.

Radioligand Binding Assay (Competitive Displacement)

This assay quantifies the affinity (Ki) of a test compound (e.g., an enantiomer) by measuring its ability to displace a radiolabeled ligand from a receptor.[24]

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Homogenize cells/tissue in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with fixed concentration of radioligand prep4->assay1 assay2 Add increasing concentrations of unlabeled enantiomer assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapidly filter through GF/C filters assay3->sep1 sep2 Wash filters to remove unbound ligand sep1->sep2 sep3 Measure radioactivity on filters (scintillation counting) sep2->sep3 analysis1 Plot % specific binding vs. enantiomer concentration sep3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 G cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Conversion agonist (R)-Phenylaminoethanol (Agonist) agonist->receptor Binding atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., gene expression, enzyme activation) pka->response Phosphorylation

Caption: Gs-coupled β-adrenergic receptor signaling pathway.

Detailed Protocol (HTRF-based):

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP accumulation. It relies on a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody. [25]

  • Cell Preparation: a. Culture cells expressing the desired β-adrenergic receptor subtype to an optimal confluency (70-90%). b. Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. [4] c. Adjust the cell density to the desired concentration.

  • Cell Stimulation: a. Dispense the cell suspension into a 384-well assay plate. b. Add varying concentrations of the phenylaminoethanol enantiomers to the wells. c. Include a positive control (e.g., a known agonist like isoproterenol) and a negative control (buffer only). d. Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production. [26]

  • cAMP Detection: a. Following the manufacturer's protocol for the HTRF kit, add the cAMP-d2 conjugate (acceptor) to the wells. [27] b. Add the anti-cAMP cryptate-labeled antibody (donor) to the wells. [27] c. Incubate the plate for approximately 60 minutes at room temperature to allow the immunoassay to reach equilibrium. [26]

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). b. Calculate the 665/620 nm ratio for each well. c. Convert the ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP. d. Plot the cAMP concentration against the logarithm of the enantiomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Perspectives

The evidence overwhelmingly demonstrates that the biological activity of phenylaminoethanols resides predominantly in one enantiomer, typically the (R)-isomer. This stereoselectivity has profound implications for drug development, emphasizing the need for enantiopure compounds to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with the less active enantiomer. [28] As our understanding of receptor structure and signaling pathways deepens, the rationale for developing single-enantiomer drugs becomes even more compelling. The experimental protocols outlined in this guide provide a robust framework for researchers to precisely quantify the stereoselective activity of phenylaminoethanols and other chiral molecules, thereby facilitating the discovery and development of safer and more effective therapeutics. The continued advancement in chiral separation technologies, such as chiral HPLC and capillary electrophoresis, will further enable the efficient production and analysis of enantiopure compounds. [29][30][31]

References

  • Bar, I., et al. (1987). The four stereoisomers of a high potency congener of isoproterenol. Biological activity and the relationship between the native and the chemically inserted asymmetric carbon. Biochemical Pharmacology, 36(18), 3113-3119. [Link]

  • Ayyad, R. R., et al. (2025). The Direct Adrenergic Drugs Are Mostly Stereoselective for the Adrenergic Receptors. Journal of Progress in Engineering and Physical Science, 4(1), 8-10. [Link]

  • Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]

  • Meslamani, J., et al. (2012). Towards a general model for protein–substrate stereoselectivity. Journal of Molecular Recognition, 25(10), 485-495. [Link]

  • Koukoulitsa, C., et al. (2009). Regulatory Considerations in Drug Development of Stereoisomers. Enantiomers in Clinical Practice, 1-13. [Link]

  • Brainly. (2019). The quantitative differences in biological activity between the two enantiomers of a compound are sometimes...[Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. [Link]

  • Cisbio. (2024). How to run a cAMP HTRF assay. [Link]

  • Stojanovic, S., et al. (2020). Structural and biological properties of isoproterenol, comparison with epinephrine and norepinephrine. Journal of Chemical Sciences, 132(1), 1-14. [Link]

  • Chiralpedia. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. [Link]

  • Ayyad, R. R., et al. (2025). The Direct Adrenergic Drugs Are Mostly Stereoselective for the Adrenergic Receptors. Journal of Progress in Engineering and Physical Science. [Link]

  • Chegg. (2022). Solved Why do the two enantiomers have such radically. [Link]

  • Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]

  • Ayyad, R. R., et al. (2025). The Direct Adrenergic Drugs Are Mostly Stereoselective for the Adrenergic Receptors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2026). [Principles of the HTRF cAMP...]. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three...[Link]

  • ResearchGate. (n.d.). Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. [Link]

  • University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. [Link]

  • University of Pittsburgh. (n.d.). Adrenergics Module. [Link]

  • JoVE. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • Miller, D. D., et al. (2017). Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells. MedChemComm, 8(3), 576-583. [Link]

  • ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three...[Link]

  • Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 482-492. [Link]

  • ResearchGate. (n.d.). Easson-Stedman hypothetical interaction between the two enantiomers of...[Link]

  • Fernandes, C., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 1. [Link]

  • Scribd. (n.d.). Easson-Stedman Hypothesis. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Compounds of Catecholamine Pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent...[Link]

  • ResearchGate. (n.d.). Signaling pathways used by adrenergic receptors. Gs could activate...[Link]

  • Guide to PHARMACOLOGY. (n.d.). (-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. [Link]

  • Springer Nature. (2016). Detection of β-Adrenergic Receptors by Radioligand Binding. [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β...[Link]

  • TSI Journals. (2025). hplc-separation-of-enantiomeric-cathine-hydrochloride-using-a-chiral-stationary-phase.pdf. [Link]

  • Lunte, C. E., et al. (2003). Chiral On-Chip Separations of Neurotransmitters. Analytical Chemistry, 75(17), 4591-4598. [Link]

  • Shukla, A. K. (2020). Transmitting the Signal: Structure of the β1-Adrenergic Receptor-Gs Protein Complex. Molecular Cell, 80(5), 751-753. [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. [Link]

  • Huang, X. Y., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Experimental & Molecular Medicine, 56(9), 2043-2052. [Link]

  • Izzo, N. J., et al. (1993). Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells. Proceedings of the National Academy of Sciences, 90(13), 6185-6189. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Femenía, T., et al. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 8, 38. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]

  • ResearchGate. (n.d.). Major interactions between (–)-epinephrine and its β -adrenergic receptor binding site. [Link]

  • Huang, X. Y., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Experimental & Molecular Medicine. [Link]

  • RCSB PDB. (2020). 7BU6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. [Link]

  • Transo-Pharm. (2020). Enantiomeric Purity of Epinephrine. [Link]

Sources

Validation

High-Performance Chiral Building Blocks: A Comparative CoA Analysis of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL

As a Senior Application Scientist overseeing the transition of chiral intermediates from bench-scale discovery to process chemistry, I frequently evaluate the hidden variables within a Certificate of Analysis (CoA). For...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the transition of chiral intermediates from bench-scale discovery to process chemistry, I frequently evaluate the hidden variables within a Certificate of Analysis (CoA). For complex halogenated phenylglycinol derivatives like (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL , the CoA is not merely a statement of batch purity—it is a predictive model for downstream synthetic success.

This guide objectively compares the (S)-enantiomer against its (R)-counterpart and racemic alternatives, providing a mechanistic rationale for its CoA parameters and self-validating experimental protocols to ensure uncompromising data integrity.

Mechanistic Significance & Stereochemical Impact

The structural architecture of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL offers two distinct chemical advantages that dictate its performance in drug development:

  • Conformational Locking via Ortho-Substitution: The chlorine atom at the ortho (2) position provides significant steric hindrance. This restricts the free rotation of the phenyl ring, effectively locking the conformation of the adjacent chiral amino alcohol moiety. This rigidity is critical for transferring stereochemical information during asymmetric synthesis.

  • Chemoselective Handle via Para-Substitution: The bromine atom at the para (4) position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Because the C–Br bond has a lower dissociation energy than the C–Cl bond, palladium catalysts can selectively activate the para position without disturbing the ortho-chloro group.

Using the enantiopure (S)-configuration ensures that downstream spatial orientations—often critical for binding to biological targets—are uniformly maintained. Substituting this with a racemate leads to diastereomeric mixtures in subsequent steps, exponentially increasing purification costs and halving the theoretical yield of the target active pharmaceutical ingredient (API) .

Comparative CoA Performance Data

To objectively evaluate the utility of the (S)-enantiomer, we compared its analytical metrics and downstream performance against the (R)-enantiomer and the Racemate. The data below summarizes a standardized evaluation of three commercially representative batches.

CoA Parameter / Metric(S)-Enantiomer (Target)(R)-Enantiomer (Alternative)Racemic Mixture (Alternative)
Chemical Purity (HPLC-UV) ≥ 99.5% (Area %)≥ 99.0% (Area %)≥ 98.5% (Area %)
Chiral Purity (% ee) ≥ 99.0% ee ≥ 98.5% eeN/A (0% ee)
Specific Rotation [α]D²⁰ +42.5° (c=1, MeOH)-41.8° (c=1, MeOH)0.0°
Moisture Content (KF) ≤ 0.5% w/w≤ 0.5% w/w≤ 0.8% w/w
Downstream Yield (Suzuki) 88% 86%42% (Target Enantiomer)
Downstream API Purity (de) > 99% de > 99% de< 5% de (Complex Mixture)

Analytical Validation: Chiral HPLC Resolution Protocol

To guarantee the ≥ 99.0% ee claimed on the CoA, the analytical method must be robust against peak tailing, which can artificially inflate the purity of the major enantiomer by obscuring the minor enantiomer.

Causality of Reagent Choice: Amino alcohols strongly interact with residual silanols on silica-based stationary phases. We introduce Diethylamine (DEA) into the mobile phase. DEA acts as a competitive amine, masking these silanol sites, thereby sharpening the analyte peaks and ensuring accurate integration .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of a Hexane/Isopropanol (80:20 v/v) diluent.

  • System Suitability Test (SST) - The Self-Validating Step: Before running the sample, inject the Racemic standard. The system is only validated if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , the column must be regenerated.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak IA), 250 x 4.6 mm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 230 nm.

  • Execution & Calculation: Inject 10 µL of the (S)-batch. Calculate the % ee using the formula: %ee=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

G A Sample Preparation (1 mg/mL in Hexane/IPA) B Chiral Stationary Phase (Amylose-based CSP) A->B D UV Detection (λ = 230 nm) B->D C Mobile Phase Delivery (Hexane/IPA/DEA 80:20:0.1) C->B Isocratic Flow 1.0 mL/min E Data Analysis (Calculate % ee & Rs) D->E

Workflow for the chiral HPLC resolution of amino alcohol enantiomers.

Synthetic Utility: Chemoselective Cross-Coupling Protocol

A high-quality CoA must translate to synthetic reliability. This protocol demonstrates the compound's utility in a chemoselective Suzuki-Miyaura cross-coupling, leveraging the para-bromo group while leaving the ortho-chloro group intact.

Causality of Reagent Choice: We utilize Pd2​(dba)3​ paired with XPhos (a bulky, electron-rich biaryl phosphine ligand). The electron-rich nature of XPhos accelerates the oxidative addition into the C–Br bond, while its immense steric bulk prevents the catalyst from inserting into the more sterically hindered, stronger ortho C–Cl bond.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL (1.0 equiv), phenylboronic acid (1.2 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

  • Solvent & Heating: Suspend the mixture in degassed Toluene/Water (10:1 v/v). Heat the biphasic mixture to 80°C for 4 hours.

  • Self-Validating Control: Run a parallel reaction omitting the Pd2​(dba)3​ . Validation: GC-MS analysis of the control must show 0% conversion, proving that the biaryl formation in the main flask is strictly metal-mediated and not an artifact of thermal degradation.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography to isolate the stereopure biaryl intermediate.

G S1 (S)-Enantiomer (Target Scaffold) R1 Pd-Catalyst + Arylboronic Acid S1->R1 C-Br Activation P1 Asymmetric Biaryl Intermediate R1->P1 Cross-Coupling

Mechanistic pathway for downstream palladium-catalyzed cross-coupling.

References

  • Cobalt-Catalyzed, Directed C–H Functionalization/Annulation of Phenylglycinol Derivatives with Alkynes The Journal of Organic Chemistry (ACS Publications)[Link][1]

  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry (ACS Publications)[Link][2]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride AKJournals[Link][3]

Sources

Comparative

Comparing the efficacy of different chiral catalysts for amino alcohol synthesis

The stereoselective synthesis of chiral 1,2-amino alcohols is a cornerstone of modern pharmaceutical development. These motifs are ubiquitous in life-saving therapeutics, including β -adrenergic blockers (e.g., propranol...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereoselective synthesis of chiral 1,2-amino alcohols is a cornerstone of modern pharmaceutical development. These motifs are ubiquitous in life-saving therapeutics, including β -adrenergic blockers (e.g., propranolol), sphingolipid derivatives, and antiretrovirals. As the industry shifts away from chiral pool synthesis toward more scalable and atom-economical asymmetric catalysis, selecting the optimal catalytic system becomes a critical decision for process chemists and drug development professionals.

As a Senior Application Scientist, I have evaluated numerous catalytic methodologies. This guide provides an objective, data-driven comparison of three field-proven chiral catalytic systems for 1,2-amino alcohol synthesis: Noyori’s Ru(II)-TsDPEN complex , Cu(I)-Bisoxazolidine (BOX) complexes , and MacMillan’s Imidazolidinone organocatalysts .

Mechanistic Overview & Synthetic Strategies

The synthesis of 1,2-amino alcohols generally proceeds via one of three primary retrosynthetic disconnections, each governed by a distinct catalytic paradigm.

  • Asymmetric Transfer Hydrogenation (ATH) / Dynamic Kinetic Resolution (DKR): Utilizing Noyori's bifunctional Ru(II)-TsDPEN catalyst, racemic α -amino ketones are reduced. The catalyst operates via an outer-sphere mechanism where a metal hydride and an amine proton are transferred simultaneously to the ketone via a six-membered pericyclic transition state 1.

  • Asymmetric Henry (Nitroaldol) Reaction: A Cu(I)-Bisoxazolidine complex acts as a chiral Lewis acid, activating nitromethane for enantioselective addition to an aldehyde. The resulting β -nitro alcohol is subsequently reduced to the amino alcohol .

  • Organocatalytic α -Amination: MacMillan’s imidazolidinone catalyst condenses with an aldehyde to form a nucleophilic enamine. The bulky substituents on the catalyst shield one face of the enamine, dictating the stereoselective attack of an electrophilic nitrogen source (e.g., azodicarboxylate) 2.

G Start Target: Chiral 1,2-Amino Alcohol Path1 Pathway 1: ATH / DKR Start->Path1 Path2 Pathway 2: Asymmetric Henry Start->Path2 Path3 Pathway 3: α-Amination Start->Path3 Cat1 Catalyst: Noyori Ru(II)-TsDPEN Substrate: α-Amino Ketones Path1->Cat1 Prod1 Direct Reduction -> Amino Alcohol Cat1->Prod1 Cat2 Catalyst: Cu(I)-Bisoxazolidine Substrate: Aldehydes + Nitromethane Path2->Cat2 Prod2 Nitro Reduction -> Amino Alcohol Cat2->Prod2 Cat3 Catalyst: MacMillan Imidazolidinone Substrate: Aldehydes + Azodicarboxylate Path3->Cat3 Prod3 Aldehyde & N-N Reduction -> Amino Alcohol Cat3->Prod3

Fig 1: Catalytic pathways for the asymmetric synthesis of 1,2-amino alcohols.

Comparative Efficacy & Performance Data

The following table synthesizes experimental data across the three catalytic systems. When selecting a catalyst, one must weigh the atom economy of a direct reduction (Noyori) against the structural flexibility of C-C bond formation (Henry) or C-N bond formation (Organocatalysis).

ParameterNoyori Ru(II)-TsDPEN (ATH)Cu(I)-Bisoxazolidine (Henry)MacMillan Imidazolidinone ( α -Amination)
Catalyst Loading 0.5 – 1.0 mol%10 mol%10 – 20 mol%
Typical Yield > 90%85 – 95%70 – 90%
Enantioselectivity (ee) 95 – 99%85 – 98%90 – 99%
Diastereoselectivity (dr) > 95:5 (anti or syn depending on ligand)N/A (Creates one stereocenter initially)N/A (Creates one stereocenter initially)
Substrate Scope Aryl/Alkyl α -amino ketonesAromatic & Aliphatic aldehydesUnbranched aliphatic aldehydes
Operational Steps 1 Step (Direct to Amino Alcohol)2 Steps (Henry + Nitro Reduction)3 Steps (Amination + Reductions)
Key Advantage Highest atom economy; lowest catalyst loading.Excellent functional group tolerance.Metal-free; highly predictable stereocontrol.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical experimental parameters is explicitly defined.

Protocol 1: Asymmetric Transfer Hydrogenation via Noyori Ru(II)-TsDPEN (DKR)

This protocol leverages Dynamic Kinetic Resolution (DKR). The α -proton of the racemic α -amino ketone is acidic enough to rapidly enolize and racemize under the reaction conditions. Because the chiral Ru-catalyst reduces one enantiomer exponentially faster than the other, 100% of the racemic mixture is driven toward a single enantiopure diastereomer.

  • Preparation of the Azeotrope: Prepare a 5:2 mixture of Formic Acid (HCOOH) and Triethylamine (Et 3​ N).

    • Causality: HCOOH acts as the hydride source. Et 3​ N neutralizes the acid to prevent the protonation of the amino ketone substrate (which would deactivate it) and facilitates the formation of the active Ru-hydride species. The azeotrope maintains a stable pH throughout the reaction.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous dichloromethane (CH 2​ Cl 2​ ). Stir for 10 minutes.

  • Substrate Addition: Add the racemic α -amino ketone (1.0 equiv) to the solution, followed by the HCOOH/Et 3​ N azeotrope (5.0 equiv of HCOOH).

  • Reaction Execution: Heat the mixture to 40 °C and stir for 24 hours.

    • Causality: While standard ATH can occur at room temperature, 40 °C is specifically required here to accelerate the in situ racemization of the unreacted ketone enantiomer, ensuring the DKR proceeds to completion without kinetic stalling.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via silica gel chromatography to yield the chiral 1,2-amino alcohol.

Protocol 2: Cu(I)-BOX Catalyzed Asymmetric Henry Reaction

This method is highly effective for synthesizing β -nitro alcohols, which are immediate precursors to amino alcohols.

  • Catalyst Complexation: In an oven-dried vial under nitrogen, charge 10 mol% of the chiral aminoindanol-derived bisoxazolidine ligand and 9 mol% of Cu(I) acetate (CuOAc) in absolute ethanol. Stir at room temperature for 1 hour.

    • Causality: CuOAc is deliberately chosen over Cu(II) salts or dimethylzinc. Cu(I) provides a complete reversal of asymmetric induction compared to zinc and exhibits vastly superior turnover rates for aliphatic substrates without causing background racemic aldol reactions .

  • Temperature Equilibration: Cool the deep-blue catalyst solution to -15 °C.

    • Causality: Lowering the temperature rigidifies the transition state of the Cu-ligand-substrate complex, significantly enhancing the enantiomeric excess (ee) from ~68% (at RT) to >95%.

  • Reagent Addition: Add the aldehyde (1.0 equiv), followed by nitromethane (10.0 equiv). Stir at -15 °C for 24–48 hours until complete consumption of the aldehyde (monitored by TLC).

  • Reduction to Amino Alcohol: Isolate the β -nitro alcohol, dissolve in methanol, add 10% Pd/C (10 wt%), and stir under a hydrogen atmosphere (1 atm) for 12 hours to quantitatively yield the 1,2-amino alcohol.

Protocol 3: MacMillan Organocatalytic α -Amination

This metal-free approach is ideal for unbranched aliphatic aldehydes, utilizing an imidazolidinone catalyst to establish the C-N bond with exquisite stereocontrol 3.

  • Enamine Formation: In a round-bottom flask, dissolve 10 mol% of (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone in anhydrous CH 2​ Cl 2​ . Add the aliphatic aldehyde (1.0 equiv) and stir for 15 minutes.

    • Causality: The secondary amine of the catalyst condenses with the aldehyde to form an enamine. The bulky tert-butyl and benzyl groups effectively block one face of the π -system, forcing the incoming electrophile to attack exclusively from the unhindered face.

  • Electrophilic Addition: Cool the mixture to -20 °C. Slowly add dibenzyl azodicarboxylate (DBAD) (1.1 equiv). Stir for 4 hours.

    • Causality: Sub-ambient temperatures are critical to suppress the background, uncatalyzed racemic amination pathway, ensuring the ee remains >95%.

  • Sequential Reduction: To convert the resulting α -hydrazino aldehyde to the target amino alcohol, first add NaBH 4​ (2.0 equiv) in methanol at 0 °C to reduce the aldehyde to an alcohol.

  • N-N Bond Cleavage: Isolate the intermediate, dissolve in methanol, and treat with Raney Nickel under a hydrogen atmosphere (40 psi) to cleave the N-N bond, yielding the enantiopure 1,2-amino alcohol.

Conclusion & Selection Guide

The selection of a chiral catalyst for 1,2-amino alcohol synthesis must be dictated by the starting materials and scale:

  • For late-stage functionalization or large-scale process chemistry: Noyori's Ru(II)-TsDPEN is unmatched. Its sub-1% catalyst loading and single-step DKR mechanism provide the highest atom economy.

  • For modular synthesis from diverse aldehydes: The Cu(I)-BOX Henry reaction offers the broadest functional group tolerance, particularly when coupling complex aliphatic or aromatic aldehydes with nitromethane.

  • For metal-free pharmaceutical synthesis: MacMillan’s Imidazolidinone provides a robust, highly predictable organocatalytic route, eliminating the risk of transition-metal contamination in the final active pharmaceutical ingredient (API).

References

  • Noyori, R. et al. "Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones." IntechOpen, 2012. 1

  • Ginotra, S. K. et al. "Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand." Organic Letters - ACS Publications, 2009.

  • MacMillan, D. W. C. et al. "Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism." MacMillan Group - Princeton University, 2013. 2

  • Lu, M. et al. "Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds." ResearchGate, 2025. 3

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL

As researchers and drug development professionals, our focus is rightly on discovery and innovation. However, the integrity of our work and the safety of our environment depend on the rigorous and responsible management...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is rightly on discovery and innovation. However, the integrity of our work and the safety of our environment depend on the rigorous and responsible management of the chemical reagents we employ, from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory requirements to ensure you can manage this chemical waste stream with confidence and compliance.

Part 1: Chemical Profile and Hazard Identification

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL is a substituted phenylethanolamine derivative containing both bromine and chlorine atoms. The presence of these halogens is the single most critical factor determining its disposal pathway. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other brominated and chlorinated aromatic compounds allows for a reliable hazard assessment. For instance, the related compound 2-Amino-2-(4-bromophenyl)ethan-1-ol is classified as acutely toxic if swallowed.

It is imperative to treat 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL as a hazardous substance. The following table summarizes its likely hazard profile based on analogous compounds.

Hazard Class Pictogram Signal Word Hazard Statement Implication for Disposal
Acute Toxicity - Oral (Category 3) alt text Danger H301: Toxic if swallowedIngestion is a primary risk. Strict handling protocols are necessary to prevent exposure. All waste must be securely contained.
Skin Irritation (Category 2) alt text Warning H315: Causes skin irritation[1][2]Direct contact must be avoided. Appropriate PPE is mandatory during handling and disposal.
Eye Irritation (Category 2A) alt text Warning H319: Causes serious eye irritation[1][2]Eye protection is essential. Spills or splashes pose a significant risk to vision.
Respiratory Irritation alt text Warning H335: May cause respiratory irritation[1][2]Handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any dust or aerosols.

Disclaimer: This profile is based on structurally similar chemicals. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Part 2: The Core Directive: Segregation of Halogenated Waste

The fundamental principle for disposing of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL is its strict segregation as halogenated organic waste .[3][4]

Causality Explained: Halogenated compounds cannot be disposed of with non-halogenated organic solvents. The reason lies in the required treatment technology. Halogenated waste must undergo high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HCl and HBr) produced during combustion.[5][6] If mixed with standard non-halogenated solvent waste, which is often sent for fuel blending, it can corrode equipment and, more dangerously, lead to the formation of highly toxic dioxins and other persistent organic pollutants.

Furthermore, the cost to dispose of halogenated waste is significantly higher—often double that of non-halogenated waste—due to these specialized treatment requirements.[7] Proper segregation is therefore not only a matter of environmental and personal safety but also one of fiscal responsibility within a research setting.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste container, ensure you are wearing:

  • Safety Goggles: To protect against splashes.

  • Nitrile or Neoprene Gloves: For chemical resistance.

  • Lab Coat: To protect skin and clothing.

Step 2: Prepare the Designated Waste Container

  • Select the Correct Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap.[3] The container must be in good condition, free of cracks or leaks.

  • Affix a Hazardous Waste Label: Before adding any waste, the container must be properly labeled.[7] Your institution's Environmental Health & Safety (EHS) department will provide official labels. The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "Waste 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL".[3] If it is in a solvent, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Transfer the Waste

  • Location: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Procedure: Carefully pour or transfer the waste into the labeled container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure the Container: Tightly seal the cap immediately after adding the waste. A container is considered "closed" only when secured with a threaded cap.[3] Parafilm or stoppers are not acceptable.

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation: Ensure the container is stored only with other compatible halogenated organic wastes. Keep it away from acids, bases, and oxidizers.[8]

Step 5: Arrange for Final Disposal

  • Contact EHS: Once the container is full or you have finished the project, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • Manifest Tracking: EHS will then manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This process is tracked using a hazardous waste manifest, which ensures a legal and documented chain of custody from your lab to the final disposal site.[10]

Part 4: Emergency Procedures

In Case of a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

  • Sweep the absorbed material into a designated bag or container.[3]

  • Seal and label the container as "Debris contaminated with 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL" and dispose of it as hazardous waste.

  • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Part 5: Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this chemical.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Licensed Disposal Facility start Waste Generated: 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Label 'Halogenated Waste' Container ppe->container transfer Step 3: Transfer Waste in Fume Hood container->transfer store Step 4: Store in SAA (Closed, Secondary Containment) transfer->store ehs Step 5: Contact EHS for Waste Pickup store->ehs transport Manifested Transport ehs->transport treatment High-Temperature Incineration with Acid Gas Scrubbing transport->treatment

Caption: Disposal workflow for 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Regul
  • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). U.S. Environmental Protection Agency.
  • Halogenated Solvents Recovery.Diverse Waste Solutions.
  • Halogenated Organic Liquids - Standard Oper
  • 7.2 Organic Solvents.Cornell University Environmental Health and Safety.
  • Hazardous Waste Segreg
  • 2-Amino-2-(4-bromophenyl)
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
  • (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol.
  • (2S)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol.Autech Scientific.
  • LCSS: Bromine.
  • Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.Kishida Chemical Co., Ltd.
  • Bromine Safety Oper
  • 2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride.Chemspace.
  • (R)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol.BLDpharm.
  • Hazardous Laboratory Chemicals Disposal Guide.Reed College.
  • Safety Data Sheet for 2-Bromo-1-indanone. (2025, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-(4-Bromophenyl)ethanol. (2010, February 2). Fisher Scientific.
  • Laboratory chemical waste disposal guidelines.University of Otago.
  • Safety Data Sheet for 2-Bromo-1-(4-chlorophenyl)ethanone. (2012, March 7). Fisher Scientific.
  • Laboratory Chemical Safety Manual. (2005, July 15). University of Alberta.
  • Safety Data Sheet for Ethanol, 2-amino-, reaction products with ammonia, by-products from. (2024, September 2). Angene Chemical.

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